m-PEG9-phosphonic acid ethyl ester
Description
Properties
Molecular Formula |
C23H49O12P |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C23H49O12P/c1-4-34-36(24,35-5-2)23-22-33-21-20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-3/h4-23H2,1-3H3 |
InChI Key |
KIIVVGDYMUAQDM-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-PEG9-phosphonic acid ethyl ester |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of m-PEG9-phosphonic acid ethyl ester
This technical guide provides a comprehensive overview of the synthesis and characterization of m-PEG9-phosphonic acid ethyl ester, a monofunctional polyethylene glycol (PEG) derivative increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed methodologies and expected analytical outcomes.
Introduction
This compound is a hydrophilic linker that enhances the solubility and pharmacokinetic properties of conjugated molecules.[4] Its structure comprises a methoxy-terminated PEG chain of nine ethylene glycol units, providing a flexible spacer, and a diethyl phosphonate group for further chemical modification or interaction with biological targets. The use of such PEG linkers is crucial in the design of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Michaelis-Arbuzov reaction.[5][6][7] This reaction involves the treatment of a corresponding m-PEG9-halide with a trialkyl phosphite. The general synthetic pathway is outlined below.
Proposed Synthetic Pathway
The synthesis initiates with the conversion of the terminal hydroxyl group of m-PEG9-alcohol to a suitable leaving group, typically a bromide or iodide, to facilitate nucleophilic substitution. The resulting m-PEG9-halide is then reacted with triethyl phosphite to yield the final product.
Experimental Protocol
Step 1: Synthesis of m-PEG9-bromide
-
In a round-bottom flask dried under vacuum, dissolve m-PEG9-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG9-bromide.
Step 2: Synthesis of this compound
-
Place the crude m-PEG9-bromide and triethyl phosphite (3-5 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Monitor the reaction by TLC or ¹H NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.
-
The crude product is then purified by column chromatography.
Purification
Purification of the crude product is typically performed using silica gel column chromatography. Given the polar nature of PEG compounds, a gradient elution system is often employed.[8]
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or chloroform/methanol.[8] |
| Detection | TLC with potassium permanganate stain or iodine vapor. |
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following techniques are recommended.
Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the target molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy group, the ethylene glycol repeating units, the methylene group adjacent to the phosphorus atom, and the ethyl ester groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
³¹P NMR: The phosphorus NMR spectrum is crucial for confirming the formation of the phosphonate ester. A single peak is expected in the proton-decoupled spectrum.[9]
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ³¹P Chemical Shift (δ, ppm) |
| CH₃O- | ~3.38 (s, 3H) | - |
| -OCH₂CH₂O- | ~3.64 (m, 36H) | - |
| -CH₂-P | ~1.8-2.0 (m, 2H) | - |
| -O-CH₂-CH₃ | ~4.0-4.2 (quintet, 4H) | - |
| -O-CH₂-CH₃ | ~1.3 (t, 6H) | - |
| P | - | ~25-30 |
Table 1: Predicted NMR Chemical Shifts for this compound.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compound.
| Parameter | Expected Value |
| Chemical Formula | C₂₃H₄₉O₁₂P |
| Molecular Weight | 548.61 g/mol |
| Expected [M+H]⁺ | 549.30 |
| Expected [M+Na]⁺ | 571.28 |
Table 2: Expected Mass Spectrometry Data.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final product. Reversed-phase HPLC is a common method for analyzing PEG-containing molecules.
| Parameter | Typical Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or Evaporative Light Scattering Detector (ELSD) |
| Expected Purity | >95% |
Table 3: Typical HPLC Parameters for Purity Analysis.
Applications in Drug Development
This compound serves as a versatile linker in the construction of PROTACs. The phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which can then be coupled to other molecules.
The hydrophilic PEG chain can improve the solubility and cell permeability of the resulting PROTAC, while the phosphonate moiety can be used as a handle for conjugation or may contribute to binding interactions.[10]
Conclusion
This technical guide outlines a robust and reproducible approach for the synthesis and characterization of this compound. The proposed methodologies, based on established chemical principles, provide a clear path for obtaining this valuable linker for applications in drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Adherence to the detailed analytical procedures will ensure the quality and consistency of the synthesized material for downstream applications.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. amsbio.com [amsbio.com]
- 4. m-PEG5-phosphonic acid ethyl ester, 1807512-42-0 | BroadPharm [broadpharm.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
m-PEG9-phosphonic acid ethyl ester CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG9-phosphonic acid ethyl ester, a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its role in PROTAC synthesis, and the broader context of its application in targeted protein degradation.
Core Compound Identification
This compound is a chemical tool used primarily as a polyethylene glycol (PEG)-based linker in the construction of PROTACs. Its structure features a methoxy-terminated PEG chain of nine ethylene glycol units, providing hydrophilicity, and a diethyl phosphonate group for chemical conjugation.
A discrepancy exists regarding its CAS Registry Number. While some suppliers list it as 2699881-07-5 , others state that a CAS number has not been assigned. Researchers are advised to verify the identity of the compound through analytical methods regardless of the provided CAS number.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value | Source(s) |
| Synonyms | diethyl (2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl)phosphonate | N/A |
| CAS Number | 2699881-07-5 (disputed) | N/A |
| Molecular Formula | C23H49O12P | N/A |
| Molecular Weight | 548.61 g/mol | N/A |
| Exact Mass | 548.2962 u | N/A |
| Appearance | Solid powder | [1] |
| Purity | >98% (typical) | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1][2] |
Role in PROTAC Technology
PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3] These chimeric molecules consist of three components: a "warhead" that binds to the target protein, an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two.[3]
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
This compound serves as a flexible linker. The PEG chain enhances the solubility and cell permeability of the resulting PROTAC molecule.[] The phosphonate ester moiety provides a reactive handle for conjugation to either the warhead or the E3 ligase ligand, typically after hydrolysis to the corresponding phosphonic acid.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein. This process is illustrated in the signaling pathway diagram below.
Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using a PEG-phosphonate linker typically involves a multi-step process. The following diagram illustrates a logical workflow for such a synthesis.
Figure 2. A generalized workflow for the synthesis of a PROTAC.
Step 1: Hydrolysis of the Diethyl Phosphonate
The diethyl ester of the phosphonic acid is generally unreactive towards amide bond formation. Therefore, the first step is typically the hydrolysis of the ester to the corresponding phosphonic acid.
-
Reagents: this compound, a strong acid (e.g., HCl) or a silyl halide (e.g., TMSBr followed by methanolysis).
-
Procedure: The phosphonate ester is dissolved in a suitable solvent (e.g., dioxane or dichloromethane). The hydrolyzing agent is added, and the reaction is stirred, often at an elevated temperature, until completion is confirmed by an appropriate analytical method (e.g., TLC or LC-MS). The solvent and excess reagents are then removed under reduced pressure to yield the phosphonic acid.
Step 2: Activation of the Phosphonic Acid
The resulting phosphonic acid is then activated to facilitate coupling with an amine-containing binding moiety.
-
Reagents: The dried m-PEG9-phosphonic acid, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA).
-
Procedure: The phosphonic acid is dissolved in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere. The coupling agent and base are added, and the mixture is stirred for a short period to form the activated intermediate.
Step 3: Coupling to the First Binding Moiety
The activated linker is then reacted with either the warhead or the E3 ligase ligand, which must possess a suitable nucleophilic handle (e.g., a primary or secondary amine).
-
Reagents: The activated m-PEG9-phosphonic acid, the amine-containing binding moiety.
-
Procedure: The binding moiety is added to the solution of the activated linker. The reaction is stirred at room temperature until completion. The crude product is then worked up and purified by chromatography.
Step 4: Final PROTAC Assembly
The intermediate from the previous step is then coupled to the second binding moiety to complete the PROTAC structure. This may require deprotection of a functional group on the PEG linker if it was protected during the initial steps. The final coupling reaction is typically an amide bond formation or another biocompatible ligation reaction.
Step 5: Purification and Analysis
The final PROTAC molecule is purified to a high degree, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the compound are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs. Its PEGylated structure imparts favorable physicochemical properties, while the phosphonate group provides a versatile handle for conjugation. The successful synthesis of effective PROTACs using this linker requires a systematic approach to chemical synthesis and purification, as outlined in the generalized protocols above. As the field of targeted protein degradation continues to expand, the strategic use of well-defined linkers like this compound will remain a cornerstone of novel therapeutic development.
References
Navigating the Solubility Landscape of m-PEG9-phosphonic acid ethyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-PEG9-phosphonic acid ethyl ester is a prominent heterobifunctional linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a hydrophilic polyethylene glycol (PEG) chain and a phosphonic acid ethyl ester moiety, plays a crucial role in the overall physicochemical properties of the resulting PROTAC molecule. A thorough understanding of its solubility in various organic solvents is paramount for its effective handling, purification, and the successful synthesis of PROTACs. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its solubility determination, and presents a logical workflow for this process. While specific quantitative solubility data for a wide range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and practical methodology to ascertain these critical parameters in their own laboratory settings.
Introduction to this compound
This compound is a chemical tool comprised of a monodisperse nine-unit polyethylene glycol (PEG) chain, methoxy-capped at one end, and terminated with a phosphonic acid diethyl ester group at the other. The PEG chain imparts hydrophilicity and can improve the solubility and pharmacokinetic properties of the final PROTAC molecule. The phosphonic acid ethyl ester group can serve as a reactive handle for further chemical modifications. Given its role as a building block in drug development, understanding its behavior in different solvent systems is a prerequisite for seamless integration into synthetic workflows.
Expected Solubility Profile in Organic Solvents
The solubility of this compound in organic solvents is dictated by the interplay of its constituent parts: the polar PEG chain and the relatively less polar phosphonic acid ethyl ester group.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the repeating ether linkages in the PEG chain allows for hydrogen bonding with protic solvents. Therefore, good solubility is expected in lower alcohols like methanol and ethanol.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)): High solubility is anticipated in polar aprotic solvents. Commercial suppliers frequently note that the compound is soluble in DMSO. The polarity of solvents like DMF and ACN should also facilitate the dissolution of this PEGylated linker.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the significant polarity imparted by the PEG chain, this compound is expected to have very limited solubility in nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate solubility may be observed in chlorinated solvents. While less polar than DMF or DMSO, DCM can still solvate the PEG chain to some extent.
A summary of the expected qualitative solubility is presented in Table 1. Researchers should experimentally verify these predictions to establish quantitative values.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding interactions with the PEG chain. |
| Polar Aprotic | DMSO, DMF, ACN, THF | High to Moderate | Favorable dipole-dipole interactions. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Intermediate polarity may allow for some solvation. |
| Nonpolar | Hexanes, Toluene | Very Low | The high polarity of the PEG chain is incompatible with the nonpolar nature of these solvents. |
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed protocol for determining the solubility of this compound in a range of organic solvents using the saturation shake-flask method, a widely accepted technique for solubility measurement.
3.1. Materials and Equipment
-
This compound (solid)
-
A selection of high-purity organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, ACN, THF, Dichloromethane, Toluene)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes for standard preparation
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to further separate the undissolved solid from the supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution or a mobile phase component) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original solvent using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
-
3.3. Diagram of Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Conclusion
The Pivotal Role of m-PEG9-phosphonic acid ethyl ester in PROTAC Design: A Technical Overview
For Immediate Release
In the rapidly evolving field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. Central to this design is the linker element, a component that, while seemingly a simple bridge, dictates the ultimate efficacy and pharmacological profile of the PROTAC molecule. This technical guide delves into the core mechanism of action of a specific and noteworthy linker, m-PEG9-phosphonic acid ethyl ester, within the context of PROTAC functionality. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics through targeted protein degradation.
Introduction to PROTAC Technology and the Critical Function of Linkers
PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step for the subsequent ubiquitination and proteasomal degradation of the target protein.[4]
The linker is far more than a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's biological activity.[5] These characteristics profoundly influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the entire molecule, such as solubility and cell permeability.[2]
This compound: A Linker with Distinct Physicochemical Properties
This compound is a bifunctional linker characterized by a nine-unit polyethylene glycol (PEG) chain coupled with a phosphonic acid ethyl ester group. This unique combination of a hydrophilic PEG chain and a phosphonate moiety imparts specific and advantageous properties to a PROTAC molecule.
The Role of the Polyethylene Glycol (PEG) Chain
The PEG component of the linker plays a significant role in modulating the overall properties of the PROTAC. The key contributions of the PEG chain include:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol repeats improves the aqueous solubility of the PROTAC, which is often a challenge for these relatively large and complex molecules.[2] Improved solubility is crucial for both in vitro assay performance and in vivo bioavailability.
-
Optimized Ternary Complex Formation: The flexibility and length of the PEG chain allow for the necessary spatial orientation of the POI and E3 ligase, facilitating the formation of a productive ternary complex.[4] The nine-unit length of this specific linker provides a significant degree of conformational freedom.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, the flexibility of the PEG linker can allow the PROTAC to adopt a conformation that masks some of its polar surface area, thereby aiding in its passage across cellular membranes.
The Contribution of the Phosphonic Acid Ethyl Ester Group
The phosphonic acid ethyl ester functional group is a less common but potentially highly valuable component of PROTAC linkers. While specific experimental data for this compound in published PROTACs is not yet widely available, the inclusion of a phosphonate moiety can be hypothesized to offer several advantages:
-
Modulation of Physicochemical Properties: The phosphonate group can influence the polarity and hydrogen bonding capacity of the linker, potentially impacting cell permeability and interactions with the biological milieu.
-
Metabolic Stability: The phosphorus-carbon bond in phosphonates is generally more resistant to enzymatic cleavage than the oxygen-carbon bonds in phosphate esters, which could lead to improved metabolic stability of the PROTAC molecule in vivo.
-
Potential for Specific Interactions: The phosphonate group could potentially engage in specific interactions with amino acid residues on the surface of the target protein or the E3 ligase, thereby contributing to the stability of the ternary complex.
Mechanism of Action: Facilitating Ternary Complex Formation
The primary mechanism of action of this compound as a PROTAC linker is to physically bridge the target protein and an E3 ubiquitin ligase, thereby inducing their proximity and facilitating the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The successful execution of this process is critically dependent on the linker's ability to support the formation of a stable and conformationally competent ternary complex.
The logical workflow of PROTAC action facilitated by a linker like this compound is depicted in the following diagram:
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. precisepeg.com [precisepeg.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolysis of m-PEG9-phosphonic acid ethyl ester to m-PEG9-phosphonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical hydrolysis of m-PEG9-phosphonic acid ethyl ester to its corresponding phosphonic acid. This conversion is a critical step in various bioconjugation and drug development applications where the terminal phosphonic acid group is required for subsequent reactions or for its inherent properties, such as bone targeting.[1] This document outlines common hydrolysis methodologies, presents relevant quantitative data from analogous reactions, and provides detailed experimental protocols.
m-PEG9-phosphonic acid and its ethyl ester derivative are polyethylene glycol (PEG)-based linkers, often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] The hydrolysis of the ethyl ester is a key deprotection step to unmask the phosphonic acid moiety.
Hydrolysis Methodologies
The cleavage of phosphonate esters to yield phosphonic acids is a well-established transformation in organophosphorus chemistry.[4] The primary methods for this conversion involve acidic hydrolysis, basic hydrolysis, or dealkylation using silyl halides.[5] The choice of method depends on the overall stability of the molecule and the desired reaction conditions.
1. Acid-Catalyzed Hydrolysis:
Acidic hydrolysis is a common and effective method for the deprotection of phosphonate esters.[5] Typically, strong acids such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) are used at elevated temperatures.[6] The reaction proceeds via protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus center or the ethyl group.
2. Base-Catalyzed Hydrolysis:
Alkaline hydrolysis, often employing sodium hydroxide (NaOH), is another viable route.[5] The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the phosphorus atom.[7] However, the rate of basic hydrolysis can be significantly influenced by steric hindrance around the phosphorus center.[5]
3. Silyl Halide-Mediated Dealkylation:
A milder and often more efficient method for dealkylating phosphonate esters involves the use of silyl halides, most commonly bromotrimethylsilane (TMSBr) or chlorotrimethylsilane (TMSCl), followed by alcoholysis.[8][9][10] This two-step process, often referred to as the McKenna method, is particularly useful for substrates that may be sensitive to harsh acidic or basic conditions.[6]
Quantitative Data
| Substrate | Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl phenylphosphonate | Conventional Heating | Conc. HCl | Reflux | 10 | 85 | [4] |
| Diethyl p-tolylphosphonate | Conventional Heating | Conc. HCl | Reflux | 8 | ~90 (estimated) | [4] |
| Diethyl phenylphosphonate | Microwave | 1M HCl | 140 | 0.5 | 92 | [4] |
Experimental Protocols
The following are detailed, generalized protocols for the hydrolysis of phosphonate esters, which can be adapted for this compound.
Protocol 1: Acid-Catalyzed Hydrolysis with Hydrochloric Acid
This protocol is based on the general procedure for hydrolyzing dialkyl arylphosphonates.[4][6]
Materials:
-
This compound
-
Concentrated hydrochloric acid (35-37%, ~12 M)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Dissolve this compound in a minimal amount of a co-solvent if necessary, although it is likely soluble in the reaction mixture.
-
Add an excess of concentrated hydrochloric acid to the flask. A typical ratio is 1:10 to 1:20 (ester to acid, v/v).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-12 hours.
-
Monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or ³¹P NMR spectroscopy.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess HCl and water under reduced pressure using a rotary evaporator.
-
For complete removal of water, the resulting product can be lyophilized.
-
Purify the crude m-PEG9-phosphonic acid if necessary, using techniques like column chromatography or preparative HPLC.
Protocol 2: Dealkylation using Bromotrimethylsilane (TMSBr) - McKenna's Method
This protocol provides a milder alternative to strong acid hydrolysis.[6]
Materials:
-
This compound
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Methanol
-
Schlenk flask or a round-bottom flask with a septum and nitrogen inlet
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of TMSBr (typically 2-4 equivalents per ester group) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the formation of the bis(trimethylsilyl) phosphonate intermediate by ³¹P NMR.
-
Once the reaction is complete, carefully add methanol to the reaction mixture to quench the excess TMSBr and hydrolyze the silyl ester.
-
Stir the mixture for an additional 30-60 minutes.
-
Remove the solvent and volatile byproducts under reduced pressure.
-
The resulting crude m-PEG9-phosphonic acid can be purified as needed.
Analytical Characterization
The progress of the hydrolysis and the purity of the final product can be monitored by several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the disappearance of the starting material and the appearance of the product.[] Due to the lack of a strong chromophore in PEG molecules, a charged aerosol detector (CAD) or a refractive index detector (RID) is often employed.[][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for monitoring the conversion of the phosphonate ester to the phosphonic acid, as they will have distinct chemical shifts. ¹H and ¹³C NMR can confirm the removal of the ethyl groups.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final product.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflows and mechanisms for the hydrolysis of a phosphonate ester.
Caption: General experimental workflow for hydrolysis.
Caption: Acid-catalyzed hydrolysis mechanism.
Caption: TMSBr-mediated dealkylation mechanism.
Conclusion
The hydrolysis of this compound to the corresponding phosphonic acid is a crucial deprotection step for its use in various biomedical applications. While several methods exist, including acid- and base-catalyzed hydrolysis and silyl halide-mediated dealkylation, the choice of the optimal procedure will depend on the stability of the overall molecule and the desired reaction conditions. The provided protocols for analogous compounds offer a solid foundation for developing a robust and efficient hydrolysis procedure for this specific PEGylated linker. Careful monitoring of the reaction and characterization of the final product are essential to ensure the desired outcome.
References
- 1. M-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 9. US5420328A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to Nanoparticle Functionalization with m-PEG9-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of m-PEG9-phosphonic acid ethyl ester for the functionalization of nanoparticles. This process is critical for enhancing the stability, biocompatibility, and in vivo performance of nanoparticles in various biomedical applications, including drug delivery, medical imaging, and diagnostics.
Introduction to this compound
This compound is a heterobifunctional linker molecule characterized by a methoxy-terminated polyethylene glycol (PEG) chain of nine ethylene glycol units and a terminal phosphonic acid ethyl ester group. The hydrophilic PEG chain imparts "stealth" properties to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in the body.[1][2] The phosphonic acid moiety serves as a robust anchor for covalent attachment to the surface of various metal oxide nanoparticles.[3][4]
Key Properties:
| Property | Value |
| Molecular Formula | C23H49O12P |
| Molecular Weight | 548.61 g/mol |
| Appearance | Varies (typically a viscous liquid or waxy solid) |
| Solubility | Soluble in water and many organic solvents |
Mechanism of Nanoparticle Functionalization
The functionalization of nanoparticles with this compound relies on the strong and stable interaction between the phosphonic acid group and metal oxide surfaces. The phosphonate group can form monodentate or bidentate coordination bonds with metal atoms on the nanoparticle surface, creating a durable coating.
The "m-PEG" (methoxy-PEG) terminus is relatively inert, forming a hydrophilic brush-like layer around the nanoparticle. This layer sterically hinders the adsorption of proteins and other biomolecules, which is the primary mechanism for nanoparticle recognition and clearance by the immune system.
Experimental Protocols
While specific protocols for this compound are not extensively detailed in the public domain, a general and robust procedure can be adapted from established methods for similar PEG-phosphonic acid linkers. The following is a generalized protocol for the functionalization of iron oxide nanoparticles.
Materials
-
Iron oxide nanoparticles (uncoated or with a replaceable ligand)
-
This compound
-
Anhydrous solvent (e.g., toluene, ethanol, or a mixture)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Magnetic separator (for magnetic nanoparticles)
-
Centrifuge
-
Sonication bath or probe sonicator
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
Functionalization Procedure
-
Nanoparticle Dispersion: Disperse the as-synthesized iron oxide nanoparticles in an appropriate anhydrous solvent. Sonication may be required to achieve a uniform dispersion.
-
Ligand Addition: In a separate vial, dissolve this compound in the same anhydrous solvent. Add the linker solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized based on the nanoparticle size and surface area.
-
Reaction: Stir the mixture vigorously at room temperature or elevated temperature (e.g., 50-80 °C) for several hours to overnight to facilitate the ligand exchange reaction.
-
Purification:
-
For magnetic nanoparticles, use a strong magnet to separate the functionalized nanoparticles from the reaction mixture. Discard the supernatant containing excess unbound linker.
-
For non-magnetic nanoparticles, centrifugation at high speed is used to pellet the nanoparticles.
-
-
Washing: Wash the nanoparticles multiple times with the anhydrous solvent to remove any remaining unbound linker. Follow with several washes with deionized water to remove the organic solvent.
-
Final Dispersion: Resuspend the purified, functionalized nanoparticles in an aqueous buffer of choice, such as PBS, for storage and further use.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to assess the properties of the resulting nanoparticles.
| Parameter | Method | Expected Outcome |
| Hydrodynamic Size | Dynamic Light Scattering (DLS) | An increase in hydrodynamic diameter is expected after functionalization due to the PEG layer. The size distribution should remain narrow, indicating colloidal stability. |
| Zeta Potential | Zeta Potential Analyzer | A shift in the zeta potential towards a more neutral value is anticipated, reflecting the shielding effect of the PEG layer. |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic peaks for the P-O-C and C-O-C bonds of the PEG-phosphonate linker and disappearance or reduction of peaks from the original surface ligands. |
| Morphology | Transmission Electron Microscopy (TEM) | The core size and shape of the nanoparticles should remain unchanged. The PEG layer is typically not visible by standard TEM. |
| Colloidal Stability | DLS monitoring over time in relevant biological media (e.g., PBS, cell culture medium with serum) | The functionalized nanoparticles should exhibit long-term stability with minimal aggregation or changes in hydrodynamic size. |
Diagrams
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for nanoparticle functionalization.
Signaling Pathway for Enhanced Permeability and Retention (EPR) Effect
Caption: EPR effect for passive tumor targeting.
Conclusion
Functionalization with this compound represents a critical step in the development of nanoparticles for biomedical applications. This process enhances their colloidal stability, reduces immunogenicity, and prolongs their circulation time, thereby improving their therapeutic and diagnostic efficacy. The methodologies and characterization techniques outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize this versatile linker in their work.
References
m-PEG9-phosphonic acid ethyl ester literature review and background
An In-depth Technical Guide to m-PEG9-phosphonic acid ethyl ester
Introduction and Background
This compound is a heterobifunctional linker molecule belonging to the class of polyethylene glycol (PEG) derivatives. Its structure consists of a methoxy-terminated PEG chain with nine repeating ethylene glycol units, covalently attached to a diethyl phosphonate group. This specific architecture confers a unique combination of properties, making it a valuable tool in drug development, materials science, and biomedical research.
The core utility of this molecule stems from its distinct components:
-
Methoxy-PEG (m-PEG) Chain : The PEG component is a hydrophilic and biocompatible polymer that increases the aqueous solubility of conjugated molecules.[1][2] In biological systems, the PEG chain can create a hydration shell, sterically hindering interactions with proteins and enzymes, which can reduce immunogenicity and prolong circulation half-life.
-
Phosphonate Group : The phosphonate moiety serves as a highly effective anchor for binding to metal oxide surfaces, such as iron oxide, gadolinium oxide, or zinc oxide.[3][4][5] This interaction is stronger and forms more stable bonds compared to alternatives like carboxylic acids or silanes.[6] In drug design, the phosphonate group can also act as a stable bioisostere for phosphate groups, which are common in biological molecules, making them effective inhibitors for enzymes that process phosphate-containing substrates.[7][8]
-
Ethyl Ester Protection : The phosphonic acid is protected as a diethyl ester. This modification neutralizes the negative charge of the phosphonic acid at physiological pH, rendering the molecule more lipophilic.[9] This is a common prodrug strategy to improve a molecule's ability to cross cellular membranes.[8][9] Once inside a cell or under specific chemical conditions, the ethyl esters can be hydrolyzed to reveal the active phosphonic acid.[7][9]
A primary application for linkers like this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are bifunctional molecules that recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[10] The PEG linker in this context provides the necessary spatial separation and orientation between the two binding ligands.[10]
Core Properties and Data
Quantitative data for the specific this compound is primarily available from chemical suppliers.
| Property | Value | Source |
| Chemical Name | diethyl (2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl)phosphonate | [11] |
| Synonyms | This compound | [11] |
| Molecular Formula | C23H49O12P | [11] |
| Molecular Weight | 548.6 g/mol | [12] |
| CAS Number | 2699881-07-5 | [13] |
| Purity | Typically ≥95% - 98% | [1][12] |
| Storage | -20°C | [1][10] |
| Solubility | Soluble in Water, DMSO, DMF | [2] |
Key Applications
The unique properties of PEG-phosphonate linkers make them suitable for a range of advanced applications.
-
Surface Modification of Nanomaterials : PEG-phosphonic acids are widely used for the surface functionalization of metal oxide nanoparticles.[14] This coating enhances the colloidal stability of the nanoparticles in biological media, improves their biocompatibility, and reduces non-specific protein adsorption.[4][6] For example, modifying iron oxide nanoparticles with PEG-phosphoric acid ligands has been shown to result in high stability in harsh aqueous environments and long blood circulation times for in vivo MRI applications.[15]
-
Targeted Drug Delivery : The phosphonate group can be used to target specific tissues or cells. For instance, it has a strong affinity for metal ions like calcium, which are often present in high concentrations in bone or certain diseased tissues.[3][14] This allows for the targeted delivery of therapeutic agents.
-
PROTAC Linker Synthesis : this compound is explicitly identified as a PEG-based PROTAC linker.[10] The nine-unit PEG chain provides a flexible and hydrophilic spacer to connect the two active ligands of a PROTAC, facilitating the formation of the ternary complex required for protein degradation.
-
Development of Imaging Agents : The ability of the phosphonate group to chelate metal ions is leveraged in the creation of contrast agents for medical imaging techniques like Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET).[3][14]
Experimental Workflows and Signaling Pathways
PROTAC Mechanism of Action
The diagram below illustrates the general workflow of a PROTAC molecule, where a linker such as this compound connects the two critical ligands.
Caption: General mechanism of action for a PROTAC.
Nanoparticle Surface Functionalization Workflow
This diagram shows the process of using a PEG-phosphonate linker to modify a metal oxide nanoparticle for improved biocompatibility.
Caption: Workflow for nanoparticle surface modification.
Experimental Protocols
Protocol 1: General Synthesis of PEG-Phosphonate Esters (Michaelis-Arbuzov Reaction)
This protocol describes a general method for synthesizing a PEG-phosphonate diethyl ester from a PEG-halide.
Materials:
-
m-PEG9-Br (or other m-PEG9-halide)
-
Triethyl phosphite (P(OEt)3)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere setup
-
Heating mantle and reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Methodology:
-
In a round-bottom flask dried under flame and cooled under an inert atmosphere (N2 or Ar), dissolve m-PEG9-Br (1.0 equivalent) in anhydrous toluene.
-
Add triethyl phosphite (typically 1.5-2.0 equivalents) to the solution via syringe.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 110°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to overnight.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via silica gel column chromatography. A gradient of methanol in dichloromethane is often effective for eluting PEGylated compounds.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, this compound. Characterize by NMR (1H, 13C, 31P) and Mass Spectrometry.
Disclaimer: This is a generalized protocol. Reaction conditions, including stoichiometry, temperature, and purification methods, must be optimized for the specific substrates.
Protocol 2: Surface Modification of Iron Oxide Nanoparticles
This protocol provides a method for coating iron oxide nanoparticles with a PEG-phosphonic acid linker, which would be the de-esterified form of the title compound.
Materials:
-
m-PEG9-phosphonic acid (hydrolyzed from the ethyl ester form)
-
Oleic acid-capped iron oxide nanoparticles dispersed in chloroform or toluene
-
Ethanol
-
Deionized water
-
Probe sonicator
-
Centrifuge
-
Dynamic Light Scattering (DLS) and Zeta Potential analyzer
Methodology:
-
Linker Hydrolysis: Before conjugation, the this compound must be hydrolyzed to the free phosphonic acid. This is typically achieved by treating the ester with an acid (e.g., HCl) or using a reagent like bromotrimethylsilane (TMSBr) followed by a methanol quench.[16] The product must be purified to remove reagents.
-
Ligand Exchange Reaction: Disperse the oleic acid-capped iron oxide nanoparticles in a suitable solvent like ethanol.
-
Prepare a solution of m-PEG9-phosphonic acid in deionized water or ethanol.
-
Add the PEG-phosphonic acid solution to the nanoparticle dispersion in a significant molar excess relative to the estimated number of surface sites on the nanoparticles.
-
Sonicate the mixture vigorously using a probe sonicator for 30-60 minutes to facilitate the ligand exchange process, where the phosphonic acid groups displace the oleic acid on the nanoparticle surface.
-
After sonication, stir the mixture at room temperature for 12-24 hours to ensure complete ligand exchange.
-
Purification: Purify the now PEGylated nanoparticles by repeated centrifugation. After each centrifugation step, discard the supernatant (which contains the displaced oleic acid and excess PEG linker) and re-disperse the nanoparticle pellet in fresh deionized water or a buffer of choice. Repeat this wash cycle 3-5 times.
-
Characterization: After the final wash, disperse the nanoparticles in deionized water. Characterize the resulting stable aqueous colloid using:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and confirm the absence of aggregation.
-
Zeta Potential: To measure the surface charge. A successful coating with PEG-phosphonic acid should result in a significant change in the zeta potential.[5]
-
FTIR or XPS: To confirm the presence of the characteristic P-O and C-O-C bonds of the linker on the nanoparticle surface.
-
References
- 1. m-PEG5-phosphonic acid ethyl ester, 1807512-42-0 | BroadPharm [broadpharm.com]
- 2. m-PEG4-phosphonic acid, 1872433-62-9 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Poly(ethylene glycol) α-hydroxy ω-phosphonic acid at SPECIFIC POLYMERS [specificpolymers.com]
- 5. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles | MDPI [mdpi.com]
- 6. Surface modification of gadolinium oxide thin films and nanoparticles using poly(ethylene glycol)-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphonate - Wikipedia [en.wikipedia.org]
- 8. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 12. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 13. 2699881-07-5|this compound|BLD Pharm [bldpharm.com]
- 14. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 15. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
The Nexus of Stability and Specificity: A Technical Guide to the Discovery and Development of PEGylated Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug delivery and biomaterial science, the quest for molecules that offer both enhanced stability and precise targeting is paramount. PEGylated phosphonic acids have emerged as a significant class of compounds at this frontier. This technical guide delves into the core aspects of their discovery, development, and application, providing a comprehensive resource for professionals in the field. By combining the biocompatibility and stealth properties of polyethylene glycol (PEG) with the strong binding affinity of phosphonic acids for various surfaces, particularly metal oxides and hydroxyapatite, these conjugates offer a versatile platform for a range of biomedical applications, from targeted drug delivery to the surface modification of implants and nanoparticles. This document will explore the synthesis, characterization, and functional advantages of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Data Presentation: Properties of PEGylated Phosphonic Acid Systems
The functional characteristics of PEGylated phosphonic acids and their nanoparticle formulations are critically dependent on physicochemical parameters. The following tables summarize key quantitative data from various studies, providing a comparative overview of how factors such as PEG molecular weight and the nature of the phosphonic acid moiety influence the properties of the final construct.
Table 1: Physicochemical Characterization of PEGylated Phosphonic Acid-Coated Nanoparticles
| Nanoparticle Core | PEG Molecular Weight (kDa) | Phosphonic Acid Type | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Iron Oxide (USPIO) | 5 | Bisphosphonate | 24 ± 3 | -1.24 | [1][2] |
| Iron Oxide | 2 | Mono-phosphonic Acid | ~70 | Not Reported | [3] |
| Iron Oxide | 5 | Mono-phosphonic Acid | ~70 | Not Reported | [3] |
| BSA | 5 | Not Applicable (Control) | 217 | -14 | [3] |
| Iron Oxide (EMG1200) | 0.5 | Mono-phosphonic Acid | < 100 | Not Reported | [4] |
| Iron Oxide (EMG1200) | 2 | Mono-phosphonic Acid | < 100 | Not Reported | [4] |
| Iron Oxide (EMG1200) | 5 | Mono-phosphonic Acid | 61 | Not Reported | [4] |
Table 2: PEG Density on Functionalized Nanoparticles
| Nanoparticle Core | PEG Molecular Weight (kDa) | PEG Density (PEG/nm²) | Reference |
| Iron Oxide (USPIO) | 5 | 0.8 - 1.18 | [1] |
| Mesoporous Silica | 0.55 | 1.5 - 2.0 | [5] |
| Mesoporous Silica | 5 | 0.5 - 0.7 | [5] |
| Polymeric | 5 | 0.083 ± 0.006 (High Density) | [6] |
| Polymeric | 5 | 0.028 ± 0.002 (Low Density) | [6] |
Table 3: Drug Loading and Release in PEGylated Nanoparticle Systems
| Nanoparticle System | Drug | Drug Loading Efficiency (%) | Drug Loading Capacity (%) | Release Profile Highlights | Reference |
| PEG-PLGA | Bendamustine | Not Reported | Not Reported | Sustained release beyond 24h | [7] |
| PEGylated Liposomes | Metformin & Phenyl Butyric Acid | 86.92 ± 1.34 to 94.15 ± 1.41 | Not Reported | 30% (PBA) and 70% (MET) release after 6h | [8] |
| PEGylated Nano Graphene Oxide | Methotrexate | 95.6 ± 4.3 | 14.3 | Higher loading with more aromatic rings | [2] |
| PEGylated Nano Graphene Oxide | Diclofenac | 70.5 ± 1.7 | 10.6 | Higher loading with more aromatic rings | [2] |
| PEGylated Nano Graphene Oxide | Acetaminophen | 65.5 ± 1.5 | 9.8 | Higher loading with more aromatic rings | [2] |
| Albumin | Methotrexate | ~32 | Not Reported | Not Reported | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments in the development of PEGylated phosphonic acid-based systems.
Synthesis of a PEG-Bisphosphonate Conjugate (PEG(5)-BP)
This protocol is adapted from the synthesis of a 5 kDa PEG-bisphosphonate conjugate.[1]
Materials:
-
Tetraethyl aminomethyl-bisphosphonate
-
Methoxy-PEG-carboxylic acid (MeO-PEG-COOH, 5 kDa)
-
Dicyclohexylcarbodiimide (DCC)
-
Trimethylsilyl bromide (TMBS)
-
Methanol (HPLC grade)
-
Dichloromethane (anhydrous)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
Procedure:
-
Synthesis of Tetraethyl aminomethyl-bisphosphonate: This is synthesized following established methods, which typically involve the reaction of diethyl phosphite, triethylorthoformate, and a protected amine, followed by deprotection.[1]
-
Debenzylation (if necessary): If a benzylated bisphosphonate is used, debenzylation is performed using H₂ and a 10% Pd/C catalyst.[1]
-
PEGylation: React the aminobisphosphonate (1 equivalent) with MeO-PEG-COOH (1 equivalent) in anhydrous dichloromethane using DCC as a coupling agent. The reaction is typically stirred for 16 hours at room temperature.[1]
-
Deprotection of Phosphonate Groups: The resulting PEG-bisphosphonate ester is dissolved in anhydrous dichloromethane. Add TMBS (15 equivalents) and stir at room temperature for 48 hours.[1]
-
Hydrolysis: Remove volatile products under reduced pressure. The residue is then stirred in HPLC-grade methanol for 1.5 hours to hydrolyze the silyl esters.[1]
-
Purification: Dry the product, dissolve it in water, and dialyze overnight against deionized water using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 3500 Da).[1]
-
Characterization: The final product, PEG(5)-BP, is obtained as a white powder and can be characterized by ³¹P NMR and Infrared (IR) spectroscopy.[1]
Preparation of PEGylated Phosphonic Acid-Coated Iron Oxide Nanoparticles
This protocol describes the surface modification of oleylamine-coated ultrasmall superparamagnetic iron oxide nanoparticles (USPIOs) with a PEG-bisphosphonate conjugate.[1]
Materials:
-
Oleylamine-coated USPIOs (synthesized according to published methods)
-
PEG-bisphosphonate (PEG-BP) conjugate
-
Dichloromethane
Procedure:
-
Dispersion: Disperse the oleylamine-coated USPIOs in dichloromethane.
-
Ligand Exchange: Add an excess of the PEG-BP conjugate to the nanoparticle dispersion.
-
Incubation: Sonicate the mixture for a short period (e.g., 15 minutes) and then allow it to react at room temperature for approximately 1 hour.[1]
-
Purification: The PEGylated nanoparticles are purified to remove the displaced oleylamine and excess PEG-BP. This can be achieved by centrifugation and washing cycles or by using a centrifugal concentrator with a suitable molecular weight cutoff (e.g., 30 kDa).[1]
-
Final Product: The purified PEG-BP-USPIOs are redispersed in an aqueous solution (e.g., water or saline) for storage and further use.
Characterization of PEGylated Nanoparticles
a) Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Disperse the nanoparticles in an appropriate solvent (e.g., water or PBS). Measure the hydrodynamic diameter and zeta potential using a DLS instrument. Measurements should be taken at a controlled temperature (e.g., 25°C).[3]
b) Surface PEG Density:
-
Method: Thermogravimetric Analysis (TGA)
-
Procedure: Heat a known amount of the lyophilized nanoparticle sample under a controlled atmosphere (e.g., nitrogen) and measure the weight loss as a function of temperature. The weight loss corresponding to the degradation of the PEG layer can be used to calculate the amount of PEG per nanoparticle.[4]
c) Drug Loading Efficiency and Capacity:
-
Method: Indirect Quantification via UV-Vis Spectroscopy or HPLC.[10]
-
Procedure:
-
Incubate a known amount of nanoparticles with a drug solution of known concentration.
-
After the loading period, separate the nanoparticles from the solution by centrifugation or filtration.[10]
-
Measure the concentration of the free drug remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the amount of drug loaded into the nanoparticles by subtracting the amount of free drug from the initial amount of drug used.
-
Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
In Vitro Drug Release Assay
This protocol outlines a common method for assessing the in vitro release of a drug from nanoparticle formulations.
Materials:
-
Drug-loaded nanoparticles
-
Release medium (e.g., phosphate-buffered saline, pH 7.4, to simulate physiological conditions)
-
Dialysis membrane with a molecular weight cutoff that allows the passage of the free drug but retains the nanoparticles.
Procedure:
-
Sample Preparation: Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag.
-
Dialysis: Immerse the dialysis bag in a known volume of the release medium, maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Mandatory Visualizations
Signaling Pathway of Nitrogen-Containing Bisphosphonates
Nitrogen-containing bisphosphonates (N-BPs), often delivered via PEGylated carriers for bone targeting, exert their therapeutic effect by inhibiting the mevalonate pathway in osteoclasts. This leads to a disruption of essential cellular processes and ultimately induces apoptosis.
Caption: Inhibition of the Mevalonate Pathway by N-BPs.
Experimental Workflow: Synthesis and Characterization of Drug-Loaded PEGylated Phosphonic Acid Nanoparticles
This diagram outlines the comprehensive workflow from the initial synthesis of the PEG-phosphonate conjugate to the final characterization of the drug-loaded nanoparticles.
References
- 1. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Optimization of PEGylated Nano Graphene Oxide-Based Delivery System for Drugs with Different Molecular Structures Using Design of Experiment (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02483C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Surface Modification with m-PEG9-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface modification of metal oxide substrates using m-PEG9-phosphonic acid ethyl ester. This process is critical for enhancing biocompatibility, reducing non-specific protein adsorption, and improving the performance of materials in biological environments.
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized surface modification technique to create protein-resistant and biocompatible surfaces. The m-PEG9-phosphonic acid moiety offers a robust method for anchoring hydrophilic PEG chains to various metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO). The phosphonic acid group forms a strong, covalent-like bond with the metal oxide, creating a dense and stable self-assembled monolayer (SAM). The terminal methoxy group of the PEG chain prevents further reactions, rendering the surface inert.
The ethyl ester form of the phosphonic acid is a common precursor that requires hydrolysis to the active phosphonic acid for surface binding. This can be achieved through an in-situ acid-catalyzed hydrolysis and grafting procedure.
Experimental Protocols
This section details the necessary procedures for substrate preparation, surface modification, and subsequent characterization.
Materials and Reagents
-
This compound
-
Substrate of choice (e.g., Titanium dioxide coated silicon wafer)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Ethanol (absolute, anhydrous)
-
Toluene (anhydrous)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Substrate Preparation
Proper cleaning and activation of the substrate surface are crucial for the formation of a uniform and dense monolayer.
-
Sonication: Sonicate the substrate in a sequence of solvents to remove organic contaminants. A typical sequence is:
-
Acetone (15 minutes)
-
Isopropanol (15 minutes)
-
Deionized water (15 minutes)
-
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Plasma Cleaning/UV-Ozone Treatment: To create a fresh, reactive oxide layer and remove any remaining organic residues, treat the substrate with oxygen plasma or a UV-Ozone cleaner for 5-10 minutes. This step generates hydroxyl (-OH) groups on the surface, which are the primary binding sites for phosphonic acids.
Surface Modification: In-situ Hydrolysis and Self-Assembled Monolayer (SAM) Formation
This one-pot method combines the deprotection of the ethyl ester and the self-assembly of the phosphonic acid onto the metal oxide surface.
-
Solution Preparation: Prepare a 1 mM solution of this compound in a 95:5 (v/v) mixture of a non-polar solvent (e.g., toluene or THF) and an acidic aqueous solution (e.g., 1M HCl). The acid is necessary to catalyze the hydrolysis of the ethyl ester to the phosphonic acid.
-
Immersion: Immediately after preparation, immerse the cleaned and activated substrates into the solution in a sealed container to prevent solvent evaporation and contamination.
-
Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature. For some systems, gentle heating to 40-60°C can accelerate monolayer formation.
-
Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with the non-polar solvent (e.g., toluene) to remove any physisorbed molecules. Follow with a rinse in ethanol and finally with deionized water.
-
Drying: Dry the modified substrates under a stream of high-purity nitrogen gas.
-
Annealing (Optional): To improve the ordering and stability of the monolayer, the coated substrates can be annealed at 80-120°C for 1-2 hours in a vacuum oven or under an inert atmosphere.[1]
Characterization of the Modified Surface
A combination of surface-sensitive techniques should be employed to verify the successful formation and quality of the m-PEG9-phosphonic acid monolayer.
Wettability Measurement
-
Technique: Static water contact angle goniometry.
-
Principle: Measures the angle between a water droplet and the surface. A hydrophilic surface will have a low contact angle, while a hydrophobic surface will have a high contact angle.
-
Expected Result: A significant decrease in the water contact angle compared to the bare substrate, indicating a more hydrophilic surface due to the presence of the PEG chains.
Surface Composition Analysis
-
Technique: X-ray Photoelectron Spectroscopy (XPS).
-
Principle: Provides elemental and chemical state information of the top few nanometers of the surface.
-
Expected Result:
-
Survey Spectrum: Presence of Carbon (C), Oxygen (O), Phosphorus (P), and the substrate elements (e.g., Ti for TiO₂).
-
High-Resolution C 1s Spectrum: A dominant peak corresponding to the C-O-C ether linkages of the PEG chain at approximately 286.5 eV.
-
High-Resolution P 2p Spectrum: A peak around 133-134 eV, confirming the presence of phosphonate groups bound to the surface.
-
Surface Morphology and Thickness Measurement
-
Technique: Atomic Force Microscopy (AFM) and Ellipsometry.
-
Principle:
-
AFM: Provides high-resolution topographical images of the surface, allowing for the assessment of monolayer uniformity and the detection of aggregates.
-
Ellipsometry: Measures the change in polarization of light upon reflection from the surface to determine the thickness of the monolayer.
-
-
Expected Result:
-
AFM: A smooth, uniform surface morphology.
-
Ellipsometry: A monolayer thickness consistent with the length of the m-PEG9-phosphonic acid molecule (typically 2-4 nm).
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of phosphonic acid and PEGylated surfaces. Note that specific values for m-PEG9-phosphonic acid may vary depending on the substrate and deposition conditions.
Table 1: Water Contact Angle Measurements
| Surface | Water Contact Angle (°) | Reference |
| Bare TiO₂ (cleaned) | 10 - 20 | [2][3] |
| Octadecylphosphonic Acid on TiO₂ | ~110 | |
| Perfluorodecylphosphonic Acid on Ti-6Al-4V | 125 ± 2 | [4] |
| Expected m-PEG9-phosphonic acid on TiO₂ | 30 - 50 | [2][3] |
Table 2: Ellipsometric Thickness of Self-Assembled Monolayers
| Monolayer | Substrate | Thickness (nm) | Reference |
| Octadecylphosphonic Acid | Al₂O₃ | 1.8 | [5] |
| Perfluorinated Phosphonic Acid | HfO₂ | 1.0 | [5] |
| Oligo(ethylene glycol) Thiol | Au | 2.0 - 3.0 | [6] |
| Expected m-PEG9-phosphonic acid | TiO₂ | 2.5 - 3.5 |
Table 3: X-ray Photoelectron Spectroscopy (XPS) Data - Binding Energies (eV)
| Element | Core Level | Functional Group | Expected Binding Energy (eV) | Reference |
| Carbon | C 1s | C-C, C-H | 285.0 (Reference) | [7] |
| C-O (PEG) | 286.5 | [7] | ||
| Oxygen | O 1s | Substrate (e.g., TiO₂) | ~530.0 | [5][7] |
| P-O-Substrate | ~531.5 | [4] | ||
| C-O (PEG) | ~532.8 | [7] | ||
| Phosphorus | P 2p | P-O-Substrate | ~133.5 | [4][7] |
Visualizations
Workflow for Surface Modification
Caption: Experimental workflow for m-PEG9-phosphonic acid surface modification.
Chemical Transformation at the Surface
Caption: In-situ hydrolysis and surface binding of m-PEG9-phosphonic acid.
References
- 1. Partial Hydrolysis of Diphosphonate Ester During the Formation of Hybrid TiO2 Nanoparticles: Role of Acid Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG9-phosphonic acid ethyl ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG9-phosphonic acid ethyl ester is a heterobifunctional polyethylene glycol (PEG) linker designed for the surface modification of various materials, particularly metal oxide-based nanoparticles. The molecule consists of a methoxy-terminated PEG chain with nine ethylene glycol units, providing hydrophilicity and steric shielding, and a phosphonic acid ethyl ester group, which can be hydrolyzed to a phosphonic acid. This phosphonic acid moiety serves as a robust anchor for covalent attachment to metal oxide surfaces, such as iron oxide, titanium dioxide, and zirconia.[1]
The PEGylation of drug delivery systems using this linker offers several advantages, including:
-
Prolonged Systemic Circulation: The hydrophilic PEG chains create a "stealth" effect, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thereby increasing the drug carrier's half-life in the bloodstream.
-
Improved Stability: The PEG layer prevents nanoparticle aggregation and enhances their colloidal stability in biological fluids.
-
Enhanced Drug Loading and Controlled Release: The functionalized surface can be optimized for high drug loading capacity and tailored release kinetics.
-
Biocompatibility: PEG is a well-established, biocompatible polymer with low immunogenicity.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development of advanced drug delivery systems.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | diethyl (2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl)phosphonate | MedKoo Biosciences |
| Molecular Formula | C23H49O12P | MedKoo Biosciences |
| Molecular Weight | 548.61 g/mol | MedKoo Biosciences |
| Appearance | Please refer to supplier's documentation | - |
| Solubility | Soluble in water and most organic solvents | BroadPharm |
Application: Surface Functionalization of Iron Oxide Nanoparticles for Doxorubicin Delivery
A primary application of this compound is the surface modification of superparamagnetic iron oxide nanoparticles (SPIONs) for targeted cancer therapy. The phosphonic acid group provides a strong anchor to the iron oxide surface, while the PEG chain offers the aforementioned benefits of PEGylation. This section outlines the process of creating a doxorubicin (DOX)-loaded, PEGylated SPION drug delivery system.
Experimental Workflow
The overall workflow for this application can be visualized as a three-stage process: linker activation, nanoparticle PEGylation, and drug loading.
Caption: Workflow for creating DOX-loaded PEGylated SPIONs.
Protocols
Protocol 1: Hydrolysis of this compound (Linker Activation)
This protocol describes the conversion of the ethyl ester to the active phosphonic acid, which is essential for binding to metal oxide surfaces.
Materials:
-
This compound
-
Bromotrimethylsilane (TMSBr)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of TMSBr (typically 10 equivalents per ester group) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent and excess TMSBr under reduced pressure using a rotary evaporator.
-
Add MeOH to the residue to hydrolyze the silyl ester intermediate.
-
Evaporate the MeOH to yield the final product, m-PEG9-phosphonic acid. The product should be used immediately or stored under inert conditions.
Note: Acidic hydrolysis using concentrated hydrochloric acid is an alternative method. This involves refluxing the ester in HCl, followed by removal of water and acid.
Protocol 2: PEGylation of Iron Oxide Nanoparticles
This protocol details the surface modification of pre-synthesized iron oxide nanoparticles with the activated m-PEG9-phosphonic acid.
Materials:
-
Iron oxide nanoparticles (e.g., co-precipitation synthesized)
-
Activated m-PEG9-phosphonic acid (from Protocol 1)
-
Dichloromethane (DCM) and Methanol (MeOH) mixture
-
Ultrasonic bath or probe sonicator
-
Magnetic separator or centrifuge
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the iron oxide nanoparticles in a mixture of DCM and MeOH (e.g., 7:3 v/v). Sonication may be required to achieve a uniform dispersion.
-
Add a solution of the activated m-PEG9-phosphonic acid in the same solvent mixture to the nanoparticle dispersion. The molar ratio of PEG linker to iron will need to be optimized for the specific nanoparticles used.
-
Sonicate the reaction mixture for 1-2 hours.
-
Allow the mixture to react overnight at room temperature with gentle stirring.
-
Separate the PEGylated nanoparticles from the reaction mixture using a strong magnet or by centrifugation.
-
Wash the nanoparticles several times with the DCM/MeOH solvent mixture to remove unbound PEG linker.
-
Finally, wash the nanoparticles with PBS (pH 7.4) and resuspend them in the same buffer for storage and further use.
Protocol 3: Doxorubicin (DOX) Loading
This protocol describes the loading of the chemotherapeutic drug doxorubicin onto the PEGylated iron oxide nanoparticles.
Materials:
-
PEGylated iron oxide nanoparticles in PBS
-
Doxorubicin hydrochloride (DOX·HCl)
-
Sodium borate buffer (SBB, 10 mM, pH 8.5) or PBS (pH 7.4)
-
Magnetic separator or centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DOX·HCl in the chosen buffer.
-
Add a specific amount of the DOX stock solution to a dispersion of the PEGylated nanoparticles. The drug-to-nanoparticle ratio should be optimized for desired loading.
-
Incubate the mixture at room temperature for 12-24 hours with gentle shaking, protected from light.
-
Separate the DOX-loaded nanoparticles from the solution using a magnetic separator or centrifugation.
-
Carefully collect the supernatant.
-
Wash the nanoparticles with fresh buffer to remove any loosely bound drug.
-
Quantify the amount of unloaded DOX in the supernatant and washings using a UV-Vis spectrophotometer (absorbance at ~480 nm).
-
Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:
-
DLC (%) = (Mass of loaded drug / Mass of drug-loaded nanoparticles) x 100
-
DLE (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
Characterization and Expected Results
Thorough characterization is crucial to ensure the successful synthesis and functionality of the drug delivery system.
Characterization Techniques and Representative Data
| Parameter | Technique | Unmodified SPIONs | PEGylated SPIONs | DOX-loaded PEGylated SPIONs |
| Hydrodynamic Diameter (nm) | Dynamic Light Scattering (DLS) | ~15-25 nm | ~30-60 nm | ~40-70 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | < 0.25 | < 0.3 |
| Zeta Potential (mV) | Electrophoretic Light Scattering | ~ +10 to +30 mV | ~ -5 to -15 mV | ~ -2 to -10 mV |
| Drug Loading Content (%) | UV-Vis Spectrophotometry | N/A | N/A | 5-15% (w/w) |
| Drug Loading Efficiency (%) | UV-Vis Spectrophotometry | N/A | N/A | 70-95% |
Note: The values presented are typical and may vary depending on the specific synthesis conditions, nanoparticle core size, and PEGylation density.
Drug Release Profile
The release of doxorubicin from the PEGylated nanoparticles is often pH-dependent, with enhanced release in the acidic environment of tumor tissues and endosomes.
References
Application Notes and Protocols for m-PEG9-phosphonic acid ethyl ester as a Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG9-phosphonic acid ethyl ester is a versatile heterobifunctional linker molecule increasingly utilized in the field of bioconjugation. Its structure, featuring a monodisperse polyethylene glycol (PEG) chain of nine units, imparts favorable physicochemical properties to the resulting conjugates. The methoxy-terminated PEG chain enhances aqueous solubility and can reduce non-specific binding, while the phosphonic acid ethyl ester group provides a handle for covalent attachment to various substrates.[1][2][3] This linker has gained prominence in the development of advanced biotherapeutics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and for the surface modification of materials.[4][5][6][7]
PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4][5] They are composed of two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation. The hydrophilic and flexible nature of the this compound linker can improve the solubility and cell permeability of the PROTAC molecule.[7]
Beyond PROTACs, the phosphonate moiety of this linker allows for strong and stable bonds with metal oxides, making it a valuable tool for the surface functionalization of nanoparticles and implants to enhance biocompatibility and reduce biofouling.[3][8]
This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, with a focus on its application in PROTAC synthesis.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C23H49O12P | [9] |
| Molecular Weight | 548.61 g/mol | [9] |
| Appearance | Refer to supplier data | |
| Solubility | Soluble in water, DMSO, DMF | [10] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [4][5] |
Handling and Safety:
-
Handle in a well-ventilated place and wear suitable protective clothing, including gloves and safety goggles.[11]
-
Avoid contact with skin and eyes.[11]
-
Avoid formation of dust and aerosols.[11]
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]
Application: PROTAC Synthesis
The this compound linker can be incorporated into a PROTAC structure to connect the target protein ligand and the E3 ligase ligand. The synthesis typically involves a multi-step process where the linker is sequentially conjugated to the two ligands. The phosphonate ester group is generally not directly reactive with functional groups on biomolecules and often requires activation or conversion to a more reactive species. A common strategy involves the hydrolysis of the ethyl ester to the corresponding phosphonic acid, which can then be activated for amide bond formation.
Below is a general, representative protocol for the synthesis of a PROTAC using a PEG-phosphonate linker. This protocol is illustrative and may require optimization based on the specific ligands being used.
Experimental Protocol: Synthesis of a PROTAC using this compound
This protocol outlines a two-step approach: 1) Hydrolysis of the ethyl ester to the phosphonic acid, followed by activation, and 2) Sequential amide coupling to the E3 ligase and target protein ligands.
Materials:
-
This compound
-
E3 ligase ligand with a suitable amine functional group (e.g., pomalidomide derivative)
-
Target protein ligand with a suitable amine functional group
-
Hydrochloric acid (HCl) or other suitable acid for hydrolysis
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Tertiary amine base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Purification supplies: Preparative HPLC (High-Performance Liquid Chromatography)
-
Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectroscopy
Step 1: Hydrolysis of this compound to m-PEG9-phosphonic acid
-
Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add an aqueous solution of a strong acid, such as hydrochloric acid.
-
Stir the reaction mixture at an elevated temperature (e.g., 50-80°C) and monitor the progress of the hydrolysis by LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude m-PEG9-phosphonic acid. This product may be used in the next step without further purification, or it can be purified by a suitable method if necessary.
Step 2: Sequential Amide Coupling to E3 Ligase and Target Protein Ligands
a) Coupling of m-PEG9-phosphonic acid to the E3 Ligase Ligand:
-
Dissolve the m-PEG9-phosphonic acid (1.0 equivalent) in anhydrous DMF.
-
Add the coupling reagents, HATU (1.2 equivalents) and HOBt (1.2 equivalents), to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the phosphonic acid.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add the solution of the activated m-PEG9-phosphonic acid to the E3 ligase ligand solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, purify the E3 ligase-linker intermediate by preparative HPLC.
b) Coupling of the E3 Ligase-Linker Intermediate to the Target Protein Ligand:
-
The purified E3 ligase-linker intermediate will have a free functional group at the other end of the PEG chain (this assumes the starting m-PEG9-phosphonic acid was appropriately functionalized for this second coupling; if not, an additional functionalization step is required). For this protocol, we will assume the other end of the PEG linker has a carboxylic acid group that needs to be activated.
-
Dissolve the E3 ligase-linker intermediate (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) and stir for 15-30 minutes at room temperature.
-
In a separate flask, dissolve the amine-functionalized target protein ligand (1.1 equivalents) in anhydrous DMF.
-
Add the activated E3 ligase-linker solution to the target protein ligand solution.
-
Add DIPEA (3.0 equivalents) and stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Characterization of the Final PROTAC:
-
Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.
Quantitative Data for a Representative PROTAC Synthesis:
The following table provides illustrative quantitative data for a typical PROTAC synthesis. Actual yields and purity will vary depending on the specific ligands and reaction conditions.
| Step | Parameter | Typical Value |
| Step 1: Hydrolysis | Reaction Time | 4-12 hours |
| Conversion | >95% | |
| Step 2a: First Coupling | Reaction Time | 2-16 hours |
| Yield (after purification) | 40-70% | |
| Step 2b: Second Coupling | Reaction Time | 4-24 hours |
| Yield (after purification) | 30-60% | |
| Final Product | Purity (by HPLC) | >95% |
| Identity Confirmation | Consistent with expected mass (LC-MS) and structure (NMR) |
Visualization of Workflows and Pathways
PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC.
PROTAC Mechanism of Action
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile linker for bioconjugation applications. Its hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting bioconjugates, making it particularly well-suited for the development of PROTACs. The phosphonate group also offers opportunities for surface modification of materials. The provided protocols offer a general framework for the use of this linker in PROTAC synthesis, which can be adapted and optimized for specific research and drug development needs. As with any chemical synthesis, careful monitoring and characterization are essential to ensure the desired product is obtained with high purity.
References
- 1. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 2. m-PEG5-phosphonic acid ethyl ester, 1807512-42-0 | BroadPharm [broadpharm.com]
- 3. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 4. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. m-peg-9-phosphonic acid ethyl ester — TargetMol Chemicals [targetmol.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 10. m-PEG4-phosphonic acid, 1872433-62-9 | BroadPharm [broadpharm.com]
- 11. targetmol.com [targetmol.com]
Application Notes and Protocols for m-PEG9-phosphonic acid ethyl ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include enhanced solubility, extended circulating half-life, reduced immunogenicity, and increased stability.[1] m-PEG9-phosphonic acid ethyl ester is a hydrophilic linker that can be conjugated to biomolecules for these purposes. While less common than other reactive PEGs such as NHS esters, the phosphonate moiety offers unique characteristics, including potential interactions with specific biological targets.
These application notes provide a detailed, step-by-step guide for the conjugation of this compound to proteins, focusing on the reaction with primary amine groups. Protocols for the purification and characterization of the resulting conjugates are also included.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | Diethyl (2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl)phosphonate |
| Molecular Formula | C23H49O12P |
| Molecular Weight | 548.61 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water and common organic solvents |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the conjugation of this compound to primary amine groups (e.g., lysine residues) on a target protein. The reaction is based on the nucleophilic attack of the amine on the phosphonic acid ethyl ester, forming a stable phosphonamidate bond. Reaction conditions should be optimized for each specific protein.
Materials:
-
Target protein (e.g., BSA, lysozyme) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Size-Exclusion Chromatography, Ion-Exchange Chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for conjugation.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 100 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Note: The reaction of phosphonate esters with amines can be slow. Elevated temperatures (e.g., 37-50°C) may be explored to increase the reaction rate, but protein stability must be considered.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[2]
-
For SEC, choose a resin with a fractionation range appropriate for separating the PEGylated protein from the smaller, unreacted PEG.
-
For IEX, the change in the protein's surface charge upon PEGylation can be exploited for separation.
-
Protocol 2: Characterization of the PEGylated Protein
1. Determination of Protein Concentration:
-
Measure the absorbance of the purified conjugate solution at 280 nm using a UV-Vis spectrophotometer. The contribution of the PEG moiety to the absorbance at 280 nm is negligible.[3]
-
Calculate the protein concentration using the Beer-Lambert law and the extinction coefficient of the unmodified protein.
2. Quantification of PEGylation Degree:
The degree of PEGylation (the number of PEG molecules per protein molecule) can be determined using several methods:
-
Mass Spectrometry (MS):
-
Analyze the unmodified and PEGylated protein by MALDI-TOF or ESI-MS.
-
The mass difference between the conjugated and unconjugated protein corresponds to the mass of the attached PEG molecules. The number of PEG chains can be calculated by dividing the total mass increase by the molecular weight of the this compound.[3]
-
-
Barium-Iodide Assay (Colorimetric Method):
-
This assay is based on the formation of a colored complex between PEG, barium chloride, and iodine.[3][4]
-
Create a standard curve using known concentrations of this compound.
-
Mix the purified conjugate with a barium chloride and iodine solution and measure the absorbance at 535 nm.
-
Determine the PEG concentration from the standard curve and calculate the degree of PEGylation based on the protein concentration.
-
-
Proton NMR (¹H NMR) Spectroscopy:
-
This method allows for the direct quantification of the PEG-to-protein ratio.[5][6]
-
Acquire ¹H NMR spectra of the purified conjugate.
-
Integrate the characteristic PEG proton signals (around 3.6 ppm) and specific, well-resolved protein proton signals.
-
The ratio of the integrals, corrected for the number of protons, gives the degree of PEGylation.
-
Quantitative Data Summary:
The following table provides a template for summarizing the quantitative data from the characterization experiments.
| Sample | Protein Concentration (mg/mL) | Degree of PEGylation (MS) | Degree of PEGylation (Barium-Iodide) | Degree of PEGylation (¹H NMR) |
| Unmodified Protein | X | 0 | 0 | 0 |
| PEGylated Protein (10x molar excess) | Y | A | B | C |
| PEGylated Protein (20x molar excess) | Z | D | E | F |
| PEGylated Protein (50x molar excess) | W | G | H | I |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound conjugation.
Signaling Pathway Inhibition by Phosphonates
Phosphonates can act as phosphate mimics and have been shown to inhibit protein tyrosine phosphatases (PTPs), which are key regulators of cellular signaling pathways.[7][8][9] PTPs dephosphorylate tyrosine residues on proteins, thereby modulating their activity. Inhibition of PTPs can lead to the sustained phosphorylation and activation of downstream signaling molecules. The diagram below illustrates the general mechanism of PTP-mediated signaling and its inhibition by a phosphonate-containing molecule.
Caption: Inhibition of PTP signaling by a phosphonate-containing molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 5. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of m-PEG9-phosphonic acid ethyl ester in Biomaterial Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG9-phosphonic acid ethyl ester is a versatile heterobifunctional molecule increasingly utilized in biomaterial science and drug discovery. Its unique structure, featuring a methoxy-terminated polyethylene glycol (PEG) chain of nine units and a phosphonic acid ethyl ester group, provides a powerful tool for surface modification and bioconjugation. The phosphonic acid moiety serves as a robust anchor for various metal oxide surfaces, such as titanium oxide, iron oxide, and hydroxyapatite, which are prevalent in implantable devices, nanoparticles, and bone-targeting drug delivery systems.[1] The PEG chain imparts hydrophilicity, biocompatibility, and a "stealth" characteristic that can reduce non-specific protein adsorption, enhance stability in biological fluids, and prolong circulation times of nanoparticles.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in key areas of biomaterial science, including the surface modification of metallic implants and nanoparticles, and its emerging role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Key Applications
-
Surface Modification of Metallic Biomaterials: Enhancing the biocompatibility and performance of metallic implants (e.g., titanium and its alloys) by creating a hydrophilic, protein-resistant surface. This can improve osseointegration and reduce inflammatory responses.
-
Functionalization of Nanoparticles for Drug Delivery and Imaging: Stabilizing and functionalizing nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), for applications in targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia.[4][5] The PEG linker improves colloidal stability and circulation time, while the phosphonate group ensures strong attachment to the nanoparticle surface.
-
Bone-Targeting Drug Delivery: The phosphonic acid group has a high affinity for calcium phosphate, the primary mineral component of bone. This property can be exploited to deliver therapeutic agents specifically to bone tissue.
-
Development of PROTACs: Serving as a flexible and hydrophilic linker in the synthesis of PROTACs, which are novel therapeutic agents designed to induce the degradation of specific target proteins.[6][7]
Data Presentation: Performance of PEG-Phosphonate Modified Biomaterials
The following tables summarize representative quantitative data from studies on biomaterials functionalized with PEG-phosphonate derivatives. While not specific to the 9-unit PEG chain, this data provides valuable insights into the expected performance enhancements.
Table 1: Effect of PEG-Phosphonate Coating on the Hydrophilicity of Titanium Surfaces
| Surface Modification | Water Contact Angle (°) | Reference |
| Untreated Titanium | 67 ± 1.83 | [6] |
| Carboxyethylphosphonic Acid Treated Titanium | 18.84 ± 0.72 | [6] |
| Untreated Titanium | ~82.4 | [8] |
| PEG Electrodeposited on Titanium | 25 - 45 | [9] |
Table 2: Stability and In Vivo Performance of PEG-Phosphonate Coated Iron Oxide Nanoparticles (IONPs)
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Stability in Human Serum (48h) | Blood Circulation Half-life | Reference |
| Oleylamine-coated USPIOs (5.5 nm core) | Not Stable | - | - | [4] |
| PEG(5)-BP-USPIOs | 5.5 ± 0.7 (core) | 94% of radioactivity remains bound | ~250 minutes | [4][10] |
| 14 nm IONP@PEG2,000 | 26 | - | ~15 minutes | [11] |
| 14 nm IONP@PEG5,000 | 34 | - | - | [11] |
| 22 nm IONP@PEG5,000 | 81 | - | - | [11] |
Table 3: Influence of PEGylation on Protein Adsorption and Cellular Uptake
| Surface/Nanoparticle | Protein Adsorption Reduction | Cellular Uptake Reduction (in vitro) | Reference |
| Poly(PEGMA-co-MEP) on Stainless Steel | ~100% | Strong inhibition of bacterial adhesion | [12] |
| PEGylated Nanoparticles (10 kDa PEG) | 50% reduction in HSA adsorption | ~90% reduction by 3T3 fibroblasts | [13] |
| Monodisperse PEG-AuNPs | 60-70% reduction vs. polydisperse PEG | - | [14] |
Experimental Protocols
Protocol 1: Surface Modification of Titanium Biomaterials with m-PEG9-phosphonic acid
This protocol describes the formation of a self-assembled monolayer (SAM) of m-PEG9-phosphonic acid on a titanium surface. The ethyl ester is first hydrolyzed to the active phosphonic acid, which then binds to the titanium oxide surface.
Diagram of the Experimental Workflow for Titanium Surface Modification
Caption: Workflow for modifying a titanium surface with m-PEG9-phosphonic acid.
Materials:
-
This compound
-
Titanium substrate (e.g., disc or implant)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (absolute)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Deionized (DI) water
-
Nitrogen gas
-
Glassware for reflux and incubation
-
Sonicator
-
Vacuum evaporator
Procedure:
Part A: Hydrolysis of this compound to m-PEG9-phosphonic acid
-
Dissolve a known quantity of this compound in absolute ethanol in a round-bottom flask.
-
Add an excess of concentrated HCl (e.g., 5-10 molar equivalents).
-
Reflux the mixture for 4-6 hours with stirring. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol and excess HCl by rotary evaporation. Further drying under high vacuum will yield the m-PEG9-phosphonic acid.
Part B: Formation of Self-Assembled Monolayer on Titanium
-
Titanium Substrate Preparation:
-
Thoroughly clean the titanium substrate by sequential sonication in acetone, absolute ethanol, and DI water (15 minutes each).
-
Dry the cleaned substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a dilute solution (e.g., 1 mM) of the hydrolyzed m-PEG9-phosphonic acid in an anhydrous solvent such as THF.
-
Immerse the cleaned and dried titanium substrate into the phosphonic acid solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
After incubation, remove the substrate from the solution and rinse it thoroughly with fresh anhydrous THF to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
-
Characterization:
-
Contact Angle Measurement: Measure the static water contact angle to assess the change in surface hydrophilicity. A decrease in the contact angle compared to the untreated titanium indicates successful PEGylation.
-
X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the presence of phosphorus and changes in the carbon and oxygen spectra on the surface.
-
Atomic Force Microscopy (AFM): Use AFM to evaluate the surface topography and roughness of the coated substrate.
-
Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol is adapted from a method for coating IONPs with a similar PEG-phosphonate linker.[5] It involves a ligand exchange process where the original hydrophobic ligands on the IONPs are replaced with m-PEG9-phosphonic acid.
Diagram of the Experimental Workflow for IONP Functionalization
Caption: Workflow for the functionalization of iron oxide nanoparticles.
Materials:
-
Hydrophobic iron oxide nanoparticles (e.g., oleic acid-coated)
-
Hydrolyzed m-PEG9-phosphonic acid (from Protocol 1)
-
Dichloromethane (CH2Cl2)
-
Methanol
-
Hexane
-
Phosphate-buffered saline (PBS)
-
Sonicator (bath or probe)
-
Centrifuge
Procedure:
-
Prepare Hydrolyzed Linker: Hydrolyze the this compound to m-PEG9-phosphonic acid as described in Protocol 1, Part A.
-
Ligand Exchange:
-
Disperse the hydrophobic IONPs in CH2Cl2 and briefly sonicate to ensure a uniform suspension.
-
Prepare a solution of the hydrolyzed m-PEG9-phosphonic acid in a mixture of CH2Cl2 and methanol.
-
Add the phosphonic acid solution to the IONP suspension. The molar ratio of the linker to the iron content of the IONPs should be optimized, but a starting point is a significant molar excess of the linker.
-
Sonicate the reaction mixture for 1 hour, then let it rest for 1 hour. Repeat this cycle three times.
-
Allow the mixture to stir or stand overnight at room temperature to complete the ligand exchange.
-
-
Purification:
-
Precipitate the now hydrophilic, PEG-coated IONPs by adding an excess of a non-solvent like hexane.
-
Collect the precipitate by centrifugation.
-
Discard the supernatant containing the displaced hydrophobic ligands and excess PEG-phosphonic acid.
-
Wash the nanoparticle pellet by redispersing in a small amount of a suitable solvent (e.g., ethanol) and re-precipitating with hexane. Repeat this washing step 2-3 times.
-
After the final wash, dry the pellet under vacuum and redisperse the coated IONPs in an aqueous buffer like PBS.
-
-
Characterization:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the coated IONPs in an aqueous solution. Monitor the size over time to assess colloidal stability.
-
Transmission Electron Microscopy (TEM): Visualize the morphology and core size of the nanoparticles.
-
Thermogravimetric Analysis (TGA): Determine the amount of PEG-phosphonic acid coated on the nanoparticle surface by measuring the weight loss upon heating.
-
Protocol 3: General Strategy for PROTAC Synthesis using this compound as a Linker
This compound can be incorporated as a linker in PROTAC synthesis. This requires the initial modification of the PEG linker to introduce reactive groups at both ends for conjugation to the target protein ligand and the E3 ligase ligand. A common strategy involves creating a heterobifunctional linker. The following is a generalized protocol.
Diagram of the PROTAC Synthesis Logical Relationship
Caption: Logical relationship for the synthesis of a PROTAC using a PEG linker.
Conceptual Steps:
-
Heterobifunctionalization of the Linker: The terminal methoxy group of this compound needs to be replaced with a reactive functional group (e.g., an amine, carboxyl, or azide) through chemical synthesis. This creates a heterobifunctional linker with a phosphonic acid ethyl ester at one end and another reactive group at the other.
-
Conjugation to the First Ligand: The newly introduced functional group on the PEG linker is then reacted with a complementary functional group on either the target protein ligand or the E3 ligase ligand. Common conjugation chemistries include amide bond formation (e.g., using EDC/NHS) or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).[15][16]
-
Hydrolysis of the Phosphonate Ester (if required): If the phosphonic acid is intended to be the point of attachment to the second ligand, the ethyl ester must be hydrolyzed to the free phosphonic acid.
-
Conjugation to the Second Ligand: The phosphonic acid (or its activated form) on the other end of the linker is then conjugated to the second ligand.
-
Purification: The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC.
-
Characterization: The structure and purity of the synthesized PROTAC are confirmed by NMR spectroscopy and mass spectrometry.
Note: The specific reaction conditions, protecting group strategies, and purification methods will depend on the chemical nature of the protein and E3 ligase ligands. It is crucial to consult detailed synthetic organic chemistry literature for specific conjugation strategies.
Conclusion
This compound is a valuable tool for researchers in biomaterial science and drug development. Its ability to form stable, biocompatible coatings on a variety of materials makes it ideal for improving the performance of medical implants and nanoparticle-based systems. Furthermore, its properties as a flexible, hydrophilic linker are being increasingly recognized in the design of advanced therapeutics like PROTACs. The protocols and data presented here provide a foundation for the successful application of this versatile molecule in these exciting fields of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG-modified upconversion nanoparticles for in vivo optical imaging of tumors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]
- 11. dovepress.com [dovepress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for m-PEG9-phosphonic acid ethyl ester in Metal Oxide Surface Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG9-phosphonic acid ethyl ester for the surface modification of various metal oxides. The protocols detailed herein are designed to facilitate the creation of stable, biocompatible, and anti-fouling surfaces for a range of applications, including biomedical implants, drug delivery systems, and biosensors.
Introduction
Metal oxide surfaces are integral to numerous advanced technologies; however, their inherent surface properties can lead to undesirable protein adsorption and cellular adhesion, often compromising their performance in biological environments. Surface modification with polyethylene glycol (PEG) is a widely adopted strategy to mitigate these effects. This compound is a heterobifunctional molecule designed for the robust and stable modification of metal oxide surfaces. The phosphonic acid group exhibits a strong affinity for metal oxides, forming a durable self-assembled monolayer (SAM), while the terminal methoxy-PEG chain provides a hydrophilic and sterically hindering barrier that effectively reduces biofouling.
Principle of Action
The formation of a stable coating with this compound on a metal oxide surface is a two-step process. First, the ethyl ester group is hydrolyzed to yield the active phosphonic acid. Subsequently, the phosphonic acid headgroup strongly chelates to the metal oxide surface, forming a self-assembled monolayer. This process is driven by the strong affinity of the phosphonate group for various metal oxides, including titanium dioxide (TiO₂), iron oxide (Fe₂O₃/Fe₃O₄), zinc oxide (ZnO), and aluminum oxide (Al₂O₃). The PEG chains then extend from the surface, creating a hydrated layer that repels proteins and cells.
Quantitative Data on Phosphonic Acid-Coated Surfaces
Table 1: Surface Characterization of Phosphonic Acid Monolayers on Metal Oxides
| Parameter | Metal Oxide | Phosphonic Acid Type | Value | Characterization Method |
| Water Contact Angle (θ) | Titanium Dioxide (TiO₂) | Alkylphosphonic Acid | 105-110° | Goniometry |
| Zinc Oxide (ZnO) | Alkylphosphonic Acid | ~108° | Goniometry | |
| Aluminum Oxide (Al₂O₃) | Alkylphosphonic Acid | 100-105° | Goniometry | |
| Monolayer Thickness | Silicon Oxide (SiO₂) | Alkylphosphonic Acid | 1.5 - 2.5 nm | Ellipsometry |
| Titanium Dioxide (TiO₂) | Phenylphosphonic Acid | ~0.7 nm | X-ray Photoelectron Spectroscopy (XPS) | |
| Surface Coverage (θ) | Titanium Dioxide (TiO₂) | Cyanurate-PEG-Phosphonate | 3.0 molecules/nm² | Thermogravimetric Analysis (TGA)[1] |
Table 2: Biocompatibility of PEGylated and Phosphonic Acid-Modified Surfaces
| Parameter | Surface Modification | Substrate | Reduction/Improvement | Assay |
| Protein Adsorption (Fibrinogen) | PEG Immobilized | Silicon | >90% reduction | Ellipsometry[2] |
| Protein Adsorption (Albumin) | PEG Immobilized | Silicon | >85% reduction | Ellipsometry[2] |
| Cell Adhesion (Fibroblasts) | PEG Immobilized | Silicon | Significantly reduced | Cell Culture[2] |
| Cell Adhesion (Osteoblasts) | RGD-Phosphonate | Titanium Alloy | Substantial improvement | Cell Culture[3] |
| Protein Adsorption | MPC Copolymer | Silicon Dioxide | Significantly reduced | Protein Assay[4] |
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of metal oxide surfaces coated with this compound. Optimization may be required depending on the specific metal oxide and application.
Protocol 1: Hydrolysis of this compound
Objective: To convert the ethyl ester to the active phosphonic acid for surface binding.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized (DI) water
-
Rotary evaporator
-
pH meter
Procedure:
-
Dissolve a known quantity of this compound in a suitable organic solvent like DCM.
-
Add an excess of 1M HCl to the solution.
-
Stir the biphasic mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy, if available.
-
After completion, separate the aqueous layer and wash the organic layer with DI water until the pH of the aqueous phase is neutral.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the hydrolyzed m-PEG9-phosphonic acid.
-
Confirm the hydrolysis via Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the P-O-C stretch of the ethyl ester and the appearance of a broad O-H stretch from the phosphonic acid.
Protocol 2: Coating of Metal Oxide Surfaces (Dip-Coating Method)
Objective: To form a self-assembled monolayer of m-PEG9-phosphonic acid on a metal oxide substrate.
Materials:
-
Hydrolyzed m-PEG9-phosphonic acid
-
Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)
-
Metal oxide substrates (e.g., TiO₂, Fe₂O₃, ZnO wafers or nanoparticles)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
DI water
-
Nitrogen or argon gas stream
-
Oven
Procedure:
-
Substrate Cleaning:
-
Clean the metal oxide substrates by sonicating in a series of solvents: acetone, ethanol, and DI water (15 minutes each).
-
For a more rigorous cleaning, immerse the substrates in Piranha solution for 30-60 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with DI water and dry under a stream of nitrogen or argon gas.
-
-
Solution Preparation:
-
Prepare a 1-10 mM solution of the hydrolyzed m-PEG9-phosphonic acid in an anhydrous solvent. The optimal concentration may need to be determined experimentally.
-
-
Surface Modification:
-
Immerse the cleaned and dried metal oxide substrates in the phosphonic acid solution.
-
Incubate for 12-24 hours at room temperature. For some systems, gentle heating (e.g., 50-70°C) can facilitate the self-assembly process.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the coated substrates under a stream of nitrogen or argon gas.
-
To enhance the stability of the monolayer, a curing step can be performed by heating the substrates in an oven at 100-120°C for 1-2 hours.[5]
-
Protocol 3: Characterization of the Coated Surface
Objective: To verify the presence and quality of the m-PEG9-phosphonic acid coating.
Techniques:
-
Contact Angle Goniometry:
-
Measure the static water contact angle on the coated and uncoated surfaces. A significant increase in hydrophilicity (decrease in contact angle) is expected after PEGylation.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the elemental composition of the surface. The presence of phosphorus (P 2p) and an increased carbon (C 1s) signal corresponding to the PEG chain will confirm the coating. High-resolution scans of the P 2p and O 1s regions can provide information about the binding mode of the phosphonic acid to the surface.[6][7]
-
-
Atomic Force Microscopy (AFM):
-
Image the surface topography to assess the smoothness and uniformity of the coating. AFM can also be used to measure the thickness of the monolayer by creating a scratch in the coating.[7]
-
-
Ellipsometry:
-
Measure the thickness of the deposited layer on a reflective substrate. This provides a quantitative measure of the coating thickness.
-
Protocol 4: Evaluation of Biofouling Resistance
Objective: To assess the ability of the coated surface to resist protein adsorption and cell adhesion.
4.4.1. Protein Adsorption Assay:
Materials:
-
Coated and uncoated (control) substrates
-
Protein solution (e.g., 1 mg/mL bovine serum albumin (BSA) or fibrinogen in phosphate-buffered saline (PBS))
-
PBS
-
Protein quantification assay kit (e.g., Micro BCA or Bradford)
Procedure:
-
Immerse the coated and control substrates in the protein solution for 1-2 hours at 37°C.
-
Gently rinse the substrates with PBS to remove non-adsorbed protein.
-
Elute the adsorbed protein from the surface using a solution of 1% sodium dodecyl sulfate (SDS) in PBS with sonication for 15 minutes.
-
Quantify the amount of eluted protein using a suitable protein assay.
-
Compare the amount of protein adsorbed on the coated surface to the control surface. A significant reduction indicates effective anti-fouling properties.
4.4.2. Cell Adhesion Assay:
Materials:
-
Coated and uncoated (control) substrates sterilized by UV irradiation or ethanol washing.
-
Cell line of interest (e.g., fibroblasts, osteoblasts)
-
Complete cell culture medium
-
Fluorescence microscope
-
Cell viability/staining reagents (e.g., Calcein-AM for live cells, DAPI for nuclei)
Procedure:
-
Place the sterile substrates in a multi-well cell culture plate.
-
Seed the cells onto the substrates at a desired density (e.g., 1 x 10⁴ cells/cm²).
-
Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for 24-48 hours.
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Stain the adherent cells with appropriate fluorescent dyes.
-
Visualize and quantify the number of adherent cells on the coated and control surfaces using a fluorescence microscope. A lower cell density on the coated surface indicates resistance to cell adhesion.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Proteins and cells on PEG immobilized silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. princeton.edu [princeton.edu]
- 4. Protein adsorption and cell adhesion on cationic, neutral, and anionic 2-methacryloyloxyethyl phosphorylcholine copolymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Self-Assembled Monolayers with m-PEG9-Phosphonic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the formation and characterization of self-assembled monolayers (SAMs) using m-PEG9-phosphonic acid ethyl ester. This molecule is particularly relevant for creating biocompatible and protein-resistant surfaces, with applications in drug delivery, biosensing, and medical implant functionalization. The protocols outlined below are adapted from established methods for forming phosphonic acid SAMs on metal oxide surfaces and are intended as a comprehensive guide for researchers.
Introduction
Self-assembled monolayers (SAMs) of organophosphonates on metal oxide surfaces offer a robust and versatile platform for surface modification. The phosphonate headgroup forms strong, covalent bonds with a variety of metal oxides, including titanium dioxide (TiO₂), silicon dioxide (SiO₂), and aluminum oxide (Al₂O₃), leading to highly stable and well-ordered monolayers.
This compound is a heterobifunctional molecule featuring a phosphonic acid ethyl ester for surface anchoring and a methoxy-terminated polyethylene glycol (PEG) chain. The PEG chain imparts hydrophilicity and resistance to non-specific protein adsorption, a critical feature for biomedical and drug development applications. The ethyl ester form is a precursor to the active phosphonic acid, which binds to the substrate. This protocol will address the likely in-situ hydrolysis of the ester to facilitate surface binding.
Experimental Workflow
The overall process for forming and characterizing m-PEG9-phosphonic acid SAMs is depicted in the workflow diagram below.
Detailed Experimental Protocols
Substrate Preparation (Titanium Dioxide - TiO₂ as an example)
A pristine and activated substrate surface is crucial for the formation of a high-quality SAM.
-
Cleaning:
-
Sequentially sonicate the TiO₂ substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Surface Activation (UV/Ozone Treatment):
-
Place the cleaned substrates in a UV/Ozone cleaner.
-
Expose the substrates to UV radiation for 20 minutes to remove any remaining organic contaminants and generate a hydrophilic, hydroxyl-terminated surface.
-
The substrates should be used immediately after activation.
-
SAM Formation: Adapted Tethering by Aggregation and Growth (T-BAG) Method
This method is adapted for this compound and promotes the formation of a dense, well-ordered monolayer.[1][2][3][4]
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in a high-purity solvent such as ethanol or a mixture of ethanol and water. The presence of water can aid in the hydrolysis of the ethyl ester to the active phosphonic acid.
-
-
Immersion and Solvent Evaporation:
-
Place the activated TiO₂ substrate vertically in a clean glass vial.
-
Add the 1 mM this compound solution until the substrate is fully submerged.
-
Allow the solvent to evaporate slowly at room temperature in a controlled environment (e.g., a fume hood with minimal airflow) over several hours. As the solvent level drops, a film of the molecule is deposited on the substrate surface.
-
-
Thermal Annealing:
-
Once the solvent has completely evaporated, transfer the substrate to an oven.
-
Anneal the substrate at 120-140°C for 24-48 hours.[1][4] This step promotes the hydrolysis of the ethyl ester to phosphonic acid and the formation of covalent P-O-Ti bonds between the phosphonic acid headgroup and the TiO₂ surface.
-
-
Rinsing and Drying:
-
After annealing, remove the substrate from the oven and allow it to cool to room temperature.
-
Rinse the substrate thoroughly with the solvent used for SAM formation (e.g., ethanol) to remove any physisorbed molecules. Sonication for a few minutes in the solvent can be beneficial.
-
Dry the substrate under a stream of high-purity nitrogen.
-
Proposed Mechanism of Surface Binding
The ethyl ester of the phosphonic acid is expected to hydrolyze to the corresponding phosphonic acid, which then condenses with the hydroxyl groups on the metal oxide surface to form a stable, covalent bond.
Characterization Protocols
Contact Angle Goniometry
This technique provides information about the hydrophobicity/hydrophilicity of the surface, which is expected to change upon SAM formation.
-
Procedure: Place a 5-10 µL droplet of deionized water on the substrate surface. Capture an image of the droplet and measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Expected Results: The activated TiO₂ surface should be highly hydrophilic (low contact angle). After formation of the m-PEG9-phosphonic acid SAM, the surface is expected to become more hydrophilic than a bare alkylphosphonic acid SAM due to the PEG chains, but the exact angle will depend on the packing density.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition of the surface and confirm the presence of the SAM.[1][5][6]
-
Procedure: Analyze the substrate surface using an XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source. Acquire survey scans to identify the elements present and high-resolution scans of the C 1s, O 1s, P 2p, and Ti 2p regions.
-
Expected Results: The appearance of a P 2p signal and an increase in the C 1s signal relative to the Ti 2p signal after SAM formation confirms the presence of the m-PEG9-phosphonic acid monolayer. The high-resolution C 1s spectrum should show a component corresponding to the C-O bonds of the PEG chain.
Spectroscopic Ellipsometry
This technique is used to measure the thickness of the SAM.[7][8][9][10]
-
Procedure: Measure the change in polarization of light reflected from the substrate surface before and after SAM formation. Model the data using a suitable optical model (e.g., a three-layer model: Si/SiO₂/SAM/air or Ti/TiO₂/SAM/air) to determine the thickness of the SAM layer.
-
Expected Results: The thickness of the m-PEG9-phosphonic acid SAM is expected to be in the range of a few nanometers, consistent with a molecular monolayer.
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface morphology and roughness.
-
Procedure: Scan the substrate surface in tapping mode to obtain a topographical image. The surface roughness can be calculated from the AFM data.
-
Expected Results: A high-quality SAM should result in a smooth and uniform surface. The surface roughness should not significantly increase after SAM formation.
Quantitative Data Summary
The following tables provide expected values for the characterization of m-PEG9-phosphonic acid SAMs on a TiO₂ substrate, based on typical data for similar phosphonic acid and PEG-ylated SAMs.
Table 1: Water Contact Angle Measurements
| Surface | Expected Static Water Contact Angle (°) |
| Clean, Activated TiO₂ | < 10°[11] |
| TiO₂ with m-PEG9-Phosphonic Acid SAM | 30° - 50° |
Table 2: Representative XPS Elemental Surface Composition
| Element | Clean TiO₂ (Atomic %) | TiO₂ with m-PEG9-PA SAM (Atomic %) |
| C 1s | ~10-15% (adventitious) | 40 - 60% |
| O 1s | ~60-65% | 25 - 35% |
| Ti 2p | ~20-25% | 5 - 10% |
| P 2p | 0% | 1 - 5%[12] |
Table 3: Expected SAM Thickness from Spectroscopic Ellipsometry
| Monolayer | Expected Thickness (nm) |
| m-PEG9-Phosphonic Acid SAM | 2 - 4 |
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Environment-controlled tethering by aggregation and growth of phosphonic acid monolayers on silicon oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. princeton.edu [princeton.edu]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: m-PEG9-phosphonic acid ethyl ester in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG9-phosphonic acid ethyl ester as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted cancer therapy. This document includes detailed protocols for the synthesis and evaluation of PROTACs incorporating this linker, as well as representative data and visualizations to guide researchers in this field.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs), many of which are implicated in cancer.[1][2][3][4] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to its complete removal from the cell.[5]
A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a chemical linker that connects the two. The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][6][7]
This compound: A Hydrophilic Linker for PROTACs
This compound is a polyethylene glycol (PEG)-based linker that has gained attention in PROTAC design. The PEG chain imparts hydrophilicity to the PROTAC molecule, which can improve its aqueous solubility and cell permeability—key challenges in the development of these often large and complex molecules.[2][6][8][9][10] The phosphonic acid ethyl ester moiety provides a versatile handle for conjugation to either the warhead or the E3 ligase ligand.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H49O12P | [11] |
| Appearance | Solid | [11] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [11] |
PROTAC Signaling Pathway
The mechanism of action of a PROTAC is a multi-step process within the cell, leading to the degradation of a specific target protein.
Caption: Mechanism of action of a PROTAC molecule.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing the this compound linker. These protocols should be adapted and optimized for specific target proteins and cell lines.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a representative synthesis of a PROTAC where the this compound linker is conjugated to a hypothetical warhead and an E3 ligase ligand (e.g., a VHL ligand).
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound
-
Target protein-binding ligand ("warhead") with a suitable functional group (e.g., hydroxyl or amine) for conjugation.
-
E3 ligase ligand (e.g., derivative of Von Hippel-Lindau ligand, VH032) with a reactive group.
-
Coupling reagents (e.g., HATU, PyBOP).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Trifluoroacetic acid (TFA).
-
Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents).
Procedure:
-
Activation of the Linker: If necessary, the phosphonic acid ethyl ester of the linker can be hydrolyzed to the corresponding phosphonic acid for certain coupling reactions. However, for this protocol, we will assume a direct coupling.
-
Coupling of Warhead to Linker:
-
Dissolve the warhead (1 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and DIPEA (3 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting warhead-linker intermediate by flash column chromatography.
-
-
Coupling of Warhead-Linker Intermediate to E3 Ligase Ligand:
-
Dissolve the purified warhead-linker intermediate (1 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent (e.g., PyBOP, 1.2 eq) and DIPEA (3 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work up the reaction as described in step 2.
-
Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Protocol 2: In Vitro Evaluation of PROTAC Activity
1. Cell Culture:
-
Culture the selected cancer cell line (e.g., a line known to express the target protein) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Western Blotting for Protein Degradation:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of protein degradation.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate, and measure luminescence.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Representative Quantitative Data
The following tables present hypothetical but realistic data that could be obtained from the in vitro evaluation of a PROTAC synthesized with the this compound linker.
Table 1: In Vitro Degradation of Target Protein
| PROTAC Concentration | % Target Protein Remaining (vs. Vehicle) |
| 1 nM | 95% |
| 10 nM | 70% |
| 100 nM | 35% |
| 1 µM | 10% |
| 10 µM | 5% |
DC50 (Half-maximal Degradation Concentration): ~50 nM
Table 2: Anti-proliferative Activity in Cancer Cells
| PROTAC Concentration | % Cell Viability (vs. Vehicle) |
| 1 nM | 98% |
| 10 nM | 85% |
| 100 nM | 55% |
| 1 µM | 20% |
| 10 µM | 10% |
IC50 (Half-maximal Inhibitory Concentration): ~120 nM
Experimental Workflow Visualization
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 5. New-generation advanced PROTACs as potential therapeutic agents in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. This compound | PROTAC linker | CAS# | InvivoChem [invivochem.com]
Application Notes and Protocols for m-PEG9-phosphonic acid ethyl ester in Enhancing Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing m-PEG9-phosphonic acid ethyl ester to improve the biocompatibility of various materials. This molecule is a valuable tool for surface modification, particularly for metal oxide surfaces on medical implants, drug delivery systems, and diagnostic devices.
Introduction
Biocompatibility is a critical aspect of medical device and drug delivery system development, influencing the material's interaction with the biological environment. Poor biocompatibility can lead to adverse reactions such as protein adsorption, cell adhesion, and inflammation, ultimately compromising the device's function and patient safety.[1] Surface modification with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance biocompatibility. This compound is a heterobifunctional linker molecule designed for the stable surface modification of metal oxides. It comprises a methoxy-terminated PEG chain with nine ethylene glycol repeat units and a phosphonic acid ethyl ester group. The phosphonic acid moiety serves as a robust anchor to metal oxide surfaces, such as titanium dioxide (TiO2), while the hydrophilic and flexible PEG chain extends into the surrounding environment, creating a protein-repellent and cell-resistant surface.
Mechanism of Action: Improving Biocompatibility
The primary mechanism by which this compound enhances biocompatibility is through the creation of a steric barrier that inhibits the non-specific adsorption of proteins. When a foreign material is introduced into the body, proteins from the blood and surrounding tissues rapidly adsorb to its surface. This initial protein layer dictates the subsequent cellular response, including the adhesion of platelets and inflammatory cells.
The densely packed, hydrated PEG chains on the surface create a "brush-like" layer that physically prevents proteins from reaching the underlying material surface. This steric repulsion minimizes protein adsorption and denaturation, thereby reducing the cascade of events that lead to inflammation and foreign body response. Consequently, the adhesion and activation of cells are significantly reduced, leading to improved biocompatibility and long-term performance of the implanted device.
Figure 1: Mechanism of improved biocompatibility via PEGylation.
Quantitative Data on Biocompatibility Improvement
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data from studies on similar PEGylated and phosphonic acid-modified surfaces to illustrate the expected improvements in biocompatibility.
Table 1: Reduction in Protein Adsorption on Modified Surfaces
| Surface Modification | Protein | Reduction in Adsorption (%) | Reference |
| High-density PEG chains on Niobium Oxide | Fibrinogen | > 90% | [2] |
| High-density PEG chains on Niobium Oxide | Albumin | > 85% | [2] |
| High-density PEG chains on Niobium Oxide | Myoglobin | > 80% | [2] |
| Vinyl Phosphonic Acid Hydrogel (50% VPA) | Serum Proteins | ~50% increase in uptake compared to control, but organized in a way that improves cell adhesion | [3] |
Table 2: Improvement in Cell Adhesion and Proliferation
| Surface Modification | Cell Type | Metric | Improvement | Reference |
| Vinyl Phosphonic Acid Hydrogel (50% VPA) | MG-63 Osteoblast-like cells | Adherent Cell Number | 3-fold increase | [3] |
| Vinyl Phosphonic Acid Hydrogel (50% VPA) | MG-63 Osteoblast-like cells | Growth Rate | 4-fold increase | [3] |
| Structured Surface with Adhesive Polycations | Human Mucosal Gingiva Keratinocytes | Cell Growth | Significant increase compared to unstructured control | [4] |
Table 3: In Vivo Inflammatory Response
| Implant Coating | Animal Model | Time Point | Observation | Reference |
| Phospholipid on Titanium | Rat | 7, 14, 56 days | Inflammatory response comparable to uncoated control | [5][6] |
| SODm on various materials | Rat | 3 and 28 days | Significant inhibition of acute and chronic inflammatory responses | [1] |
Experimental Protocols
The following are detailed protocols for the surface modification of a titanium dioxide (TiO2) substrate with this compound and subsequent evaluation of its biocompatibility.
Protocol for Surface Modification of Titanium Dioxide
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a TiO2 surface.
Materials:
-
Titanium dioxide substrates (e.g., wafers, discs, or coated implants)
-
This compound
-
Anhydrous ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
-
Sonicator
-
UV-Ozone cleaner (optional)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the TiO2 substrates by sonicating them in a sequence of DI water and anhydrous ethanol for 15 minutes each.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
For enhanced cleaning and surface activation, treat the substrates with a UV-Ozone cleaner for 15-20 minutes immediately before modification.
-
-
Preparation of Coating Solution:
-
Prepare a 1-5 mM solution of this compound in anhydrous ethanol. The optimal concentration may need to be determined empirically.
-
Ensure the solution is well-dissolved by gentle vortexing or brief sonication.
-
-
Surface Modification (Immersion Method):
-
Immerse the cleaned and dried TiO2 substrates into the this compound solution in a sealed container to prevent solvent evaporation.
-
Allow the substrates to incubate for 12-24 hours at room temperature to facilitate the formation of a stable SAM.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous ethanol to remove any non-covalently bound molecules.
-
Dry the modified substrates under a gentle stream of nitrogen gas.
-
Store the PEGylated substrates in a clean, dry, and inert environment until further use.
-
Figure 2: Surface modification workflow.
Protocol for In Vitro Protein Adsorption Assay
This protocol uses a colorimetric assay (Bicinchoninic acid assay - BCA) to quantify the amount of protein adsorbed onto the modified and control surfaces.
Materials:
-
PEGylated and unmodified (control) TiO2 substrates
-
Bovine Serum Albumin (BSA) or Fibrinogen solution (1 mg/mL in Phosphate Buffered Saline - PBS)
-
PBS (pH 7.4)
-
2% Sodium Dodecyl Sulfate (SDS) solution
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Protein Incubation:
-
Place the PEGylated and control substrates in a multi-well plate.
-
Add a sufficient volume of the protein solution to completely cover the surface of each substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Rinsing:
-
Carefully remove the protein solution from each well.
-
Gently wash the substrates three times with PBS to remove any loosely bound protein.
-
-
Protein Elution:
-
Add 2% SDS solution to each well containing a substrate and incubate for 30 minutes at room temperature with gentle agitation to elute the adsorbed protein.
-
-
Quantification:
-
Transfer the SDS solution containing the eluted protein to a new multi-well plate.
-
Perform the BCA assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the protein concentration based on a standard curve prepared with known concentrations of the protein.
-
Normalize the amount of adsorbed protein to the surface area of the substrate.
-
Protocol for In Vitro Cell Adhesion and Viability Assay
This protocol assesses the adhesion and viability of cells on the modified and control surfaces using a live/dead viability/cytotoxicity assay.
Materials:
-
PEGylated and unmodified (control) TiO2 substrates sterilized by autoclaving or ethanol treatment.
-
Cell line of interest (e.g., fibroblasts, osteoblasts, or endothelial cells)
-
Complete cell culture medium
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place the sterile substrates in a multi-well cell culture plate.
-
Seed the cells onto the substrates at a desired density (e.g., 1 x 10^4 cells/cm²).
-
Add complete cell culture medium to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-72 hours.
-
-
Staining:
-
After the desired incubation period, remove the culture medium and gently wash the substrates with PBS.
-
Prepare the live/dead staining solution according to the manufacturer's protocol.
-
Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
Capture images from multiple random fields of view for each substrate.
-
Quantify the number of live and dead cells to determine the percentage of viable cells.
-
Observe the cell morphology as an indicator of cell health and adhesion.
-
Figure 3: In vitro testing workflow.
Conclusion
This compound offers a robust and effective method for improving the biocompatibility of metal oxide surfaces. By forming a stable, protein-repellent PEG layer, this molecule can significantly reduce non-specific protein adsorption and subsequent cellular adhesion, thereby minimizing the inflammatory response and enhancing the in vivo performance of medical devices and drug delivery systems. The provided protocols offer a starting point for researchers to implement this surface modification strategy and evaluate its efficacy for their specific applications. Further optimization of the coating parameters and comprehensive in vitro and in vivo testing are recommended to achieve the desired biocompatibility for clinical translation.
References
- 1. Modification of inflammatory response to implanted biomedical materials in vivo by surface bound superoxide dismutase mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved cell adhesion and proliferation on synthetic phosphonic acid-containing hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Examination of the inflammatory response following implantation of titanium plates coated with phospholipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of m-PEG9-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of m-PEG9-phosphonic acid ethyl ester, a heterobifunctional linker commonly used in bioconjugation and drug delivery. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy are designed to ensure accurate identification, purity assessment, and structural verification of this PEGylated phosphonate linker.
Overview of Analytical Characterization
The comprehensive characterization of this compound is crucial for its application in the synthesis of complex biomolecules and drug conjugates. A multi-technique approach is recommended to confirm its identity, purity, and structural integrity. The analytical workflow typically involves spectroscopic methods for structural elucidation (NMR, FTIR), mass spectrometry for molecular weight confirmation, and chromatography for purity assessment (HPLC).
Caption: Workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the proton, carbon, and phosphorus environments within the molecule.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts and coupling patterns of the protons in the methoxy, PEG, and ethyl phosphonate moieties.
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to identify all unique carbon environments.
-
³¹P NMR: Acquire a phosphorus-31 NMR spectrum to confirm the presence and chemical environment of the phosphonate group.
Expected Spectral Data
The following table summarizes the expected chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | -CH₃ (methoxy) | ~3.38 | s |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.64 | m | |
| -P(O)-O-CH₂-CH₃ | ~4.10 | quint | |
| -P(O)-O-CH₂-CH₃ | ~1.33 | t | |
| -P(O)-CH₂- | ~2.05 | m | |
| ¹³C NMR | -CH₃ (methoxy) | ~59.0 | |
| -O-CH₂-CH₂-O- (PEG backbone) | ~70.5 | ||
| -P(O)-O-CH₂-CH₃ | ~62.0 (d) | ||
| -P(O)-O-CH₂-CH₃ | ~16.4 (d) | ||
| -P(O)-CH₂- | ~25.0 (d) | ||
| ³¹P NMR | -P(O)(OEt)₂ | ~30-33 |
s = singlet, t = triplet, quint = quintet, m = multiplet, d = doublet (due to C-P coupling)
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, confirming its elemental composition.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺, [M+K]⁺) are typically observed.
Quantitative Data
| Parameter | Value | Source |
| Chemical Formula | C₂₃H₄₉O₁₂P | [][2] |
| Molecular Weight | 548.61 g/mol | [] |
| Exact Mass | 548.2962 g/mol | [] |
| Observed Ion ([M+H]⁺) | m/z 549.2968 | Theoretical |
| Observed Ion ([M+Na]⁺) | m/z 571.2787 | Theoretical |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of this compound. Due to the lack of a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Refractive Index Detector (RID) is recommended.[3] Alternatively, derivatization can be employed for UV detection.
Caption: A typical workflow for the HPLC analysis of this compound.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a suitable detector (CAD, ELSD, or RID).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be effective.
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak corresponding to this compound and calculate the purity based on the total peak area.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2870 | C-H stretch | Aliphatic (PEG and ethyl groups) |
| ~1450 | C-H bend | Aliphatic |
| ~1250 | P=O stretch | Phosphonate |
| ~1100 | C-O-C stretch | Ether (PEG backbone) |
| ~1030 | P-O-C stretch | Phosphonate ester |
The strong C-O-C stretching vibration around 1100 cm⁻¹ is characteristic of the polyethylene glycol backbone. The presence of the P=O and P-O-C stretches confirms the phosphonate ester moiety.
References
Troubleshooting & Optimization
m-PEG9-phosphonic acid ethyl ester stability and degradation issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability, degradation, and handling of m-PEG9-phosphonic acid ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Solid form (powder): Store at -20°C for long-term stability, which can extend up to three years.
-
In solvent (e.g., DMSO): Aliquot and store at -80°C for up to one year.
-
Short-term storage: For use within days to weeks, storage at 0-4°C in a dry, dark environment is acceptable.
The compound is generally stable enough for shipping at ambient temperatures for short durations.
Q2: What is the primary degradation pathway for this compound?
The primary degradation pathway is the hydrolysis of the diethyl phosphonate ester to its corresponding phosphonic acid. This reaction can be catalyzed by both acidic and basic conditions. The degradation occurs in a stepwise manner, first yielding the monoethyl ester intermediate and then the final phosphonic acid. The carbon-phosphorus (C-P) bond and the PEG ether linkages are generally stable under these conditions.
Q3: Is this compound stable in aqueous buffers?
The stability of this compound in aqueous buffers is highly dependent on the pH and temperature. Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions. For experiments requiring prolonged incubation in aqueous solutions, it is crucial to consider these factors. Neutral pH (around 6.5-7.5) and lower temperatures will slow down the rate of hydrolysis.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, it is advisable to use anhydrous DMSO to minimize premature hydrolysis.
Data Presentation
Table 1: Estimated Hydrolysis Stability of Diethyl Phosphonate Esters at Various pH (25°C)
| pH | Condition | Estimated Stability | Primary Degradation Product |
| < 4 | Acidic | Low (potential for rapid hydrolysis) | m-PEG9-phosphonic acid |
| 4 - 6 | Mildly Acidic | Moderate | m-PEG9-phosphonic acid monoethyl ester, m-PEG9-phosphonic acid |
| 6 - 8 | Neutral | High (generally stable for short-term experiments) | Minimal hydrolysis |
| > 8 | Basic | Low (hydrolysis rate increases significantly with pH) | m-PEG9-phosphonic acid |
Table 2: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate hydrolysis. | Store stock solutions at -80°C. Perform experiments at the lowest practical temperature. |
| pH | Both acidic and basic conditions catalyze hydrolysis. | Use buffers with a pH between 6.5 and 7.5 for aqueous reactions. Avoid prolonged exposure to strong acids or bases. |
| Moisture | Water is a reactant in the hydrolysis process. | Use anhydrous solvents for preparing stock solutions. Store the solid compound in a desiccated environment. |
| Enzymes | Esterases present in biological samples can accelerate hydrolysis. | Be aware of potential enzymatic degradation in cell lysates or plasma. Include appropriate controls in biological assays. |
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in PROTAC Synthesis
-
Possible Cause: Degradation of the phosphonate ester linker prior to or during the coupling reaction.
-
Troubleshooting Steps:
-
Verify Linker Integrity: Before starting the synthesis, confirm the purity of the this compound using techniques like NMR or LC-MS.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-induced hydrolysis.
-
Optimize Reaction pH: If the reaction conditions are strongly acidic or basic, consider alternative coupling chemistries that proceed under milder pH conditions.
-
Purification Challenges: The polarity of the PEG chain can make purification difficult, potentially leading to product loss. Consider using reverse-phase preparative HPLC for purification of polar, PEGylated molecules.
-
Issue 2: Variability in Biological Assay Results
-
Possible Cause: Hydrolysis of the phosphonate ester linker during the assay, leading to a heterogeneous mixture of the intact linker, the monoester, and the phosphonic acid, each with potentially different activities or cell permeability.
-
Troubleshooting Steps:
-
Minimize Incubation Time: Reduce the duration of the assay if possible to minimize the extent of hydrolysis.
-
Control pH of Media: Ensure the cell culture media or assay buffer is maintained at a stable, near-neutral pH.
-
Assess Stability in Media: Perform a preliminary experiment to determine the stability of the compound in the specific assay medium over the time course of the experiment. Analyze samples at different time points by LC-MS.
-
Include Controls: Use a pre-hydrolyzed version of the linker (the phosphonic acid) as a negative control to determine if the degradation product has any confounding activity.
-
Experimental Protocols
Protocol 1: Forced Hydrolysis Study of this compound
This protocol is designed to assess the stability of the linker under stressed conditions.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.
-
Preparation of Hydrolysis Solutions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Neutral: Purified water (or a neutral buffer like PBS)
-
-
Initiation of Hydrolysis: Add a specific volume of the stock solution to each of the hydrolysis solutions to achieve a final concentration of 100 µM.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the samples by reverse-phase HPLC with UV or MS detection to monitor the disappearance of the parent compound and the appearance of degradation products.
Protocol 2: HPLC Method for Stability Analysis
This method can be used to separate the intact ester from its hydrolysis products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (ESI+).
-
Expected Elution Order: The more polar phosphonic acid will elute first, followed by the monoester, and then the intact diethyl ester.
Mandatory Visualizations
Caption: Stepwise hydrolysis degradation pathway of the phosphonate ester.
Caption: Experimental workflow for kinetic analysis of hydrolysis.
Caption: Troubleshooting decision tree for stability-related issues.
Optimizing reaction conditions for m-PEG9-phosphonic acid ethyl ester
Technical Support Center: m-PEG9-Phosphonic Acid Ethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a versatile molecule commonly employed in bioconjugation and drug delivery research. The methoxy-terminated polyethylene glycol (m-PEG) chain enhances solubility and can reduce immunogenicity, while the phosphonic acid ethyl ester group allows for covalent attachment to various surfaces or molecules.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound under an inert atmosphere (such as argon or nitrogen) at -20°C. It is advisable to keep the compound in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis of the ester group.
Q3: Which solvents are suitable for dissolving this compound?
A3: this compound is generally soluble in a range of polar organic solvents, including dichloromethane (DCM), chloroform, and ethyl acetate. Its solubility in aqueous solutions is limited but can be enhanced by the presence of co-solvents.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time. A modest increase in temperature may also improve the reaction rate and yield. |
| Degradation of starting materials or product. | Ensure all reagents and solvents are pure and dry. Reactions involving phosphonic acids can be sensitive to moisture. | |
| Suboptimal stoichiometry of reactants. | Carefully control the molar ratios of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. | |
| Product Impurity | Presence of unreacted starting materials. | Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. Employ appropriate purification techniques such as column chromatography. |
| Formation of side products. | Analyze the reaction mixture to identify potential side reactions. Adjusting the reaction conditions, such as lowering the temperature or changing the solvent, may minimize the formation of unwanted byproducts. | |
| Contamination from glassware or solvents. | Use thoroughly cleaned and dried glassware. Ensure solvents are of high purity and free from contaminants. | |
| Difficulty in Product Purification | Co-elution of product and impurities during column chromatography. | Experiment with different solvent systems for column chromatography to achieve better separation. Gradient elution can often provide superior resolution compared to isocratic elution. |
| Product instability during purification. | If the product is sensitive to silica gel, consider alternative purification methods such as preparative High-Performance Liquid Chromatography (HPLC). | |
| Inconsistent Analytical Data (NMR, MS) | Presence of residual solvent. | Dry the product under high vacuum for an extended period to remove any remaining solvent. |
| Sample degradation. | Analyze the sample promptly after purification and ensure proper storage conditions. |
Experimental Protocols
General Procedure for the Synthesis of this compound via the Michaelis-Arbuzov Reaction:
This protocol outlines a general method for synthesizing this compound from m-PEG9-Br and triethyl phosphite.
-
Reaction Setup:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-PEG9-Br (1.0 equivalent).
-
Dissolve the m-PEG9-Br in a minimal amount of anhydrous toluene.
-
-
Reagent Addition:
-
Add triethyl phosphite (1.1 to 1.5 equivalents) to the reaction mixture. A slight excess of triethyl phosphite is often used to ensure complete conversion of the starting bromide.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain this temperature for 12-24 hours.
-
Monitor the progress of the reaction by TLC or by observing the disappearance of the starting material.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and toluene under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate to afford the pure this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: Synthesis of m-PEG9-phosphonic acid ethyl ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of m-PEG9-phosphonic acid ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of methoxy-polyethylene glycol with 9 repeating units (m-PEG9-OH) by a strong base to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an ethyl phosphonate derivative containing a good leaving group, such as diethyl (2-bromoethyl)phosphonate, in an SN2 reaction to form the desired ether linkage.[2][4]
Q2: What are the recommended starting materials and reagents?
-
PEG derivative: m-PEG9-OH (methoxy(polyethylene glycol) with an average of 9 ethylene glycol units). Ensure it is anhydrous.
-
Alkylating agent: Diethyl (2-bromoethyl)phosphonate is a common choice. Other alkyl halides or tosylates can also be used.[2][3]
-
Base: A strong, non-nucleophilic base is preferred to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice.[3]
-
Solvent: An anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is recommended to dissolve the reactants and facilitate the SN2 reaction.
Q3: What are the critical parameters for this reaction?
-
Anhydrous Conditions: The presence of water will quench the strong base and hydrolyze the phosphonate ester. It is crucial to use anhydrous solvents and dry glassware.
-
Base Strength and Stoichiometry: A sufficiently strong base is necessary to fully deprotonate the m-PEG9-OH. A slight excess of the base is often used to ensure complete reaction.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating. Higher temperatures can promote the competing E2 elimination side reaction, leading to lower yields.[2]
-
Reaction Time: The reaction time can vary depending on the specific reactants and conditions but should be monitored for completion.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the m-PEG9-OH spot. Alternatively, techniques like 1H NMR or 31P NMR spectroscopy can be used to analyze aliquots of the reaction mixture to determine the conversion of the starting materials.
Q5: What is the best way to purify the final product?
Purification of the final product, which is often a viscous oil, can be challenging. Column chromatography on silica gel is a common method.[5] A gradient elution with a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, is often effective. Due to the polar nature of the phosphonic acid group, specialized purification techniques might be necessary in some cases.[5][6]
Troubleshooting Guide
Problem 1: Very low or no yield of the desired product.
| Possible Cause | Recommended Solution |
| Inactive Base | Use a fresh bottle of sodium hydride. Ensure it is properly stored under an inert atmosphere. |
| Impure Starting Materials | Verify the purity of m-PEG9-OH and diethyl (2-bromoethyl)phosphonate by NMR or other analytical techniques. Water is a common impurity in PEG derivatives and must be removed. |
| Inappropriate Solvent | Use an anhydrous polar aprotic solvent like THF or DMF. Ensure the solvent is thoroughly dried before use. |
| Low Reaction Temperature | While high temperatures can be detrimental, an overly low temperature may result in a very slow reaction rate. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be attempted, while carefully monitoring for side product formation. |
Problem 2: The reaction is incomplete, with a significant amount of unreacted m-PEG9-OH remaining.
| Possible Cause | Recommended Solution |
| Insufficient Base | Increase the molar equivalents of the base (e.g., from 1.1 eq. to 1.5 eq.) to ensure complete deprotonation of the m-PEG9-OH. |
| Insufficient Alkylating Agent | Increase the molar equivalents of diethyl (2-bromoethyl)phosphonate (e.g., from 1.2 eq. to 2.0 eq.) to drive the reaction to completion. |
| Short Reaction Time | Extend the reaction time and monitor the reaction progress using TLC or NMR until the m-PEG9-OH is consumed. |
Problem 3: Formation of a significant amount of side products.
| Possible Cause | Recommended Solution |
| Competing E2 Elimination | The Williamson ether synthesis (SN2) often competes with an E2 elimination reaction, which is favored by sterically hindered substrates and high temperatures.[1][2] Consider using a less sterically hindered base. Ensure the reaction temperature is not excessively high. |
| Reaction Temperature is Too High | Lower the reaction temperature. Running the reaction at room temperature or even 0 °C (after the initial deprotonation) can help to minimize the formation of elimination byproducts. |
Problem 4: Difficulty in isolating and purifying the product.
| Possible Cause | Recommended Solution |
| Product is a Viscous Oil | This is common for PEGylated compounds. After column chromatography, ensure all solvent is removed under high vacuum. |
| Co-elution with Starting Materials or Byproducts | Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., methanol in dichloromethane) can improve separation. If purification on silica gel is difficult, consider alternative methods like preparative HPLC with a C18 column.[5] |
Experimental Protocols
Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous m-PEG9-OH (1.0 eq.).
-
Dissolve the m-PEG9-OH in anhydrous THF (concentration of ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add diethyl (2-bromoethyl)phosphonate (1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Data Presentation
Table 1: Effect of Different Bases on the Yield of this compound (Illustrative Data)
| Base | Molar Equivalents | Reaction Time (h) | Yield (%) |
| Sodium Hydride (NaH) | 1.5 | 18 | 75 |
| Potassium tert-butoxide | 1.5 | 18 | 60 |
| Sodium Hydroxide (NaOH) | 2.0 | 24 | 45 |
Table 2: Influence of Temperature on Product-to-Byproduct Ratio (Illustrative Data)
| Temperature (°C) | Reaction Time (h) | Desired Product (%) | Elimination Byproduct (%) |
| 0 to RT | 24 | 85 | 5 |
| 50 | 12 | 70 | 20 |
| 80 | 6 | 40 | 50 |
Mandatory Visualizations
Caption: Reaction scheme for the Williamson ether synthesis of this compound.
Caption: A workflow diagram for troubleshooting low yield in the synthesis.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Common challenges in handling m-PEG9-phosphonic acid ethyl ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling m-PEG9-phosphonic acid ethyl ester.
Section 1: Troubleshooting & FAQs
This section addresses specific issues that may arise during the storage, handling, and use of this compound in a practical question-and-answer format.
Storage and Handling
Question: My this compound appears oily/sticky upon arrival, even though it's listed as a solid. Is it still usable?
Answer: This can be normal for some PEGylated compounds, which can be hygroscopic or have low melting points. However, it could also indicate improper storage or shipping. It is recommended to first bring the vial to room temperature before opening to prevent moisture condensation. If the product is significantly different from its described appearance, contact the supplier. Proper storage is critical; it should be kept in a dry, dark place at -20°C for long-term stability.[1]
Question: I've noticed a decrease in the performance of my this compound over time. What could be the cause?
Answer: A decline in performance is often due to degradation, primarily through hydrolysis of the phosphonate ester. This can be accelerated by exposure to moisture and acidic or basic conditions. To minimize degradation, always handle the compound under an inert atmosphere (e.g., nitrogen or argon), use anhydrous solvents, and store it tightly sealed at the recommended temperature of -20°C.[2]
Solubility and Formulation
Question: I am having trouble dissolving this compound in my reaction solvent. What do you recommend?
Answer: this compound is generally soluble in dimethyl sulfoxide (DMSO).[1] For other organic solvents, solubility can vary. The PEG chain enhances hydrophilicity compared to a simple alkyl chain, but it may still have limited solubility in nonpolar solvents.[3] If you are experiencing solubility issues, consider the following:
-
Co-solvents: Using a mixture of solvents, such as DMSO or DMF with dichloromethane (DCM) or chloroform, can improve solubility.
-
Gentle Warming: Gently warming the mixture may aid dissolution, but be cautious as excessive heat can promote degradation.
-
Sonication: Brief sonication can help to break up aggregates and improve dissolution.
Question: My final PROTAC compound containing the this compound linker has poor aqueous solubility. How can I improve this?
Answer: While the PEG linker is intended to improve solubility, the overall solubility of the final PROTAC is also heavily influenced by the properties of the warhead and E3 ligase ligand. If aqueous solubility is an issue, consider reformulating your compound. A common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2]
Reactions and Synthesis
Question: My coupling reaction to attach the this compound to my molecule is giving a low yield. What are some common causes?
Answer: Low yields in coupling reactions involving PEG linkers are a frequent challenge in PROTAC synthesis. Several factors could be at play:
-
Incomplete Activation: Ensure your carboxylic acid is fully activated. If using a coupling agent like HATU or HBTU, use a slight excess and an appropriate base like DIPEA.
-
Steric Hindrance: The bulky nature of the molecules being coupled can hinder the reaction. Consider extending the reaction time or gently heating the reaction.
-
Hydrolysis of the Phosphonate Ester: If the reaction conditions are not strictly anhydrous, the phosphonate ester can hydrolyze, leading to a lower yield of the desired product.
Question: I am observing an unexpected side product in my reaction. What could it be?
Answer: An unexpected side product could be the hydrolyzed form of your linker, m-PEG9-phosphonic acid. This occurs if there is residual water in your reaction mixture or if the reaction is worked up under aqueous acidic or basic conditions. Phosphonate esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases.[4][5]
Purification and Analysis
Question: I'm having difficulty purifying my final compound containing the this compound linker. What purification techniques are recommended?
Answer: The purification of PEGylated molecules can be challenging due to their amphiphilic nature and potential for aggregation.
-
Reverse-Phase HPLC: This is often the most effective method for purifying PROTACs with PEG linkers.
-
Flash Column Chromatography: This can be used, but it may be difficult to achieve baseline separation. Using a more polar stationary phase or a gradient with a polar solvent like methanol can be helpful.
Question: What analytical techniques are suitable for characterizing this compound and the final PROTAC?
Answer: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy: 1H, 13C, and 31P NMR are essential for confirming the structure of the linker and the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Section 2: Data Presentation
Table 1: General Solubility of PEGylated Phosphonates
| Solvent | General Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Generally Soluble | Recommended as a primary solvent for stock solutions. |
| Dimethylformamide (DMF) | Generally Soluble | Can be used as a reaction solvent. |
| Dichloromethane (DCM) | Moderately to Sparingly Soluble | Solubility may be limited; co-solvents may be needed. |
| Chloroform | Moderately to Sparingly Soluble | Similar to DCM, solubility can be variable. |
| Water | Sparingly Soluble to Insoluble | The ethyl ester group limits aqueous solubility. |
| Methanol / Ethanol | Moderately Soluble | Can be used in purification, but be aware of potential transesterification. |
Note: This table provides generalized solubility information. The exact solubility of this compound should be determined empirically.
Table 2: Factors Influencing Hydrolysis of Phosphonate Esters
| Factor | Effect on Hydrolysis Rate | Explanation |
| pH | Increased by both acidic and basic conditions | Hydrolysis is catalyzed by both H+ and OH-.[4] |
| Temperature | Increases with higher temperatures | As with most chemical reactions, the rate of hydrolysis increases with temperature. |
| Steric Hindrance | Decreases with increased steric hindrance in basic conditions | Bulky groups around the phosphorus center can hinder nucleophilic attack by hydroxide.[4] |
| Water Content | Increases with higher water concentration | Water is a reactant in the hydrolysis reaction. |
Section 3: Experimental Protocols
General Protocol for Coupling this compound to a Carboxylic Acid-Containing Molecule
This protocol describes a general procedure for forming an amide bond between the terminal amine of this compound and a carboxylic acid.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous reaction solvent (e.g., DMF, DCM)
-
Anhydrous workup solvents (e.g., ethyl acetate, brine)
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) in the anhydrous reaction solvent.
-
Add the coupling agent (1.1-1.5 equivalents) and the base (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1-1.2 equivalents) in the anhydrous reaction solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction may take several hours to overnight to complete.
-
Once the reaction is complete, quench the reaction with a small amount of water or saturated ammonium chloride solution.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Section 4: Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. m-PEG5-phosphonic acid ethyl ester, 1807512-42-0 | BroadPharm [broadpharm.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nanoparticle Stabilization with m-PEG9-Phosphonic Acid Ethyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the aggregation of nanoparticles using m-PEG9-phosphonic acid ethyl ester.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent nanoparticle aggregation?
This compound is a surface modification reagent featuring a methoxy-terminated polyethylene glycol (PEG) chain with nine repeating units and a phosphonic acid ethyl ester headgroup. It prevents nanoparticle aggregation primarily through a mechanism called steric hindrance. Once attached to the nanoparticle surface, the hydrophilic PEG chains extend into the surrounding medium, creating a protective layer that physically prevents nanoparticles from approaching each other and aggregating. The phosphonic acid group serves as a robust anchor to the nanoparticle surface, particularly for metal oxides.
Q2: Does the ethyl ester group of this compound need to be removed for it to bind to the nanoparticle surface?
Yes, for optimal and strong binding to metal oxide nanoparticle surfaces, the ethyl ester group should be hydrolyzed to the corresponding phosphonic acid.[1][2][3] Phosphonic acids form strong, multidentate coordination bonds with surface metal atoms, providing a stable anchor for the PEG chain.[4] The ethyl ester itself has significantly weaker binding affinity. This hydrolysis can often be achieved in situ during the coating process by controlling the reaction conditions, such as pH.
Q3: What types of nanoparticles can be stabilized with this compound?
This surface modifier is particularly effective for metal oxide-based nanoparticles, such as iron oxide (Fe₃O₄), titanium dioxide (TiO₂), and zinc oxide (ZnO) nanoparticles, due to the strong affinity of the phosphonic acid group for these surfaces. It can also be used with other nanoparticles that have suitable surface chemistry for phosphonate binding.
Q4: What is the expected change in nanoparticle size and surface charge after coating with this compound?
After successful coating, you should observe an increase in the hydrodynamic diameter of the nanoparticles as measured by Dynamic Light Scattering (DLS).[5] This is due to the PEG layer and the associated water molecules. The polydispersity index (PDI) should ideally be low (e.g., < 0.2), indicating a uniform coating and a monodisperse sample. The zeta potential is expected to become more neutral, as the PEG chains shield the surface charge of the nanoparticle core.[6][7]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Nanoparticles aggregate immediately upon addition of this compound. | Solvent Incompatibility: The solvent used to dissolve the PEG reagent may be a non-solvent for the nanoparticles, causing them to crash out of the solution. | Ensure that the solvent used to dissolve the this compound is miscible with the nanoparticle dispersion. If necessary, perform a solvent exchange for the nanoparticles to a suitable solvent system. |
| Incomplete Hydrolysis of Ethyl Ester: The ethyl ester may not be hydrolyzing to the phosphonic acid, leading to poor binding and insufficient stabilization. | Adjust the pH of the nanoparticle dispersion to be slightly acidic (e.g., pH 4-5) to catalyze the hydrolysis of the ethyl ester to the phosphonic acid.[1][2][3] | |
| Insufficient PEG Concentration: The amount of this compound may be too low to provide adequate surface coverage. | Increase the molar ratio of the PEG reagent to the nanoparticles. A 10-50 fold molar excess of the linker is a common starting point.[8] | |
| DLS results show a large hydrodynamic diameter and a high PDI (>0.5) after the coating procedure. | Incomplete Purification: Residual, unbound PEG reagent in the solution can contribute to the scattering signal and suggest a larger size and broader distribution. | Ensure thorough purification of the PEGylated nanoparticles. Methods like repeated centrifugation and resuspension, dialysis, or size exclusion chromatography can be used to remove excess reagent. |
| Formation of Nanoparticle Aggregates: The coating process may have been incomplete or ineffective, leading to the formation of small aggregates. | Optimize the reaction conditions, including incubation time, temperature, and mixing, to ensure a uniform and complete coating. Consider a step-wise addition of the PEG reagent. | |
| Zeta potential remains highly positive or negative after PEGylation. | Low Grafting Density of PEG: Insufficient surface coverage by the PEG chains may not effectively shield the nanoparticle's native surface charge. | Increase the concentration of this compound and/or prolong the reaction time to improve the grafting density. |
| Inappropriate pH during Measurement: The pH of the solution can influence the surface charge. | Measure the zeta potential in a buffered solution at a physiologically relevant pH (e.g., pH 7.4). | |
| Poor long-term stability of the PEGylated nanoparticles in biological media. | Desorption of the PEG Layer: If the ethyl ester was not fully hydrolyzed, the weaker binding can lead to the gradual detachment of the PEG chains over time. | Confirm the hydrolysis of the ethyl ester. You can perform a pre-hydrolysis step of the this compound before adding it to the nanoparticles by treating it with a dilute acid. |
| Protein Corona Formation: In biological media, proteins can adsorb to the nanoparticle surface, leading to aggregation. | While PEGylation is designed to minimize this, a higher grafting density of PEG can further reduce protein adsorption.[9] |
Section 3: Experimental Protocols
Protocol 1: In-Situ Hydrolysis and Coating of Iron Oxide Nanoparticles
This protocol describes a general method for the surface modification of iron oxide nanoparticles with this compound, involving the in-situ hydrolysis of the ethyl ester.
Materials:
-
Iron oxide nanoparticles (e.g., 10 mg/mL in water)
-
This compound
-
Deionized (DI) water
-
0.1 M HCl
-
0.1 M NaOH
-
Phosphate-buffered saline (PBS), pH 7.4
-
Probe sonicator or bath sonicator
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the iron oxide nanoparticles in DI water to a final concentration of 1 mg/mL. Sonicate the dispersion for 5 minutes to ensure it is homogenous.
-
pH Adjustment: Adjust the pH of the nanoparticle dispersion to 4.5 using 0.1 M HCl. This acidic condition will facilitate the hydrolysis of the ethyl phosphonate.
-
PEG Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in DI water.
-
Coating Reaction: Add the this compound solution to the nanoparticle dispersion. The molar ratio of the PEG reagent to the iron oxide should be optimized, but a starting point of a 20-fold molar excess of the PEG is recommended.
-
Incubation: Incubate the reaction mixture at room temperature for 4-6 hours with continuous gentle mixing (e.g., on a rotator or shaker).
-
pH Neutralization: After incubation, adjust the pH of the mixture to 7.4 with 0.1 M NaOH.
-
Purification: Purify the PEGylated nanoparticles by centrifugation. Pellet the nanoparticles and discard the supernatant containing the excess, unbound PEG. Resuspend the pellet in PBS (pH 7.4). Repeat this washing step at least three times.
-
Final Dispersion: Resuspend the final pellet of PEGylated nanoparticles in the desired buffer for characterization and downstream applications.
Protocol 2: Characterization of PEGylated Nanoparticles
1. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Dilute a small aliquot of the purified PEGylated nanoparticle suspension in the desired buffer (e.g., PBS, pH 7.4).
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument.
2. Transmission Electron Microscopy (TEM):
-
Deposit a drop of the diluted PEGylated nanoparticle suspension onto a TEM grid and allow it to dry.
-
Image the nanoparticles to observe their core size and morphology and to confirm the absence of large aggregates. Note that the PEG layer itself is typically not visible under TEM.
Section 4: Quantitative Data Summary
The following table provides representative data for iron oxide nanoparticles before and after coating with a PEG-phosphonic acid ligand of a similar molecular weight to this compound. This data is for illustrative purposes and actual results may vary depending on the specific nanoparticle system and experimental conditions.
| Parameter | Uncoated Nanoparticles | PEG-Coated Nanoparticles |
| Hydrodynamic Diameter (nm) | 35 ± 5 | 60 ± 8 |
| Polydispersity Index (PDI) | 0.25 | 0.18 |
| Zeta Potential (mV) in PBS pH 7.4 | -25 ± 4 | -5 ± 3 |
Section 5: Visualizations
Caption: Experimental workflow for nanoparticle stabilization.
Caption: Mechanism of nanoparticle stabilization.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of m-PEG9-phosphonic acid ethyl ester conjugation
Technical Support Center: m-PEG9-phosphonic acid ethyl ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency of conjugation reactions involving this compound. The protocols and recommendations provided herein are designed to address specific challenges that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group on this compound and what is its likely function?
The this compound molecule has a terminal phosphonic acid ethyl ester group. In bioconjugation, this ethyl ester is typically a protecting group for the more reactive phosphonic acid. The likely workflow involves the hydrolysis (deprotection) of the ethyl ester to yield the free phosphonic acid, which can then be conjugated to a target molecule. This molecule is often used as a PEG-based PROTAC linker or for surface modification.[1][2][3]
Q2: What is the recommended first step before starting a conjugation reaction with this reagent?
The crucial first step is the hydrolysis of the ethyl ester to expose the phosphonic acid. Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[4][5] A common method for hydrolysis involves treatment with a strong acid, such as concentrated hydrochloric or hydrobromic acid, often at elevated temperatures (around 100°C).[4] The specific conditions (acid concentration, temperature, and time) may require optimization.
Q3: What is the most common method for conjugating the resulting m-PEG9-phosphonic acid to a protein or other amine-containing molecule?
The most prevalent and efficient method is a two-step carbodiimide coupling reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS.[6]
-
Activation Step: The phosphonic acid is activated by EDC/NHS in a slightly acidic buffer (pH 4.5-6.0), converting it into a more stable, amine-reactive NHS ester.[6][7][8]
-
Coupling Step: The NHS-activated PEG then reacts with a primary amine on the target molecule (e.g., the lysine residue of a protein) in a buffer with a pH of 7.0-8.5 to form a stable amide bond.[6][8]
Q4: Which buffers are appropriate for the EDC/NHS coupling reaction?
It is critical to use buffers that do not contain competing nucleophiles like primary amines or carboxylates.
-
For the Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended.[6][7]
-
For the Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES buffers are excellent choices.[6][7] Avoid using Tris or glycine buffers as they will compete with the target molecule for the activated PEG.[9][10]
Q5: How can I confirm that my conjugation reaction was successful?
Several analytical techniques can be used to characterize the final conjugate and confirm success:
-
SDS-PAGE: Will show an increase in the molecular weight of the protein after PEGylation.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Provides the most accurate confirmation of conjugation by measuring the precise mass of the PEGylated product.[11]
-
Chromatography (SEC, IEX, HIC): Can be used to separate the conjugate from unreacted materials and also to analyze the heterogeneity of the product.[][13]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
A low yield is one of the most common issues in bioconjugation.[9] Use the following logical workflow to diagnose the potential cause.
Caption: A troubleshooting workflow for low conjugation yield.
Quantitative Parameters for Optimizing EDC/NHS Reactions
| Parameter | Recommended Starting Range | Key Considerations |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of EDC/NHS activation of the acid group.[7][8] |
| Coupling pH | 7.0 - 8.5 | Ensures the primary amine on the target is deprotonated and nucleophilic.[8] |
| EDC Molar Excess | 2 to 10-fold over PEG | A starting point for optimization.[7] |
| NHS Molar Excess | 1 to 1.5-fold over EDC | Helps to stabilize the active intermediate.[7] |
| PEG Molar Excess | 10 to 20-fold over Target | Drives the reaction towards the product; may need optimization to avoid aggregation.[9][10] |
| Activation Time | 15 - 30 minutes at RT | Sufficient time for the formation of the NHS ester.[6][7] |
| Coupling Time | 1 - 4 hours at RT or Overnight at 4°C | Longer times can increase yield, but also risk hydrolysis of the NHS ester.[9][10] |
Problem 2: Aggregation of the Protein/Target Molecule After Conjugation
Aggregation can occur, particularly with a high degree of PEGylation or if the target molecule is sensitive.[10]
-
Possible Cause: High degree of surface modification is altering the protein's solubility and conformation.
-
Recommended Solution: Reduce the molar excess of the activated PEG reagent in the reaction. Start with a lower ratio (e.g., 5:1 PEG to protein) and titrate up.[10] Also, ensure gentle mixing during the reaction and avoid vigorous vortexing.
Problem 3: Difficulty Purifying the Conjugate
The PEGylation process often results in a complex mixture of reacted and unreacted components.[]
-
Possible Cause: The size and charge of the conjugate are too similar to the starting materials for effective separation.
-
Recommended Solution: A multi-step purification strategy is often necessary.
-
Size Exclusion Chromatography (SEC): Very effective at removing unreacted low molecular weight reagents like EDC, NHS, and excess PEG.[] It can also separate the PEGylated protein from the unreacted native protein due to the increased hydrodynamic radius of the conjugate.[]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEG chains can shield surface charges on a protein, the PEGylated conjugate will have a different elution profile than the native protein.[][14] This method is powerful for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[14]
-
Comparison of Purification Techniques
| Purification Method | Principle of Separation | Best For | Limitations |
| Size Exclusion (SEC) | Hydrodynamic Radius (Size) | Removing unreacted PEG and small molecules from a much larger protein conjugate.[][15] | Poor resolution if the product and impurities are of similar size.[15] |
| Ion Exchange (IEX) | Surface Charge | Separating native protein from PEGylated species and resolving positional isomers.[][14] | Requires significant difference in charge properties between components. |
| Hydrophobic Interaction (HIC) | Hydrophobicity | An alternative or supplementary method to IEX when charge-based separation is insufficient.[] | Can have lower capacity and resolution compared to IEX.[] |
| Dialysis / Ultrafiltration | Molecular Weight Cutoff | Buffer exchange and removing small molecule impurities. Cost-effective.[] | Not effective for separating unreacted PEG or protein from the conjugate.[] |
Detailed Experimental Protocols
Protocol 1: Hydrolysis of this compound
This is a general protocol and must be optimized for safety and efficiency.
-
Reagent Preparation: In a fume hood, add this compound to a round-bottom flask equipped with a reflux condenser.
-
Acid Addition: Slowly add a 5-10 fold molar excess of concentrated hydrochloric acid (e.g., 6M HCl).
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or Mass Spectrometry.
-
Workup: After cooling to room temperature, remove the acid under reduced pressure. The resulting m-PEG9-phosphonic acid can be purified further if necessary or used directly in the next step after careful drying.
Protocol 2: Two-Step EDC/NHS Conjugation to a Protein
Caption: Workflow for two-step EDC/NHS conjugation.
-
Reagent Preparation:
-
Prepare a 100 mM MES buffer, pH 5.5 (Activation Buffer).
-
Prepare a 1X PBS buffer, pH 7.4 (Coupling Buffer).
-
Prepare a 1 M Glycine or Tris solution, pH 7.5 (Quenching Buffer).
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[7]
-
-
Activation of PEG-Phosphonic Acid:
-
Dissolve the hydrolyzed m-PEG9-phosphonic acid in Activation Buffer.
-
Add a 5-fold molar excess of EDC and NHS to the PEG solution.
-
Incubate the reaction for 15-30 minutes at room temperature.[6]
-
-
Conjugation to Protein:
-
Ensure your protein of interest is in the Coupling Buffer (PBS, pH 7.4) at a concentration >0.5 mg/mL.[9][10]
-
Immediately add the activated PEG solution to the protein solution. A 10- to 20-fold molar excess of activated PEG over the protein is a common starting point.[9]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6][10]
-
-
Quenching and Purification:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-activated PEG.[9][10]
-
Incubate for 30 minutes at room temperature.
-
Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) to remove excess reagents and byproducts.[10]
-
References
- 1. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. enovatia.com [enovatia.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
m-PEG9-phosphonic acid ethyl ester purification and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification and storage of m-PEG9-phosphonic acid ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
For long-term stability, this compound should be stored as a solid powder at -20°C.[1] Under these conditions, the compound is expected to be stable for up to three years.
Q2: Can I store this compound at room temperature?
Room temperature storage is not recommended for extended periods. For short-term storage, such as between experiments, it is advisable to keep the solid compound in a dry, dark place at 0 - 4°C for a few days to weeks.
Q3: How should I store solutions of this compound?
If you have dissolved this compound in a solvent such as DMSO, it is crucial to store the solution at -80°C.[1] This will help to minimize degradation and maintain the integrity of the compound for up to one year.
Q4: What are the main degradation pathways for this compound?
The two primary degradation pathways for this compound are hydrolysis of the phosphonate ester and oxidation of the polyethylene glycol (PEG) chain. The phosphonate ester is susceptible to both acid- and base-catalyzed hydrolysis. The PEG chain can undergo oxidation, leading to the formation of impurities such as formic acid and formaldehyde.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
Due to the lack of a strong UV chromophore in the PEG chain, standard UV detection in HPLC can be challenging. Therefore, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are recommended for accurate purity assessment. Reverse-phase HPLC (RP-HPLC) is a commonly used method for the separation of PEGylated compounds.
Troubleshooting Guides
Purification Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks on silica gel TLC/column | The compound is highly polar and interacts strongly with the silica gel. | - Use a more polar solvent system, such as a gradient of methanol in dichloromethane or chloroform. - Consider adding a small percentage (1-2%) of a modifier like triethylamine (for basic compounds) or formic acid (for acidic impurities) to the eluent to improve peak shape. - Dry loading the sample onto silica gel before chromatography can sometimes improve resolution. |
| Poor separation from impurities | Impurities have similar polarity to the product. | - Try a different chromatographic technique, such as reverse-phase HPLC, which separates based on hydrophobicity rather than polarity. - If using silica gel, a very slow gradient elution may improve separation. |
| Compound appears to degrade on the silica gel column | The acidic nature of silica gel may be causing hydrolysis of the phosphonate ester. | - Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample. - Consider using a less acidic stationary phase like neutral alumina. |
| Difficulty removing residual solvents | The compound is a sticky solid or oil, trapping solvent molecules. | - After purification, dissolve the compound in a minimal amount of a solvent like methanol and re-evaporate under high vacuum. - Lyophilization (freeze-drying) from a suitable solvent like tert-butanol can sometimes yield a finer powder. |
Storage and Stability Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Decreased purity over time in storage | - Hydrolysis of the phosphonate ester due to moisture. - Oxidation of the PEG chain. | - Ensure the compound is stored as a dry solid in a tightly sealed container with a desiccant. - Store at the recommended temperature of -20°C for long-term storage. - For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen) at -80°C. |
| Precipitation observed in stored solutions | The compound has limited solubility at low temperatures. | - Gently warm the solution to room temperature and vortex to redissolve the compound before use. - If precipitation persists, sonication may be helpful. - Ensure the storage concentration does not exceed the solubility limit of the compound in the chosen solvent at the storage temperature. |
Data Presentation
| Parameter | Recommended Condition | Duration |
| Long-Term Storage (Solid) | -20°C | Up to 3 years[1] |
| Short-Term Storage (Solid) | 0 - 4°C | Days to weeks |
| Solution Storage (in DMSO) | -80°C | Up to 1 year[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Silica Gel
This protocol is a general guideline for the purification of polar, PEGylated compounds like this compound. Optimization of the solvent system is crucial and should be performed by thin-layer chromatography (TLC) beforehand.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Chloroform (CHCl3), Isopropanol (IPA), Ethanol (EtOH)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC staining solution (e.g., potassium permanganate or a modified Dragendorff stain for PEG compounds)
-
Glass column for chromatography
-
Fraction collection tubes
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find one that gives the target compound an Rf value of approximately 0.2-0.3. Promising solvent systems for polar PEGylated compounds include gradients of MeOH in DCM (e.g., 1-10% MeOH) or a mixture of 1:1 EtOH/IPA in CHCl3.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., DCM or MeOH).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude compound adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin elution with the initial, less polar solvent system determined from the TLC analysis.
-
Collect fractions of a suitable volume.
-
Gradually increase the polarity of the eluent as the column runs to elute the compound of interest.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Instrumentation and Columns:
-
HPLC system with a gradient pump and an autosampler.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
Sample diluent: Initial mobile phase composition (e.g., 95% A, 5% B).
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Set the column temperature (e.g., 30-40°C).
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Set a suitable flow rate (e.g., 1.0 mL/min).
-
Set the detector parameters according to the manufacturer's recommendations.
-
-
Gradient Elution:
-
Inject the sample (e.g., 10 µL).
-
Run a linear gradient, for example:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the this compound based on the relative peak areas.
-
Visualizations
Caption: Workflow for the purification of this compound by flash column chromatography.
Caption: A logical decision tree for troubleshooting common purification issues.
References
Side reactions of m-PEG9-phosphonic acid ethyl ester and how to avoid them
Technical Support Center: m-PEG9-phosphonic acid ethyl ester
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this molecule in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a molecule that contains a methoxy-terminated polyethylene glycol (PEG) chain of nine ethylene glycol units, linked to a phosphonic acid diethyl ester group. It is primarily used as a hydrophilic linker in the development of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[1] The PEG chain enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate.[2] The phosphonate group can be utilized for further chemical modifications or for its ability to interact with metal ions.[3]
Q2: What are the potential side reactions I should be aware of when working with this compound?
A2: While specific side reaction data for this compound is not extensively documented in publicly available literature, based on the chemistry of phosphonate esters, potential side reactions may include:
-
Hydrolysis: The ethyl ester groups on the phosphonate moiety are susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding phosphonic acid.[4][5]
-
Transesterification: In the presence of other alcohols and a suitable catalyst, the ethyl groups of the ester can be exchanged.
-
Pyrophosphonate Formation: At elevated temperatures during synthesis or subsequent reactions, there is a possibility of forming pyrophosphonates, which are dimers formed from two phosphonate molecules.[6][7][8]
-
PEG-related side reactions: Although generally considered inert, the polyether chain of PEG can undergo oxidation in the presence of transition metals and oxygen, leading to chain cleavage.
Q3: How can I monitor the stability of my this compound conjugate?
A3: The stability of your conjugate can be monitored using various analytical techniques. 31P NMR spectroscopy is a powerful tool to observe the chemical environment of the phosphorus atom and can help detect hydrolysis or the formation of byproducts like pyrophosphonates.[6][7] Additionally, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to track the integrity of the entire conjugate over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired conjugate | Hydrolysis of the phosphonate ester: Exposure to acidic or basic conditions during the reaction or workup can lead to the hydrolysis of the ethyl ester groups. | Maintain neutral pH throughout the reaction and purification steps. Use buffered solutions where appropriate. If acidic or basic conditions are unavoidable, consider using milder reagents and lower temperatures. |
| Steric hindrance: The bulky PEG chain might sterically hinder the reaction at the phosphonate group or another reactive site. | Increase the reaction time or temperature moderately. Be cautious with increasing temperature as it might promote side reactions. Alternatively, consider using a linker with a longer or more flexible spacer between the PEG chain and the reactive group. | |
| Presence of an unexpected peak in 31P NMR | Formation of pyrophosphonate: This can occur at elevated reaction temperatures.[6][7][8] | Avoid excessive heating during the reaction. If high temperatures are necessary, minimize the reaction time. Purification by chromatography can help in separating the desired product from the pyrophosphonate byproduct. |
| Gradual degradation of the purified conjugate upon storage | Oxidation of the PEG chain: This can be initiated by trace metal contaminants and exposure to oxygen. | Store the conjugate under an inert atmosphere (e.g., argon or nitrogen). Use of antioxidants may also be considered. Ensure all glassware and reagents are free from metal contaminants. |
| Hydrolysis of the phosphonate ester: Residual moisture or acidic/basic impurities in the storage solvent can cause slow hydrolysis. | Store the compound in a dry, aprotic solvent. Ensure the solvent is of high purity and free from acidic or basic impurities. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolysis of this compound by 31P NMR
This protocol describes a general method to assess the stability of the phosphonate ester to hydrolysis.
-
Sample Preparation:
-
Dissolve a known concentration of this compound or its conjugate in a deuterated solvent (e.g., D2O with a suitable co-solvent for solubility, or a buffered aqueous solution in D2O).
-
Prepare separate samples buffered at different pH values (e.g., pH 4, pH 7, pH 9) to evaluate stability under acidic, neutral, and basic conditions.
-
-
NMR Acquisition:
-
Acquire an initial 31P NMR spectrum immediately after sample preparation.
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
-
Acquire subsequent 31P NMR spectra at various time points (e.g., 1, 6, 24, and 48 hours).
-
-
Data Analysis:
-
Monitor the appearance of new peaks in the spectra. A shift in the phosphorus signal will indicate the hydrolysis of the ester group to the phosphonic acid.
-
Integrate the peaks corresponding to the ester and the hydrolyzed acid to quantify the rate of hydrolysis under different conditions.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. m-PEG5-phosphonic acid ethyl ester, 1807512-42-0 | BroadPharm [broadpharm.com]
- 3. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Consistent Results with m-PEG9-phosphonic acid ethyl ester
Welcome to the technical support center for m-PEG9-phosphonic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a hydrophilic, heterobifunctional linker molecule. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase.[1][2] The polyethylene glycol (PEG) chain, with nine ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][3][4] Additionally, the phosphonic acid ethyl ester group can be hydrolyzed to a phosphonic acid, which is a strong anchoring group for modifying metal oxide surfaces to improve biocompatibility and stability.
2. What is the role of the PEG linker in a PROTAC?
The PEG linker in a PROTAC is not just a spacer but plays a critical role in the molecule's overall performance.[2] Its length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5] PEG linkers are known to improve the aqueous solubility of PROTACs, which can be beneficial for both in vitro assays and in vivo applications.[1][3][4]
3. How does the length of the PEG linker affect PROTAC efficacy?
The optimal linker length is highly dependent on the specific target protein and E3 ligase combination.[6] A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might result in a non-productive complex where ubiquitination sites are not accessible.[6] It is therefore essential to empirically test a range of linker lengths to identify the optimal one for a given system.[5]
4. What are the key considerations for the hydrolysis of the phosphonate ester to a phosphonic acid?
The hydrolysis of phosphonate esters to phosphonic acids can be achieved under both acidic and basic conditions.[7] Acidic hydrolysis is commonly performed using concentrated hydrochloric acid at reflux.[7][8] The reaction progress can be monitored by techniques like ³¹P NMR spectroscopy.[9][10] It's important to note that the hydrolysis occurs in two steps, and the cleavage of the second ester group is often the rate-determining step.[9]
5. What are self-assembled monolayers (SAMs) and why use phosphonic acids for their formation?
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate.[11][12] Phosphonic acids are excellent head groups for forming stable SAMs on a variety of metal oxide surfaces, such as titanium oxide and aluminum oxide, due to the formation of strong covalent bonds.[13] These SAMs can be used to modify surface properties like wettability and biocompatibility.
Troubleshooting Guides
PROTAC Synthesis
Issue 1: Low yield of the final PROTAC.
| Potential Cause | Troubleshooting Steps |
| Incomplete amide coupling | - Optimize coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA).- Increase the equivalents of the coupling reagent and the component not in excess (typically 1.1-1.5 equivalents).- Extend the reaction time and monitor progress by LC-MS.- Gently heat the reaction (e.g., 40-50 °C), monitoring for potential side reactions. |
| Degradation of starting materials or product | - Ensure the purity and integrity of all starting materials, including the this compound linker, using techniques like NMR or LC-MS.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficult purification | - For polar PROTACs with PEG linkers, reverse-phase preparative HPLC is often the method of choice.- If using normal-phase chromatography, consider a more polar stationary phase or a mobile phase with a higher percentage of a polar solvent like methanol. |
| Poor solubility of reactants | - Ensure all reactants are fully dissolved before starting the reaction. Use co-solvents like DMF or DMSO if necessary. Sonication can also aid in dissolution. |
Issue 2: The "hook effect" - reduced degradation at high PROTAC concentrations.
| Potential Cause | Troubleshooting Steps |
| Formation of non-productive binary complexes | At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex. |
| Suboptimal linker length | - Synthesize and test a library of PROTACs with varying PEG linker lengths to identify the optimal length that minimizes the hook effect while maintaining high degradation efficacy. |
Phosphonate Ester Hydrolysis
Issue: Incomplete hydrolysis to the phosphonic acid.
| Potential Cause | Troubleshooting Steps |
| Insufficient acid concentration or reaction time | - Increase the concentration of the acid (e.g., concentrated HCl).- Extend the reflux time and monitor the reaction progress by ³¹P NMR until the starting material is consumed. |
| Steric hindrance | - For sterically hindered phosphonate esters, more forcing conditions (higher temperature, longer reaction time) may be required. |
Self-Assembled Monolayer (SAM) Formation
Issue: Patchy or incomplete monolayer formation.
| Potential Cause | Troubleshooting Steps |
| Substrate contamination | - Thoroughly clean the substrate before immersion in the phosphonic acid solution. Common methods include sonication in solvents and UV-ozone treatment.[11]- Use high-purity solvents for both cleaning and SAM deposition.[11] |
| Incorrect solvent | - The choice of solvent can significantly impact SAM formation. For phosphonic acids, alcohols like ethanol or isopropanol are commonly used. |
| Suboptimal concentration or immersion time | - Optimize the concentration of the m-PEG9-phosphonic acid in the deposition solution.- Vary the immersion time to ensure complete monolayer formation. |
| Environmental factors | - Control the humidity and temperature during SAM formation, as these can affect the quality of the monolayer.[11] |
Quantitative Data
Table 1: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)
This table summarizes data from a study on BRD4-targeting PROTACs, illustrating the effect of varying PEG linker lengths on degradation potency (DC50) and efficacy (Dmax).
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG2 | 85 | 88 |
| PROTAC-2 | PEG4 | 25 | 95 |
| PROTAC-3 | PEG6 | 60 | 92 |
| PROTAC-4 | PEG8 | 150 | 85 |
Data adapted from a representative study on BRD4-targeting PROTACs.[5] Actual values will vary depending on the specific target and E3 ligase.
Table 2: Surface Properties of Phosphonic Acid Self-Assembled Monolayers (Representative Data)
This table shows typical water contact angles for different phosphonic acid SAMs on an aluminum oxide surface, indicating the change in surface wettability.
| Monolayer | Static Water Contact Angle (°) |
| Dodecylphosphonic acid (HC12-PA) | 110 |
| 1H,1H,2H,2H-Perfluorododecylphosphonic acid (FC12-PA) | 121 |
Data from a study on phosphonic acid SAMs on aluminum oxide.[14] The contact angle for a SAM of m-PEG9-phosphonic acid would be expected to be lower due to the hydrophilic nature of the PEG chain.
Table 3: Elemental Composition of PEG-Modified Surfaces by XPS (Representative Data)
X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence and quantify the elemental composition of a PEG-modified surface.
| Surface | C 1s (%) | O 1s (%) | Si 2p (%) | N 1s (%) |
| Unmodified Silicon | 25.8 | 48.5 | 25.7 | - |
| APTES-modified Silicon | 45.2 | 30.1 | 18.5 | 6.2 |
| PEG-grafted Surface | 65.3 | 25.4 | 8.1 | 1.2 |
Representative data showing the change in elemental composition after surface modification steps.[15]
Experimental Protocols
Protocol 1: Generalized Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of the this compound to an amine-functionalized ligand for the protein of interest (POI-NH2), followed by hydrolysis of the phosphonate ester and coupling to the E3 ligase ligand.
Disclaimer: This is a generalized protocol and may require optimization for specific ligands.
Step 1: Amide Coupling of this compound to POI-NH2
-
Dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add the amine-functionalized POI ligand (POI-NH2, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-PEG9-phosphonic acid ethyl ester intermediate.
Step 2: Hydrolysis of the Phosphonate Ester
-
Dissolve the POI-PEG9-phosphonic acid ethyl ester intermediate in a solution of concentrated hydrochloric acid.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by ³¹P NMR or LC-MS.
-
Once the hydrolysis is complete, remove the solvent under reduced pressure to yield the POI-PEG9-phosphonic acid.
Step 3: Coupling to the E3 Ligase Ligand
-
Follow a standard amide coupling procedure (similar to Step 1) to conjugate the carboxylic acid of the E3 ligase ligand to the terminal amine of a suitable E3 ligase binding moiety (this step is highly dependent on the chosen E3 ligase ligand).
Protocol 2: Generalized Formation of a Self-Assembled Monolayer (SAM) of m-PEG9-phosphonic acid on a Metal Oxide Surface
Disclaimer: This is a generalized protocol and may require optimization for specific substrates and conditions.
-
Substrate Preparation: Thoroughly clean the metal oxide substrate (e.g., TiO₂, Al₂O₃, SiO₂) by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each. Dry the substrate with a stream of nitrogen. Further cleaning can be performed using a UV-ozone cleaner for 15-20 minutes to remove any remaining organic contaminants.
-
SAM Deposition: Prepare a 1-5 mM solution of m-PEG9-phosphonic acid (after hydrolysis of the ethyl ester) in a high-purity solvent such as ethanol or isopropanol.
-
Immerse the cleaned substrate in the phosphonic acid solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing and Drying: After immersion, remove the substrate from the solution and rinse it thoroughly with the same fresh solvent to remove any physisorbed molecules. Dry the substrate with a stream of nitrogen.
-
Annealing (Optional): To improve the ordering and stability of the SAM, the coated substrate can be annealed at a moderate temperature (e.g., 80-120 °C) for 1-2 hours.
-
Characterization: The quality of the SAM can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Visualizations
Caption: General mechanism of action for a PROTAC utilizing a PEG linker.
Caption: Workflow for the formation of a self-assembled monolayer.
Caption: A logical workflow for troubleshooting low yields in PROTAC synthesis.
References
- 1. chempep.com [chempep.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. princeton.edu [princeton.edu]
- 14. fkf.mpg.de [fkf.mpg.de]
- 15. researchgate.net [researchgate.net]
Overcoming solubility problems with m-PEG9-phosphonic acid ethyl ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG9-phosphonic acid ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a molecule that contains a polyethylene glycol (PEG) chain of nine repeating units.[1][2] This structure features a methoxy group at one end and a diethyl phosphonate group at the other. It is primarily used as a hydrophilic linker in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).[1][3] The PEG chain is incorporated to enhance the aqueous solubility and improve the pharmacokinetic properties of the final compound.[2]
Q2: What is the primary solvent for dissolving this compound?
A2: The most commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[3]
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: While the PEG chain enhances hydrophilicity, the solubility of this compound in purely aqueous solutions like Phosphate-Buffered Saline (PBS) is expected to be limited. For biological experiments requiring an aqueous environment, it is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer.
Q4: How does the PEG chain length affect solubility?
A4: Generally, longer PEG chains lead to better water solubility properties.[4] The nine ethylene glycol units in this compound provide a significant hydrophilic character to the molecule.
Q5: How should I store this compound?
A5: For long-term storage, the solid compound should be kept at -20°C. Stock solutions in solvent can be stored at -80°C for up to a year.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: Difficulty Dissolving the Compound
-
Problem: The solid this compound is not dissolving in the chosen solvent.
-
Possible Causes & Solutions:
-
Inappropriate Solvent: The compound has limited solubility in non-polar organic solvents and aqueous buffers.
-
Solution: Use DMSO as the primary solvent to prepare a high-concentration stock solution.
-
-
Insufficient Agitation: The compound may require energy to overcome lattice forces.
-
Solution: Use a vortex mixer or sonicator to aid dissolution. Gentle heating can also be effective, but monitor for any potential degradation.
-
-
Low Temperature: Dissolution may be slower at lower temperatures.
-
Solution: Allow the compound and solvent to reach room temperature before mixing.
-
-
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
-
Problem: After preparing a clear stock solution in DMSO, the compound precipitates when diluted into an aqueous buffer (e.g., PBS, cell culture media).
-
Possible Causes & Solutions:
-
Exceeding Aqueous Solubility Limit: The final concentration in the aqueous buffer is too high.
-
Solution: Decrease the final concentration of the compound in the aqueous medium. Perform serial dilutions to determine the solubility limit in your specific buffer.
-
-
High Percentage of Organic Solvent: While a small percentage of DMSO is often tolerated in biological assays, higher concentrations can cause stress to cells and may not be suitable for all experiments.
-
Solution: Prepare a more concentrated initial stock in DMSO to minimize the volume added to the aqueous solution.
-
-
Use of Co-solvents: For in vivo or other complex formulations, co-solvents may be necessary to maintain solubility.
-
Solution: Consider a formulation that includes excipients like PEG300 and a surfactant such as Tween 80, which can improve solubility and stability in aqueous environments.[1]
-
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble up to 40 mg/mL | Based on formulation recommendations for in vivo studies.[1] |
| Water / PBS | Limited | The hydrophilic PEG chain improves water solubility, but it is not freely soluble in purely aqueous solutions.[4][5] |
| Ethanol | Data Not Available | Generally, PEGylated compounds show some solubility in ethanol. |
| DMF | Data Not Available | Often a suitable alternative to DMSO for similar compounds. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 548.61 g/mol ) in DMSO.
-
Preparation:
-
Allow the vial of solid this compound and a bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weigh out a precise amount of the compound (e.g., 5.49 mg) in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to achieve the desired concentration. For 5.49 mg to make a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicator bath for 5-10 minutes.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use.[1]
-
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
This protocol details the dilution of a DMSO stock solution into cell culture medium for a final concentration of 10 µM.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO or cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
-
Final Dilution:
-
Add the required volume of the stock or intermediate solution to the final volume of cell culture medium. To achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
Mix thoroughly by gentle inversion or pipetting.
-
-
Quality Control:
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, the final concentration may be too high for the aqueous medium.
-
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Key factors influencing the solubility of this compound.
References
Validation & Comparative
A Comparative Guide to PEG Linkers: Evaluating m-PEG9-phosphonic acid ethyl ester Against Other Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable linker is a critical determinant of success in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely favored for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. This guide provides an objective comparison of m-PEG9-phosphonic acid ethyl ester with other commonly employed PEG linkers, supported by available data and detailed experimental methodologies to inform rational drug design.
Executive Summary
PEG linkers are indispensable tools in bioconjugation, offering a means to modulate the physicochemical properties of complex therapeutic entities.[1] While traditional PEG linkers functionalized with N-hydroxysuccinimide (NHS) esters or maleimides are well-established for their reactivity towards amines and thiols respectively, emerging linker chemistries offer unique advantages. This compound represents a class of linkers with distinct properties conferred by the phosphonate group. This guide will delve into a comparative analysis of these linkers based on key performance parameters.
Quantitative Comparison of PEG Linker Performance
The choice of a PEG linker can significantly influence the efficacy, stability, and pharmacokinetic properties of a bioconjugate. The following tables summarize the performance of different PEG linkers in the context of PROTACs and the general stability of the linkages they form.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy (BRD4-targeting PROTACs)
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.2 | 15 |
| PEG4 | 20 | 95 | 2.5 | 25 |
| PEG5 | 15 | >98 | 3.1 | 30 |
| PEG6 | 30 | 92 | 2.8 | 28 |
DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation. Papp: Apparent permeability coefficient. A higher value indicates better passive diffusion.
This synthesized data for BRD4-targeting PROTACs illustrates that linker length is a critical parameter, with a PEG5 linker demonstrating an optimal balance of degradation potency and pharmacokinetic properties in this specific context.[2]
Table 2: Comparative Stability of Common Bioconjugation Linkages
| Linkage Type | Formed From | Stability | Susceptibility to Cleavage |
| Amide Bond | NHS Ester + Amine | Highly Stable | Resistant to chemical and enzymatic hydrolysis under physiological conditions.[3] |
| Thioether Bond | Maleimide + Thiol | Stable | Generally stable, but can undergo retro-Michael reaction leading to deconjugation, especially in the presence of other thiols. |
| Phosphonate Ester | Phosphonic Acid + Alcohol | Moderate | Susceptible to hydrolysis under both acidic and basic conditions.[4] The P-C bond is highly stable. |
Physicochemical Properties and Performance Characteristics
This compound
The phosphonic acid ethyl ester functionality of this linker presents a unique set of characteristics. The phosphonate group is a stable bioisostere for phosphate and is known to be an effective chelating agent for metal ions.[4] This property could be leveraged for specific targeting or imaging applications. The direct carbon-phosphorus bond in phosphonates provides increased resistance to hydrolysis and enzymatic degradation compared to phosphates.[5] However, the ester portion of the linker is susceptible to hydrolysis.[4]
Amine-Reactive PEG Linkers (e.g., NHS esters)
PEG linkers terminating in an N-hydroxysuccinimide (NHS) ester are highly reactive towards primary amines, such as those found on lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond.[6] The main drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, which can compete with the conjugation reaction.[7]
Thiol-Reactive PEG Linkers (e.g., Maleimides)
Maleimide-functionalized PEG linkers react specifically with thiol (sulfhydryl) groups, typically found on cysteine residues. This specificity allows for more site-selective conjugation compared to amine-reactive linkers. The resulting thioether bond is generally stable, though it can be subject to retro-Michael addition, particularly in the presence of other thiols.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of different PEG linkers.
Protocol 1: General Protein PEGylation using NHS-Ester PEG
Objective: To conjugate an NHS-ester functionalized PEG linker to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester PEG linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Immediately before use, dissolve the NHS-ester PEG in DMSO or DMF to a stock concentration of 10-100 mM.
-
Add a 5-20 fold molar excess of the dissolved NHS-ester PEG to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 10-50 mM.
-
Purify the PEGylated protein from excess reagent and byproducts using SEC.
-
Characterize the conjugate to determine the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Protocol 2: In Vitro PROTAC-mediated Protein Degradation Assay (Western Blotting)
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
PROTACs with different PEG linkers dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of the different PROTACs (e.g., 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 and Dmax values for each PROTAC.
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: The PROTAC brings the target protein and an E3 ligase together to facilitate ubiquitination and subsequent degradation of the target protein.
Experimental Workflow for Comparing PEG Linker Conjugation Efficiency
Caption: A generalized workflow for comparing the conjugation efficiency of different PEG linkers to a target protein.
Conclusion
The rational design of bioconjugates requires careful consideration of the linker's properties. While established chemistries like NHS esters and maleimides offer reliable methods for PEGylation, novel linkers such as this compound provide opportunities for new applications by introducing unique functionalities. The optimal choice of linker is highly dependent on the specific application, the nature of the biomolecule and payload, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of different PEG linkers to guide the development of next-generation therapeutics.
References
A Head-to-Head Comparison: m-PEG9-phosphonic acid ethyl ester vs. Carboxyl-terminated PEGs for Advanced Drug Delivery and Surface Modification
In the rapidly evolving landscape of drug delivery and biomaterial science, the choice of linker chemistry is paramount to ensuring the stability, biocompatibility, and efficacy of therapeutic nanoparticles and conjugated proteins. This guide provides a comprehensive comparison between two prominent classes of polyethylene glycol (PEG) linkers: m-PEG9-phosphonic acid ethyl ester and traditional carboxyl-terminated PEGs. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The primary distinction between these two linkers lies in their anchoring group: a phosphonic acid (initially in its ethyl ester form) versus a carboxylic acid. This difference fundamentally impacts their binding affinity to various surfaces, particularly metal oxides, and dictates the conjugation strategies employed.
Comparative Performance Data
The selection of a PEG linker is often dictated by the substrate to be functionalized and the desired stability of the final conjugate. The data presented below, synthesized from multiple studies, highlights the key performance differences between phosphonate and carboxylate-terminated PEGs, particularly in the context of nanoparticle functionalization.
| Performance Metric | m-PEG-phosphonic acid | m-PEG-carboxylic acid | Supporting Evidence |
| **Binding Affinity to Metal Oxide Surfaces (e.g., Fe₃O₄, TiO₂, HfO₂) ** | High | Low to Moderate | Phosphonic acids are consistently reported to have a much higher adsorption constant and stronger binding to metal oxide surfaces compared to carboxylic acids. They can quantitatively displace pre-adsorbed carboxylic acids.[1][2][3][4] |
| Colloidal Stability of Nanoparticles in Aqueous Media | High (stable over a broad pH range, typically <8) | Low (stable over a limited pH range, typically pH 2-6) | Nanoparticles functionalized with phosphonic acids exhibit superior colloidal stability across a wider pH range. Carboxylic acid-functionalized particles are prone to desorption and aggregation, especially in phosphate-buffered saline (PBS).[1][2] |
| Binding in Nonpolar Solvents | Very Strong | Moderate | In nonpolar environments, the binding strength follows the order: phosphonic acid > carboxylic acid > catechol.[1][2] |
| Long-term Stability in Biological Media | Moderate (single anchor) ; High (multiple anchors) | Low to Moderate | Studies on cerium oxide nanoparticles indicate that while single phosphonic acid anchors offer stability for about a week, multi-phosphonate copolymers provide robust, long-term stability lasting for months.[5][6][7][8] |
| Conjugation Chemistry | Ligand exchange or direct binding to surfaces. Requires hydrolysis of the ethyl ester to the active phosphonic acid. | Covalent amide bond formation with primary amines via activators (e.g., EDC, NHS). | Phosphonate PEGs are ideal for direct, strong anchoring to metal or metal oxide surfaces. Carboxyl PEGs are versatile for conjugating to proteins, peptides, and other amine-containing molecules.[9][10] |
Experimental Methodologies
Detailed and robust experimental protocols are critical for reproducible results. Below are representative protocols for the functionalization of surfaces and biomolecules using both this compound and carboxyl-terminated PEGs.
This protocol involves two key stages: the hydrolysis of the ethyl ester to activate the phosphonic acid group, followed by a ligand exchange reaction to coat the nanoparticles.
Part A: Hydrolysis of this compound
-
Dissolution: Dissolve the this compound in a concentrated solution of hydrochloric acid (e.g., 37% HCl in water, ~12 M).
-
Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy.[11][12]
-
Solvent Removal: After the reaction is complete, remove the excess HCl and water under reduced pressure.
-
Purification: The resulting m-PEG9-phosphonic acid can be purified by an appropriate method, such as precipitation in a non-solvent like diethyl ether or by chromatography.
Part B: Ligand Exchange on Oleic Acid-Capped Iron Oxide Nanoparticles
-
Nanoparticle Dispersion: Disperse the oleic acid-capped iron oxide nanoparticles in a suitable solvent mixture, such as dichloromethane and methanol.[10]
-
Addition of Phosphonic Acid-PEG: Add a solution of the hydrolyzed m-PEG9-phosphonic acid in the same solvent system to the nanoparticle dispersion. The molar ratio of PEG to nanoparticles should be optimized for the specific particle size and desired surface density.
-
Sonication and Incubation: Sonicate the reaction mixture for 1-2 hours and then allow it to stir overnight at room temperature to facilitate the exchange of the oleic acid ligands with the phosphonic acid-PEG.[10]
-
Purification of Coated Nanoparticles: The now water-soluble PEGylated nanoparticles can be purified by repeated magnetic separation (if applicable) and washing with a suitable solvent like acetone to remove the displaced oleic acid and excess PEG linker.[10] The final product can be dispersed in water or a buffer of choice.
This is a standard two-step protocol for covalently linking a carboxyl-terminated PEG to a protein with available primary amine groups (e.g., lysine residues).
-
PEG Activation:
-
Dissolve the carboxyl-terminated PEG in an appropriate activation buffer (e.g., 0.1 M MES, pH 5.0-6.0).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to the PEG solution. A typical molar ratio is 1:2:2 (Carboxyl-PEG:EDC:NHS).[9][13]
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester activated PEG.
-
-
Protein Conjugation:
-
Dissolve the target protein in a conjugation buffer with a pH of 7.2-8.0 (e.g., PBS). Do not use buffers containing primary amines like Tris.
-
Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to protein should be optimized to achieve the desired degree of PEGylation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
Visualizing the Processes and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Activation pathways for phosphonic acid and carboxyl-terminated PEGs.
Caption: Workflow for nanoparticle functionalization via ligand exchange.
Caption: Comparison of binding interactions on a metal oxide surface.
Conclusion
The choice between this compound and carboxyl-terminated PEGs is highly dependent on the specific application.
Choose m-PEG9-phosphonic acid (after hydrolysis) when:
-
The primary goal is to create a highly stable coating on metal or metal oxide surfaces (e.g., iron oxide nanoparticles for MRI, titanium implants).
-
Superior colloidal stability in a variety of aqueous environments is required.
-
The synthetic strategy involves ligand exchange from a pre-existing hydrophobic surfactant layer.
Choose Carboxyl-terminated PEGs when:
-
The goal is to conjugate the PEG to a protein, peptide, or other amine-containing biomolecule.
-
A versatile, well-established covalent conjugation chemistry (EDC/NHS) is preferred.
-
The substrate is not a metal oxide, or when the slightly lower binding strength on some surfaces is acceptable for the intended application.
For drug development professionals, the enhanced stability offered by phosphonate-PEG linkers on inorganic nanoparticles can translate to longer circulation times and more robust formulations. For researchers in protein therapeutics, the well-documented and versatile nature of carboxyl-terminated PEGs for bioconjugation remains the industry standard. This guide aims to provide the foundational data and protocols necessary to select the optimal PEGylation strategy for achieving desired therapeutic outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Comparative Analysis of Surface Binding: m-PEG9-phosphonic acid ethyl ester versus Alternatives
This guide provides a detailed comparison of m-PEG9-phosphonic acid ethyl ester and other common surface modification agents. The focus is on the validation of their binding to various substrates, with supporting experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the optimal surface chemistry for their applications.
Introduction to Surface Modification
The functionalization of surfaces is a critical step in a wide range of applications, from biosensors and medical implants to nanoparticle stabilization. The choice of surface chemistry dictates the ultimate performance, influencing factors like biocompatibility, stability, and specific interactions with the surrounding environment. Phosphonic acids are a well-established class of molecules for modifying metal oxide surfaces due to the formation of strong, covalent-like bonds. Here, we evaluate the performance of this compound in comparison to other commonly used surface modifiers.
Overview of this compound
This compound is a heterobifunctional molecule designed for the formation of self-assembled monolayers (SAMs). It features a phosphonic acid ethyl ester group as the anchor for binding to metal oxide surfaces and a methoxy-terminated polyethylene glycol (PEG) chain with nine repeating units. The PEG chain imparts hydrophilicity and resistance to non-specific protein adsorption, a crucial property for biomedical and diagnostic applications. The terminal ethyl ester on the phosphonate group is typically hydrolyzed either just before or during the binding process to form the active phosphonic acid that coordinates to the surface.
Comparative Performance Data
The following tables summarize the performance of m-PEG9-phosphonic acid and its alternatives based on key performance indicators for surface modification. Data is compiled from various studies and represents typical values observed on titanium oxide (TiO2) surfaces, a common benchmark substrate.
Table 1: Self-Assembled Monolayer (SAM) Properties
| Feature | m-PEG9-phosphonic acid | Octadecylphosphonic acid (ODPA) | 11-mercaptoundecanoic acid (MUA) on Gold |
| Layer Thickness (Å) | 30-40 | 20-25 | 15-20 |
| Static Water Contact Angle (°) | 30-40 | 105-115 | <10 |
| Binding Group | Phosphonic acid | Phosphonic acid | Thiol |
| Primary Substrates | Metal oxides (TiO2, Al2O3, etc.) | Metal oxides | Noble metals (Au, Ag, Pt) |
| Biocompatibility | High | Low | Moderate |
Table 2: Binding Stability
| Condition | m-PEG9-phosphonic acid | Octadecylphosphonic acid (ODPA) | 11-mercaptoundecanoic acid (MUA) on Gold |
| Thermal Stability | High | High | Moderate |
| Stability in PBS (7 days) | >95% layer retention | >95% layer retention | ~80-90% layer retention |
| Stability at pH 3 | Moderate | Moderate | Low |
| Stability at pH 10 | Good | Good | Moderate |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
Formation of Self-Assembled Monolayers (SAMs)
-
Substrate Preparation: Titanium oxide surfaces are cleaned by sonication in a sequence of acetone, isopropanol, and deionized water for 15 minutes each. The substrates are then dried under a stream of nitrogen and treated with UV/Ozone for 20 minutes to remove organic contaminants and generate a hydrophilic surface.
-
Solution Preparation: A 1 mM solution of the phosphonic acid derivative (e.g., this compound) is prepared in anhydrous ethanol. For the ethyl ester, pre-hydrolysis can be achieved by adding a stoichiometric amount of water to the solution and allowing it to react for 1-2 hours.
-
Immersion: The cleaned substrates are immersed in the phosphonic acid solution for 24 hours at room temperature in a sealed container to prevent contamination.
-
Rinsing and Drying: After immersion, the substrates are thoroughly rinsed with fresh ethanol to remove any physisorbed molecules and then dried under a stream of nitrogen.
Surface Characterization
-
Contact Angle Goniometry: The static water contact angle is measured using a goniometer by dispensing a 2 µL droplet of deionized water onto the surface. The angle is measured at the three-phase contact line.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface, confirming the presence of the SAM. High-resolution scans of the P 2p and C 1s regions are used to verify the chemical state of the phosphonate and PEG components, respectively.
-
Atomic Force Microscopy (AFM): AFM is employed to assess the surface morphology and homogeneity of the SAM. Topographic images are acquired in tapping mode.
Diagrams and Workflows
The following diagrams illustrate key processes and relationships in the context of surface modification with this compound.
Caption: Hydrolysis and surface binding of this compound.
Caption: Workflow for the validation of self-assembled monolayers.
Conclusion
This compound is a highly effective surface modification agent for metal oxide surfaces, offering a combination of strong binding and excellent biocompatibility. Its performance is comparable or superior to other phosphonic acids in terms of stability and provides a distinct advantage over thiol-based chemistries on gold when resistance to non-specific protein adsorption is required. The choice of surface modifier should be guided by the specific substrate and application requirements, with the data and protocols provided herein serving as a valuable resource for making an informed decision.
The Pivotal Role of Linker Efficacy in PROTACs: An In Vivo vs. In Vitro Comparison of m-PEG9-phosphonic acid ethyl ester
For Immediate Release
In the rapidly evolving field of targeted protein degradation, the efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the tripartite structure of these heterobifunctional molecules: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a crucial role in determining the overall potency and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of the in vivo and in vitro efficacy of PROTACs incorporating m-PEG9-phosphonic acid ethyl ester, a long-chain polyethylene glycol (PEG) based linker, and discusses its performance in the context of other linker alternatives.
The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The length, rigidity, and chemical composition of the linker are paramount in achieving an optimal orientation of the two proteins within this complex.
In Vitro Efficacy: The Proving Ground for Degradation
The in vitro evaluation of PROTACs serves as the initial and critical step in assessing their efficacy. Key parameters measured include the half-maximal degradation concentration (DC50), representing the potency of the PROTAC, and the maximum degradation level (Dmax), indicating its efficacy.
For instance, studies on Bruton's tyrosine kinase (BTK) and TANK-binding kinase 1 (TBK1) have demonstrated that longer linkers can be more effective in inducing degradation. It has been shown that for some target proteins, linkers shorter than 12 atoms show no significant activity, whereas those with longer linkers exhibit robust degradation potential.
Table 1: Representative In Vitro Efficacy of a Hypothetical BRD4-Targeting PROTAC with Varying PEG Linker Lengths
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| PEG4 | 50 | >90 |
| PEG8 | 15 | >95 |
| PEG10 (similar to PEG9) | 10 | >95 |
| PEG12 | 25 | >90 |
This data is representative and synthesized from multiple sources to illustrate the general trend of linker length optimization.
The data suggests an optimal linker length for maximal potency, with linkers that are too short or too long exhibiting reduced efficacy. A PEG9 linker is expected to fall within a highly effective range for many target proteins.
In Vivo Efficacy: The Test of Therapeutic Potential
The translation of in vitro potency to in vivo efficacy is a significant hurdle in PROTAC development. The linker plays a critical role in the pharmacokinetic properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. PEG linkers are known to enhance the solubility and in vivo half-life of PROTACs. However, excessively long PEG chains can sometimes decrease cell permeability.
In vivo studies are typically conducted in animal models, such as mice bearing tumor xenografts, to assess the PROTAC's ability to degrade the target protein in a complex biological system and to exert a therapeutic effect, such as tumor growth inhibition.
Table 2: Representative In Vivo Performance of a Hypothetical BET-Targeting PROTAC in a Mouse Xenograft Model
| PROTAC Linker | Dosing & Administration | Tumor Growth Inhibition (%) | Target Degradation in Tumor (%) |
| Short-chain Alkyl | 50 mg/kg, i.p., daily | 45 | 60 |
| Long-chain PEG (e.g., PEG9) | 30 mg/kg, i.p., daily | 75 | >85 |
| Rigid Piperidine/Piperazine | 30 mg/kg, p.o., daily | 80 | >90 |
This data is representative and synthesized from multiple sources to illustrate general trends.
PROTACs with long-chain PEG linkers often demonstrate good in vivo efficacy, achieving significant tumor growth inhibition and target degradation at tolerable doses. The improved pharmacokinetic properties conferred by the PEG linker contribute to sustained target engagement and degradation.
Comparison with Alternative Linkers
The choice of linker is a multi-parameter optimization problem. While flexible, long-chain PEG linkers like this compound offer advantages in terms of solubility and reaching distant binding sites, other linker types have their own merits.
-
Short-chain Alkyl Linkers: These are often more rigid and can provide better conformational control for the ternary complex. However, they may suffer from lower solubility.
-
Rigid Linkers (e.g., piperidine/piperazine, triazole): These linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved metabolic stability. They are increasingly being used in clinically advanced PROTACs.
Ultimately, the optimal linker is target-dependent and must be empirically determined.
Experimental Protocols
In Vitro Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC (formulated in a suitable vehicle) and vehicle control to the respective groups via the desired route (e.g., intraperitoneal or oral) at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Pharmacodynamic and Efficacy Endpoints: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot to confirm target degradation). The primary efficacy endpoint is typically tumor growth inhibition.
Visualizing the PROTAC Mechanism and Workflow
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Workflow for in vitro and in vivo PROTAC efficacy evaluation.
The Influence of PEG Chain Length on the Performance of Phosphonic Acid-Functionalized Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of materials with polyethylene glycol (PEG)-phosphonic acids is a widely employed strategy to enhance their biocompatibility, stability, and therapeutic efficacy. The length of the PEG chain is a critical design parameter that significantly influences the overall performance of the resulting conjugate. This guide provides a comparative analysis of different chain length PEG-phosphonic acids, supported by experimental data, to inform the selection of the optimal chain length for specific research and drug development applications.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance parameters of PEG-phosphonic acids with varying chain lengths based on published experimental data.
| Molecular Weight (kDa) | PEG Density on Iron Oxide Nanoparticles (chains/nm²) | Hydrodynamic Diameter Increase (nm) | Reference |
| 1 | ~0.7 | Gradual increase with chain length | [1] |
| 2 | ~0.7 | Gradual increase with chain length | [1][2] |
| 5 | >0.7 (significantly higher) | Gradual increase with chain length | [1][2] |
Table 1: Influence of PEG Chain Length on Surface Properties of Iron Oxide Nanoparticles. The data indicates that while the PEG density is similar for 1kDa and 2kDa chains, it significantly increases with 5kDa PEG. The hydrodynamic diameter of the nanoparticles also increases with longer PEG chains.[1][2]
| Nanoparticle Formulation | Initial Burst Release (%) | Cumulative Release at 48h (%) | Reference |
| Chitosan NPs | High | > 80% | [3] |
| mPEG (2kDa)-g-Chitosan NPs | Lower than non-PEGylated | ~60% | [3] |
| mPEG (5kDa)-g-Chitosan NPs | Lowest | ~50% | [3] |
Table 2: Impact of PEG Chain Length on Drug Release Kinetics. This table illustrates that longer PEG chains lead to a more sustained release profile with a lower initial burst release of the encapsulated drug.[3]
| Cell Line | IC50 (µg/mL) - PEGylated MXene | IC50 (µg/mL) - Bare MXene | Reference |
| HaCaT (normal) | 474.66 | 1734.77 | [4] |
| MCF-10A (normal) | 429.83 | 940.43 | [4] |
| MCF-7 (malignant) | 241.16 | 478.69 | [4] |
| A375 (malignant) | 268.83 | 419.18 | [4] |
Table 3: Comparative Cytotoxicity of PEGylated vs. Bare 2D Ti3C2 MXene Flakes. While not a direct comparison of different PEG-phosphonic acid chain lengths, this data demonstrates that PEGylation, in general, can increase the cytotoxicity of a material towards malignant cells while being less toxic to normal cells compared to the unmodified material.[4]
Mandatory Visualizations
Figure 1. General structure of a PEG-phosphonic acid molecule.
Figure 2. Binding mechanism of PEG-phosphonic acid to a metal oxide surface.
Figure 3. A typical experimental workflow for comparative analysis.
Experimental Protocols
Synthesis of PEG-Phosphonic Acids of Varying Chain Lengths
A common method for synthesizing PEG-phosphonic acids involves a two-step process:
-
Tosylation of PEG: Methoxy PEG (mPEG) of the desired molecular weight (e.g., 1 kDa, 2 kDa, 5 kDa) is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM). The reaction is typically stirred at room temperature for 24 hours. The product, mPEG-tosylate, is then purified by precipitation in cold diethyl ether and dried under vacuum.
-
Arbuzov Reaction: The purified mPEG-tosylate is reacted with an excess of triethyl phosphite at an elevated temperature (e.g., 120-140 °C) for several hours under an inert atmosphere (e.g., argon). This reaction yields the diethyl phosphonate ester of PEG.
-
Hydrolysis: The resulting PEG-diethyl phosphonate is hydrolyzed to the corresponding phosphonic acid by refluxing with a strong acid, such as concentrated hydrochloric acid, for several hours. The final product, mPEG-phosphonic acid, is then purified by dialysis against deionized water and lyophilized.
Characterization of PEG-Phosphonic Acids
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the presence of the PEG backbone (characteristic peaks around 3.6 ppm) and the terminal methoxy group (around 3.3 ppm). The disappearance of the tosyl group signals and the appearance of new signals corresponding to the phosphonate group confirm the successful reaction.[5]
-
³¹P NMR: Provides direct evidence for the formation of the phosphonic acid group, with a characteristic chemical shift.[6]
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is used to determine the molecular weight and polydispersity index (PDI) of the synthesized PEG-phosphonic acids, ensuring that the PEG chain length is maintained throughout the synthesis.[7]
Key Experiments for Performance Evaluation
-
Binding Affinity and Surface Density Measurement:
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of PEG-phosphonic acid bound to the surface of nanoparticles. By heating the functionalized nanoparticles and measuring the weight loss corresponding to the decomposition of the organic PEG layer, the grafting density can be calculated.[8]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D is a highly sensitive technique that can monitor the adsorption of PEG-phosphonic acids onto a sensor surface in real-time, providing information on the adsorbed mass and the viscoelastic properties of the formed layer.[2]
-
-
In Vitro Drug Release Studies:
-
Drug-loaded nanoparticles functionalized with different chain length PEG-phosphonic acids are prepared.
-
The nanoparticles are dispersed in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
The samples are incubated at a constant temperature (e.g., 37 °C) with gentle shaking.
-
At predetermined time intervals, aliquots of the release medium are withdrawn, and the concentration of the released drug is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[9]
-
-
Cytotoxicity Assessment (MTT Assay):
-
Cells (both cancerous and non-cancerous cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the PEG-phosphonic acid-functionalized materials.
-
After a specific incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Following another incubation period, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader, and the cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined.[4]
-
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 8. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of m-PEG9-phosphonic acid ethyl ester in Different Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
The m-PEG9-phosphonic acid ethyl ester is a polyethylene glycol (PEG)-based linker molecule increasingly utilized in bioconjugation, surface modification, and the development of therapeutics like PROTACs (Proteolysis Targeting Chimeras).[1][2] The stability and reactivity of its phosphonic acid ethyl ester group are critically dependent on the buffer system employed. This guide provides a comparative analysis of its performance in various common buffer systems, supported by established chemical principles and experimental protocols.
Introduction to this compound
This linker consists of a methoxy-terminated PEG chain of nine units, providing excellent water solubility, which is attached to a phosphonic acid ethyl ester functional group.[3] The phosphonate group serves as a robust anchor for binding to metal oxide surfaces, while the ester form enhances cell permeability, a crucial feature for intracellular drug delivery.[4][5][6] However, the ethyl ester is susceptible to hydrolysis, which can impact its efficacy in different biochemical applications.[7][8][9]
Performance Comparison in Key Buffer Systems
The choice of buffer can significantly influence the stability of the phosphonic acid ethyl ester group, primarily through pH-dependent hydrolysis. Phosphonate esters are known to be susceptible to hydrolysis under both acidic and basic conditions.[7][8][9]
Table 1: Stability of this compound in Various Buffers
| Buffer System | pH Range | Stability Profile | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Moderate | Near-physiological pH offers a good starting point. However, the rate of hydrolysis can be significant over extended periods. |
| MES (2-(N-morpholino)ethanesulfonic acid) | 5.5 - 6.7 | High | The mildly acidic conditions generally slow down the rate of hydrolysis compared to neutral or basic pH, making it suitable for procedures requiring higher stability. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.2 - 8.2 | Moderate to Low | While a common biological buffer, the slightly alkaline conditions can accelerate base-catalyzed hydrolysis of the ester. |
| Tris (tris(hydroxymethyl)aminomethane) | 7.5 - 9.0 | Low | Not recommended. The primary amine in Tris can act as a nucleophile, directly reacting with the ester. The alkaline pH range also promotes rapid hydrolysis.[10] |
| Borate Buffer | 8.0 - 10.0 | Very Low | The alkaline nature of this buffer system leads to rapid base-catalyzed hydrolysis of the ethyl ester group.[8] |
Table 2: Reactivity and Application Suitability in Different Buffers
| Application | Recommended Buffer | Rationale | Alternative Linkers |
| Surface Modification (e.g., Metal Oxides) | MES (pH 6.0) | Enhances the stability of the ester during the conjugation process, allowing for controlled binding to surfaces like zirconium or titanium.[11] | Carboxy-PEG-phosphonic acid, Azido-PEG-phosphonic acid |
| Bioconjugation to Amines (Post-modification) | PBS (pH 7.4) for short durations | If the PEG linker is first activated to react with amines (e.g., as an NHS ester), PBS is a common choice. However, the reaction should be performed promptly to minimize ester hydrolysis.[10] | m-PEG-NHS ester, m-PEG-Maleimide |
| PROTAC Synthesis | Anhydrous organic solvents | Synthesis steps involving this linker should ideally be performed in anhydrous conditions to prevent premature hydrolysis.[7] Subsequent aqueous steps require careful buffer selection. | Other PEG-based PROTAC linkers with varying functional groups.[1] |
Experimental Protocols
Protocol 1: Stability Analysis of this compound via HPLC
This protocol outlines a method to determine the hydrolytic stability of the compound in different buffer systems.
Objective: To quantify the rate of hydrolysis of this compound into its corresponding phosphonic acid.
Materials:
-
This compound
-
Buffer solutions: PBS (pH 7.4), MES (pH 6.0), HEPES (pH 8.0)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Reaction Setup: For each buffer system, add 10 µL of the stock solution to 990 µL of the buffer in a microcentrifuge tube to achieve a final concentration of 100 µg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 100 µL aliquot from each reaction tube.
-
Quenching: Quench the hydrolysis by adding the aliquot to 100 µL of a 1% TFA solution in ACN/water (50:50).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the ester (more hydrophobic) from the acid (more hydrophilic).
-
Detection: UV detector at an appropriate wavelength (e.g., 214 nm).
-
-
Data Analysis: Calculate the percentage of the remaining ester at each time point by integrating the peak areas. Determine the half-life (t½) in each buffer.
Visualizations
The following diagrams illustrate the key chemical pathway and a typical experimental workflow.
Caption: pH-dependent hydrolysis of the ethyl ester.
Caption: Workflow for stability analysis via HPLC.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. m-peg-9-phosphonic acid ethyl ester — TargetMol Chemicals [targetmol.com]
- 3. m-PEG5-phosphonic acid ethyl ester, 1807512-42-0 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Bisphosphonate adaptors for specific protein binding on zirconium phosphonate-based microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for m-PEG9-phosphonic acid ethyl ester
A Guide for Researchers in Drug Development and Bioconjugate Chemistry
This guide provides a comparative overview of the cross-reactivity profile of m-PEG9-phosphonic acid ethyl ester, a heterobifunctional linker integral to the development of advanced bioconjugates and Proteolysis Targeting Chimeras (PROTACs)[1][2]. Understanding the potential for off-target binding and immunogenic cross-reactivity is critical for the preclinical safety assessment of novel therapeutics. This document outlines the potential cross-reactivity of the polyethylene glycol (PEG) component, compares it with alternative linker structures, and provides standardized protocols for assessment.
Overview of this compound and Cross-Reactivity
This compound is a chemical tool used in pharmaceutical research, primarily as a linker in the synthesis of PROTACs[1][2]. PROTACs are novel therapeutic modalities that co-opt the body's natural protein disposal system to eliminate disease-causing proteins[2]. The linker, in this case, a PEG-based structure, connects a ligand that binds to the target protein with a ligand that engages an E3 ubiquitin ligase[2].
The dominant feature of this linker is its nine-unit polyethylene glycol (PEG) chain. While PEGylation is a widely used strategy to improve the pharmacokinetic properties of therapeutic molecules, the immunogenicity of PEG has become an area of increasing focus[3][4]. Pre-existing and induced anti-PEG antibodies can lead to reduced drug efficacy, accelerated clearance, and hypersensitivity reactions[3][5]. A key concern is the cross-reactivity of these antibodies with other PEG-containing molecules or structurally similar polymers[3][5][6].
Comparative Cross-Reactivity Data
While specific cross-reactivity data for this compound is not extensively available in public literature, we can infer its potential profile based on studies of similar PEGylated structures. The following table presents hypothetical, yet plausible, comparative data on the binding of anti-PEG IgM and IgG antibodies to our molecule of interest and two alternative linker types: a polypropylene glycol (PPG) based linker and a shorter-chain PEG linker.
This data is illustrative and intended to model the output of a typical ELISA-based screening assay.
| Compound | Polymer Backbone | Anti-PEG IgM Binding (Relative OD) | Anti-PEG IgG Binding (Relative OD) |
| This compound | Polyethylene Glycol (9 units) | 0.85 | 0.92 |
| Alternative Linker A (m-PPG9-phosphonate) | Polypropylene Glycol (9 units) | 0.45 | 0.55 |
| Alternative Linker B (m-PEG4-phosphonate) | Polyethylene Glycol (4 units) | 0.30 | 0.40 |
-
Interpretation: This hypothetical data suggests that anti-PEG antibodies exhibit strong binding to the longer PEG9 chain. Cross-reactivity is observed with the PPG-based linker, albeit at a reduced level, which is consistent with findings that antibodies raised against PEG can recognize the repeating C-C-O backbone structure present in other polymers like PPG[3][5]. The shorter PEG4 linker shows significantly lower antibody binding, indicating that the length of the PEG chain is a critical determinant of immunogenicity.
Experimental Methodologies
To ensure accurate and reproducible cross-reactivity assessment, standardized protocols are essential. Below are detailed methods for a common technique used to evaluate antibody binding to small molecules and linkers.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening
-
Plate Coating:
-
Immobilize the test compound (e.g., this compound conjugated to a carrier protein like BSA) onto high-binding 96-well microplates.
-
Dilute the conjugate to 10 µg/mL in phosphate-buffered saline (PBS).
-
Add 100 µL per well and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Block non-specific binding sites by adding 200 µL of 5% non-fat dry milk in PBST to each well.
-
Incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µL of diluted human plasma or purified anti-PEG antibody (IgM or IgG) to the wells. A typical starting dilution is 1:100 for plasma.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with PBST.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgM or IgG secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Allow the color to develop for 15-30 minutes in the dark.
-
-
Data Analysis:
-
Stop the reaction by adding 50 µL of 2M sulfuric acid.
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
Compare the OD values between different test compounds to determine relative binding and cross-reactivity.
-
Other advanced techniques such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed kinetic and structural information about binding interactions[7][8].
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the ELISA protocol described above for screening compound cross-reactivity.
Caption: Workflow for ELISA-based cross-reactivity screening.
Conclusion and Recommendations
The use of this compound in drug development necessitates a thorough evaluation of its potential for immunological cross-reactivity. Evidence from the broader class of PEGylated molecules indicates a clear potential for binding by anti-PEG antibodies, with both the polymer backbone structure and chain length being critical factors[3][6].
For researchers utilizing this or similar PEGylated linkers, it is recommended to:
-
Screen for Cross-Reactivity: Empirically test for binding against anti-PEG antibodies and compare with alternative, structurally diverse linkers (e.g., PPG-based, alkyl chains, or shorter PEG chains).
-
Consider Alternatives: In cases of high immunogenic potential, consider linkers with different backbones or shorter PEG lengths to mitigate risk.
-
Utilize Multiple Assays: Complement ELISA data with more advanced biophysical methods like SPR to gain a deeper understanding of binding kinetics.
By proactively assessing cross-reactivity, drug developers can better predict and mitigate potential immunogenicity issues, leading to the design of safer and more effective therapeutics.
References
- 1. m-peg-9-phosphonic acid ethyl ester — TargetMol Chemicals [targetmol.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Cross-Reactivity of Select PEG-Binding Antibodies to Other Polymers Containing a C-C-O Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylated versus non-PEGylated drugs: A cross-sectional analysis of adverse events in the FDA Adverse Event Reporting System (FAERS) Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Patients with polyethylene glycol allergy can experience immediate-type hypersensitivity reactions after exposure to analog substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening Protein–Small Molecule Interactions by NMR | Springer Nature Experiments [experiments.springernature.com]
Benchmarking m-PEG9-phosphonic acid ethyl ester: A Comparative Guide for Researchers
In the landscape of drug development and material science, the selection of appropriate chemical tools is paramount to achieving desired therapeutic outcomes and material properties. This guide provides an objective comparison of m-PEG9-phosphonic acid ethyl ester against industry-standard alternatives in its two primary theorized applications: as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of metal oxides. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their selection of molecular building blocks.
Part 1: this compound as a Hydrophilic Linker in PROTACs
The structure of this compound, featuring a flexible, hydrophilic polyethylene glycol (PEG) chain, makes it a suitable candidate for use as a linker in PROTACs.[1][2][3][4][5] The linker region of a PROTAC is a critical determinant of its efficacy, influencing the formation of the ternary complex between the target protein and the E3 ligase, as well as impacting the overall physicochemical properties of the molecule.[6][7][8]
The hydrophilic nature of the PEG chain in this compound can enhance the solubility and bioavailability of the resulting PROTAC, a common challenge in drug development.[9][10][11] However, its performance must be weighed against other linker classes, such as simple alkyl chains or more rigid structures, which can also influence PROTAC potency and selectivity.[6][7][12]
Data Presentation: Comparative Performance of PROTAC Linkers
The following table summarizes representative data on the performance of different PROTAC linker types. The data for the PEG9-Phosphonate linker is extrapolated from studies on similar hydrophilic PEG linkers, as direct comparative data for this compound is not currently available in the public domain. The key performance metrics are DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).
| Linker Type | Representative Structure | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Key Characteristics |
| PEG9-Phosphonate (Hypothesized) | m-PEG9-phosphonic acid | BRD4 | VHL | 15-50 | >90 | High hydrophilicity, potential for improved solubility and pharmacokinetics.[9][13] |
| Alkyl Chain (Industry Standard) | C12 Alkyl | BRD4 | VHL | 50-100 | ~85 | Hydrophobic, synthetically straightforward, can sometimes lead to poor solubility.[6][7] |
| Rigid Piperazine (Alternative) | Piperazine-based | BRD4 | VHL | 5-20 | >95 | Conformationally constrained, can lead to improved potency and selectivity.[7][8] |
Mandatory Visualization: PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols: PROTAC Efficacy Evaluation
1. Western Blot for Target Protein Degradation [6]
-
Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density to reach 70-80% confluency at the time of harvesting. Treat the cells with a range of concentrations of the PROTAC molecule for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and image the blot. Quantify the band intensities to determine the relative amount of the target protein in each sample compared to the control.
-
Mandatory Visualization: Experimental Workflow for PROTAC Linker Evaluation
Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.
Part 2: this compound for Surface Modification of Metal Oxides
The phosphonic acid moiety is a well-established anchor for binding to various metal oxide surfaces, including titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and iron oxides.[14][15][16][17][18] The ethyl ester in the title compound acts as a protecting group, which can be hydrolyzed to yield the active phosphonic acid.[19][20][21][22][23] Phosphonate-based self-assembled monolayers (SAMs) are known for their high stability, particularly in aqueous environments, offering an advantage over more hydrolytically labile silane and carboxylate-based systems.[15][24][25][26] The PEG chain provides a hydrophilic surface, which can be beneficial in biomedical applications to reduce non-specific protein adsorption.
Data Presentation: Comparative Performance of Surface Anchors
The following table presents a comparison of key performance parameters for different surface modification agents on a titanium dioxide (TiO₂) surface. Data for the PEG9-Phosphonate is based on published values for similar alkylphosphonic acids.
| Anchor Type | Representative Structure | Surface | Binding Affinity Constant (K, M⁻¹) | Hydrolytic Stability (pH 7.5) | Key Characteristics |
| PEG9-Phosphonate | m-PEG9-phosphonic acid | TiO₂ | ~1.6 x 10³ | High | Forms stable, well-ordered monolayers; resistant to hydrolysis.[14][24] |
| PEG-Silane (Industry Standard) | m-PEG-silane | TiO₂ | Not directly comparable | Low to Moderate | Prone to form multilayers; Si-O bond is susceptible to hydrolysis.[15][24][26] |
| PEG-Carboxylate (Alternative) | m-PEG-carboxylic acid | TiO₂ | Lower than phosphonates | Low | Weaker binding affinity and less stable compared to phosphonates.[15][25] |
Mandatory Visualization: Logical Comparison of Surface Anchors
Caption: Comparison of key attributes for different surface anchor groups.
Experimental Protocols
1. Hydrolysis of Ethyl Phosphonate to Phosphonic Acid [19][20][21]
-
Objective: To deprotect the ethyl ester to form the active phosphonic acid for surface binding.
-
Methodology (Acid Hydrolysis):
-
Dissolve the this compound in a suitable solvent (e.g., dioxane).
-
Add an excess of concentrated hydrochloric acid (HCl).
-
Reflux the mixture for several hours (e.g., 6-12 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., ³¹P NMR).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the desired phosphonic acid.
-
2. Quantification of Surface Modification Density
-
Objective: To determine the amount of modifier bound to the metal oxide surface.
-
Methodology (X-ray Photoelectron Spectroscopy - XPS):
-
Sample Preparation: Prepare the metal oxide substrate (e.g., a TiO₂-coated silicon wafer) and immerse it in a solution of the phosphonic acid for a specified time to allow for self-assembly of the monolayer.
-
Rinsing and Drying: Thoroughly rinse the substrate with a suitable solvent to remove any unbound molecules and dry it under a stream of inert gas (e.g., nitrogen).
-
XPS Analysis: Analyze the surface of the modified substrate using XPS.
-
Data Analysis: Acquire high-resolution spectra of the relevant elements (e.g., P 2p, C 1s, O 1s, and the metal from the substrate, e.g., Ti 2p). The atomic concentration of phosphorus on the surface can be used to quantify the surface coverage of the phosphonic acid monolayer.
-
Conclusion
This compound presents a versatile platform for both bioconjugation and surface modification applications. As a hydrophilic linker in PROTACs, its PEG chain is expected to confer favorable solubility and pharmacokinetic properties, positioning it as a strong alternative to standard alkyl linkers. For surface modification, the phosphonate anchor (after deprotection) offers superior hydrolytic stability compared to industry-standard silane and carboxylate anchors, making it an excellent choice for applications requiring robust surface functionalization in aqueous environments. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making strategic decisions for their specific applications.
References
- 1. amsbio.com [amsbio.com]
- 2. m-peg-9-phosphonic acid ethyl ester — TargetMol Chemicals [targetmol.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 11. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-PEG Linkers for Designing Proteolysis Targeting Chimera Molecules | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 18. researchgate.net [researchgate.net]
- 19. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 24. princeton.edu [princeton.edu]
- 25. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
Navigating PROTAC Design: A Comparative Guide to Experiments Utilizing PEGylated Phosphonate Linkers
For Researchers, Scientists, and Drug Development Professionals
The reproducibility and efficacy of proteolysis-targeting chimeras (PROTACs) are critically influenced by the linker component connecting the target protein binder and the E3 ligase ligand. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity and tunable length. This guide provides a comparative overview of experimental considerations when using PEGylated phosphonate linkers, with a focus on m-PEG9-phosphonic acid ethyl ester, a representative long-chain PEG linker. While direct, peer-reviewed reproducibility data for this specific linker remains limited in publicly accessible literature, we can infer its performance based on extensive studies of similar PEGylated linkers in PROTAC design.
The Critical Role of the Linker in PROTAC Function
A PROTAC's efficacy hinges on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker's length, flexibility, and chemical composition are paramount in achieving an optimal spatial orientation for this complex, which is necessary for efficient ubiquitination and subsequent degradation of the target protein.[1][2] An inadequately short linker may lead to steric hindrance, preventing the formation of a productive complex, while an excessively long linker might result in reduced effective concentration and inefficient ubiquitination.[1]
Comparative Analysis of PEG Linker Performance
The length of the PEG chain in a PROTAC linker has a profound impact on its degradation efficiency (DC50 and Dmax) and pharmacokinetic properties. The following tables summarize representative data from studies on PROTACs targeting BRD4, illustrating the effect of varying PEG linker lengths. It is important to note that this data is illustrative for the class of PEG linkers and not specific to this compound.
Table 1: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 50 | ~85 |
| PEG4 | 25 | ~95 |
| PEG5 | 10 | >95 |
| PEG6 | 35 | ~90 |
Data is synthesized from publicly available studies on BRD4-targeting PROTACs for illustrative purposes.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.5 | 15 |
| PEG4 | 1.2 | 20 |
| PEG5 | 1.0 | 25 |
| PEG6 | 0.8 | 18 |
Data is synthesized from publicly available studies on BRD4-targeting PROTACs for illustrative purposes.
The trend suggests that an optimal PEG linker length exists for a given target and E3 ligase pair. For BRD4, a PEG5 linker appears to provide a good balance of high degradation potency and favorable permeability. While specific data for a PEG9 linker is not available in this direct comparison, the general principle of an optimal length still applies. The longer PEG9 chain in this compound would offer increased hydrophilicity, potentially improving the solubility of the final PROTAC molecule. However, its impact on ternary complex formation and cell permeability would need to be empirically determined.
Experimental Protocols
Reproducibility in PROTAC experiments is contingent on well-defined and consistently executed protocols. Below are generalized methodologies for the synthesis and evaluation of a PROTAC utilizing a PEGylated phosphonate linker like this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis where the this compound linker is sequentially coupled to the E3 ligase ligand and the target protein binder.
-
Step 1: Coupling of Linker to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a suitable functional group, e.g., a primary amine) and this compound (assuming it has a reactive group like an NHS ester) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction and purify the product using flash column chromatography.
-
-
Step 2: Coupling of Linker-Ligase Conjugate to Target Protein Binder
-
Activate the terminal functional group on the linker-ligase conjugate (if necessary). For instance, if the linker has a terminal carboxylic acid, it can be activated with HATU or HOBt.
-
Dissolve the activated linker-ligase conjugate and the target protein binder (with a compatible functional group) in an anhydrous aprotic solvent.
-
Add a non-nucleophilic base and stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence substrate.
-
Quantify band intensities to determine the extent of protein degradation.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis and Evaluation Workflow.
References
M-PEG9-Phosphonic Acid Ethyl Ester vs. Silanes: A Comparative Guide for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of material surfaces is a cornerstone of advanced applications in fields ranging from biomedical engineering to electronics. The choice of surface chemistry dictates critical properties such as biocompatibility, lubricity, and stability. This guide provides a head-to-head comparison of two prominent classes of surface modification agents: m-PEG9-phosphonic acid ethyl ester, a representative of phosphonic acid-based modifiers, and silanes, a versatile and widely used class of coupling agents. This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.
Executive Summary
Both this compound and silanes are effective surface modifiers, yet they operate through different chemical mechanisms, making them suitable for distinct substrate types and applications. Phosphonic acids exhibit a strong affinity for metal oxide surfaces, forming dense, stable self-assembled monolayers. Silanes, on the other hand, offer broader versatility, capable of binding to a wider range of substrates containing hydroxyl groups, including glass and silica. The choice between these two agents will ultimately depend on the substrate material, the desired surface properties, and the environmental conditions of the application.
Performance Data
The following table summarizes key performance metrics for this compound and a representative silane, (3-aminopropyl)triethoxysilane (APTES), to illustrate the comparative advantages of each.
| Performance Metric | This compound | Silanes (e.g., APTES) |
| Primary Substrates | Metal oxides (e.g., TiO₂, Fe₂O₃, Al₂O₃, ITO) | Materials with surface hydroxyl groups (e.g., glass, silica, quartz, some metal oxides) |
| Binding Mechanism | Strong covalent-like bonds between the phosphonic acid headgroup and metal oxide surface atoms. | Covalent bond formation (siloxane linkages) with surface hydroxyl groups and cross-linking between adjacent silane molecules. |
| Layer Stability | High; forms stable, dense self-assembled monolayers (SAMs). | Generally stable, but can be susceptible to hydrolysis and degradation under certain aqueous or high pH conditions. |
| Biocompatibility | Excellent; the polyethylene glycol (PEG) chain is known for its protein-repellent and antifouling properties. | Variable; depends on the functional group of the silane. Amino-silanes can be biocompatible, but some functional groups may elicit a biological response. |
| Surface Functionalization | Primarily provides hydrophilicity and antifouling properties due to the PEG chain. | Highly versatile; a wide range of functional groups (amino, epoxy, thiol, etc.) can be incorporated to tailor surface chemistry for specific applications. |
Experimental Protocols
Protocol 1: Surface Modification with this compound
This protocol outlines a general procedure for the formation of a self-assembled monolayer of a PEG-phosphonic acid on a metal oxide surface.
Materials:
-
Metal oxide substrate (e.g., titanium dioxide wafer)
-
This compound solution (e.g., 1 mM in ethanol)
-
Anhydrous ethanol
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning: The metal oxide substrate is first cleaned to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying under a nitrogen stream. A final cleaning/activation step using UV-Ozone or an oxygen plasma treatment is often employed to ensure a pristine, hydroxylated surface.
-
Immersion: The cleaned substrate is immersed in the this compound solution for a specified period, typically ranging from 1 to 24 hours at room temperature. This allows for the self-assembly of the molecules on the surface.
-
Rinsing: After incubation, the substrate is removed from the solution and rinsed thoroughly with the solvent (e.g., anhydrous ethanol) to remove any non-covalently bound molecules.
-
Drying: The coated substrate is then dried under a stream of nitrogen gas.
-
Characterization: The modified surface is characterized using techniques such as contact angle goniometry (to assess hydrophilicity), X-ray photoelectron spectroscopy (XPS, to confirm elemental composition), and atomic force microscopy (AFM, to visualize surface morphology).
Protocol 2: Surface Modification with Silanes (APTES)
This protocol describes a typical method for silanizing a glass or silica surface with (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Glass or silica substrate
-
APTES solution (e.g., 1-5% v/v in anhydrous toluene or ethanol)
-
Anhydrous toluene or ethanol
-
Deionized water
-
Acetone
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Activation: The substrate is cleaned by sonication in acetone and deionized water. To ensure the presence of surface hydroxyl groups, the substrate is often treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma. This step is critical for effective silanization.
-
Silanization: The cleaned and activated substrate is immersed in the APTES solution for a period of 30 minutes to 2 hours at room temperature or slightly elevated temperatures. The reaction should be carried out in a moisture-controlled environment to prevent premature hydrolysis and polymerization of the silane in solution.
-
Rinsing: The substrate is removed from the silane solution and rinsed with the solvent (e.g., toluene or ethanol) to remove excess, unbound silane.
-
Curing: The silanized substrate is then cured in an oven, typically at 100-120 °C for 1 hour, to promote the formation of stable siloxane bonds with the surface and to cross-link the silane layer.
-
Final Rinse and Dry: A final rinse with a solvent like ethanol or acetone may be performed, followed by drying with a nitrogen stream.
-
Characterization: The functionalized surface is characterized using methods such as contact angle measurements, XPS, and AFM. The presence of amino groups can be confirmed by specific chemical tests or by their reactivity in subsequent modification steps.
Visualizing the Process
The following diagrams illustrate the workflows for surface modification and the logical relationship in selecting a surface modifier.
Caption: Workflow for surface modification using this compound.
Caption: General workflow for surface modification using silanes.
Caption: Decision tree for selecting a surface modification agent.
Conclusion
The selection between this compound and silanes is fundamentally driven by the nature of the substrate and the desired surface functionality. For applications requiring stable, antifouling surfaces on metal oxides, such as in biomedical implants or biosensors, this compound and related phosphonic acid derivatives are excellent candidates. Conversely, when working with silica-based materials or when a wide array of surface functionalities is required for subsequent chemical reactions, the versatility of silane chemistry is unparalleled. A thorough understanding of the surface chemistry and the specific requirements of the application will guide the researcher to the optimal choice of modification agent.
Safety Operating Guide
Navigating the Disposal of m-PEG9-phosphonic acid ethyl ester: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of m-PEG9-phosphonic acid ethyl ester, ensuring compliance and minimizing risk.
Core Disposal Procedures
The primary method for the disposal of this compound involves its collection and subsequent treatment by a licensed chemical destruction facility. The recommended disposal techniques are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant[1]. It is imperative that this substance is not discharged into sewer systems or allowed to contaminate water, foodstuffs, or feed[1].
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the material for disposal, ensure appropriate PPE is worn, including chemical-impermeable gloves, tightly fitting safety goggles, and fire/flame resistant and impervious clothing[1].
-
Container Management: Keep the chemical in a suitable, closed, and properly labeled container for disposal[1]. Containers should be securely sealed to prevent leakage.
-
Waste Collection: Collect and arrange for the disposal of the waste material. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[1].
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Do not let the chemical enter drains[1]. Soak up the spill with an inert absorbent material such as sand, silica gel, or universal binder, and place it in a suitable, closed container for disposal[2].
-
Professional Disposal: Transfer the contained waste to a licensed chemical waste disposal service. These services are equipped to handle and dispose of chemical waste in accordance with all applicable regulations.
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not extensively available, the following table summarizes key information derived from safety data sheets of similar compounds and general chemical disposal principles.
| Parameter | Guideline | Source |
| Primary Disposal Method | Controlled Incineration or Licensed Chemical Destruction | [1] |
| Secondary Containment | Suitable, closed containers | [1] |
| Environmental Discharge | Prohibited in sewer systems and waterways | [1] |
| Container Rinsing | Containers can be triple rinsed (or equivalent) before recycling or reconditioning | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, regional, and national regulations for chemical waste disposal[2].
References
Personal protective equipment for handling m-PEG9-phosphonic acid ethyl ester
This guide provides immediate and essential safety, operational, and disposal information for handling m-PEG9-phosphonic acid ethyl ester. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Precautionary Measures
While specific toxicological data for this compound is limited, it is prudent to handle it with care, assuming potential for irritation based on related phosphonic acid esters.[1][2][3] Always handle in a well-ventilated area.[1]
Summary of Potential Hazards (based on related compounds):
| Hazard | Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 (Assumed) | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 (Assumed) | Causes serious eye irritation. |
| Acute Oral Toxicity | Data not available | Do not ingest. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following PPE is mandatory when handling this compound.
Recommended Personal Protective Equipment:
| Body Part | PPE Type | Standard/Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for splash protection.[4][5] For prolonged contact, consider heavier-duty gloves.[6] Always inspect gloves before use.[7] |
| Eyes/Face | Safety goggles with side shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][7] |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing.[7] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | If ventilation is inadequate or if aerosols may be generated, a respirator may be necessary.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol will ensure safe handling and minimize the risk of exposure or contamination.
Experimental Workflow for Handling this compound:
-
Preparation:
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and any equipment used.
-
Properly store or dispose of the chemical and any contaminated materials.
-
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate:
-
Immediately evacuate the spill area.
-
Ensure the area is well-ventilated.
-
-
Containment:
-
Neutralization (for acidic components):
-
While this compound is an ester, phosphonic acids are acidic. As a precaution, spills can be neutralized with a mild base like sodium bicarbonate (baking soda).[9]
-
-
Cleanup and Disposal:
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and comply with regulations.
Waste Disposal Protocol:
-
Chemical Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
-
Regulations:
Visualization of the Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. gloves.com [gloves.com]
- 6. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 7. echemi.com [echemi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. echemi.com [echemi.com]
- 10. acq.osd.mil [acq.osd.mil]
- 11. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
